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Fenthiaprop

Cat. No.: B1222702
CAS No.: 73519-50-3
M. Wt: 349.8 g/mol
InChI Key: WHWHBAUZDPEHEM-UHFFFAOYSA-N
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Description

Fenthiaprop (CAS 73519-50-3) is an obsolete post-emergent herbicide from the aryloxyphenoxypropionate (FOP) family, historically used for the selective control of annual and perennial grasses and broadleaved weeds in crops like oilseed rape, potatoes, and sugar beet . Its primary value for research lies in its specific mechanism of action; it acts as an acetyl-CoA carboxylase (ACCase) inhibitor, classified under Herbicide Resistance Class (HRAC) A (WSSA 1) . By disrupting ACCase, a key enzyme in fatty acid biosynthesis, this compound blocks lipid formation, ultimately leading to the death of susceptible plants . This makes it a relevant compound for studies on herbicide mode of action, the biochemical pathways of lipid synthesis in plants, and the growing issue of herbicide resistance. Research indicates that target-site resistance to ACCase-inhibiting herbicides like this compound can confer cross-resistance to other herbicides within the same class . The compound is a crystalline solid and exhibits optical isomerism due to a single chiral carbon atom in its propanoate moiety, typically present as a racemic mixture . Researchers can utilize this compound for metabolic and environmental fate studies, as it is known to be a major metabolite of its ethyl ester derivative, this compound-ethyl . This product is strictly for research use in laboratory settings and is not intended for human, veterinary, or agricultural application. Key Chemical Identifiers: • IUPAC Name: (RS)-2-[4-(6-chloro-1,3-benzothiazol-2-yloxy)phenoxy]propionic acid • Chemical Formula: C₁₆H₁₂ClNO₄S • Canonical SMILES: CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(S2)C=C(C=C3)Cl • InChIKey: WHWHBAUZDPEHEM-UHFFFAOYSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12ClNO4S B1222702 Fenthiaprop CAS No. 73519-50-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73519-50-3

Molecular Formula

C16H12ClNO4S

Molecular Weight

349.8 g/mol

IUPAC Name

2-[4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy]propanoic acid

InChI

InChI=1S/C16H12ClNO4S/c1-9(15(19)20)21-11-3-5-12(6-4-11)22-16-18-13-7-2-10(17)8-14(13)23-16/h2-9H,1H3,(H,19,20)

InChI Key

WHWHBAUZDPEHEM-UHFFFAOYSA-N

SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(S2)C=C(C=C3)Cl

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(S2)C=C(C=C3)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fenthiaprop

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenthiaprop, and its active form this compound-ethyl, are selective post-emergence herbicides belonging to the aryloxyphenoxypropionate ("fop") chemical class.[1] The primary mechanism of action of this compound is the inhibition of the enzyme Acetyl-CoA carboxylase (ACCase), a critical component in the fatty acid biosynthesis pathway.[1] This inhibition is highly specific to the plastidic ACCase found in most grass species (monocots), leading to a disruption of lipid synthesis, cessation of growth, and eventual death of the susceptible plant. Dicotyledonous plants are generally tolerant due to a structurally different, less sensitive ACCase enzyme. This document provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental protocols, and visual representations of the key molecular interactions and pathways.

Core Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

This compound targets and inhibits the activity of Acetyl-CoA carboxylase (ACCase), the enzyme responsible for catalyzing the first committed step in fatty acid biosynthesis: the carboxylation of acetyl-CoA to form malonyl-CoA.[1] This reaction is vital for the production of the building blocks for a wide range of lipids essential for cell membrane integrity, energy storage, and signaling.

In grasses, the susceptible group of plants, this compound specifically inhibits the homomeric, multi-domain form of ACCase located in the plastids.[2] This isoform is responsible for the bulk of de novo fatty acid synthesis. In contrast, dicotyledonous plants possess a heteromeric, multi-subunit form of ACCase in their plastids, which is significantly less sensitive to aryloxyphenoxypropionate herbicides.[2] Both monocots and dicots have a homomeric ACCase in the cytosol, but this isoform is also largely unaffected by this compound and contributes less to overall lipid biosynthesis.

The inhibition of ACCase by this compound is reversible and non-competitive with respect to ATP and bicarbonate, but displays a competitive or mixed-type inhibition with respect to the acetyl-CoA substrate. This suggests that this compound binds to the carboxyltransferase (CT) domain of the enzyme, at or near the acetyl-CoA binding site, thereby preventing the transfer of the carboxyl group from biotin to acetyl-CoA.

Quantitative Data on ACCase Inhibition
Herbicide (Analog)Plant SpeciesEnzyme FormIC50 (µM)Inhibition Type vs. Acetyl-CoAReference
QuizalofopWheatPlastidic ACCase~0.054 (K')Mixed[2]
FluazifopWheatPlastidic ACCase~21.8 (K')Mixed[2]
DiclofopLolium multiflorumPlastidic ACCase I0.2Not Specified[2]
HaloxyfopBarleyPlastidic ACCase~0.06 (Kis)Non-competitive[2]

Note: The table presents data for herbicides analogous to this compound to illustrate the typical potency range for this chemical class.

Signaling Pathways and Downstream Effects

The inhibition of ACCase by this compound triggers a cascade of downstream metabolic consequences, ultimately leading to plant death.

This compound This compound ACCase Plastidic ACCase (Homomeric) This compound->ACCase Inhibition MalonylCoA Malonyl-CoA AcetylCoA Acetyl-CoA AcetylCoA->MalonylCoA ACCase Catalysis FattyAcid Fatty Acid Biosynthesis MalonylCoA->FattyAcid Lipids Lipids (e.g., Phospholipids, Triglycerides) FattyAcid->Lipids Membrane Cell Membrane Integrity Lipids->Membrane Growth New Growth (Meristems) Membrane->Growth Metabolite Metabolite Leakage Membrane->Metabolite Disruption Death Cell Death & Necrosis Growth->Death Cessation Metabolite->Death start Plant Tissue Homogenization centrifuge1 Centrifugation start->centrifuge1 supernatant Crude Enzyme Extract centrifuge1->supernatant assay_setup Assay Setup in 96-well Plate (Enzyme, this compound, Buffer, Substrates) supernatant->assay_setup incubation Incubation assay_setup->incubation detection Malachite Green Detection of ADP incubation->detection readout Absorbance Reading detection->readout analysis Data Analysis (IC50 Calculation) readout->analysis cluster_grass Susceptible Grass ACCase (Homomeric) cluster_dicot Tolerant Dicot ACCase (Heteromeric) Grass_ACCase Binding Pocket Inhibition ACCase Inhibition Grass_ACCase->Inhibition Fenthiaprop_bound This compound Fenthiaprop_bound->Grass_ACCase High Affinity Binding Dicot_ACCase Altered Binding Pocket No_Inhibition No Significant Inhibition Dicot_ACCase->No_Inhibition Fenthiaprop_unbound This compound Fenthiaprop_unbound->Dicot_ACCase Low Affinity Binding

References

An In-depth Technical Guide to the Synthesis of Fenthiaprop

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for Fenthiaprop, a significant herbicidal agent. The synthesis is presented in a multi-step process, commencing from readily available precursors. This document outlines the core chemical transformations, including detailed experimental protocols adapted from analogous and established chemical literature, and presents quantitative data where available.

This compound Synthesis: An Overview

The synthesis of this compound, chemically known as 2-[4-(5-chloro-3-fluoro-2-pyridinyloxy)phenoxy]propanoic acid, can be strategically divided into four key stages:

  • Synthesis of the Phenoxy Intermediate: Preparation of ethyl 2-(4-hydroxyphenoxy)propanoate.

  • Synthesis of the Pyridine Intermediate: Preparation of 2,5-dichloro-3-fluoropyridine.

  • Core Structure Formation: A Williamson ether synthesis to couple the phenoxy and pyridine intermediates, yielding this compound-ethyl.

  • Final Hydrolysis: Conversion of this compound-ethyl to the final this compound acid.

This guide will now delve into the specifics of each stage, providing procedural details and relevant data.

Stage 1: Synthesis of Ethyl 2-(4-hydroxyphenoxy)propanoate

The initial stage involves the synthesis of the key phenoxypropanoate intermediate. This is achieved through the reaction of hydroquinone with an ethyl halopropionate.

Experimental Protocol:

A suspension is prepared containing hydroquinone (12.2 g), ethyl DL-2-bromopropionate (10 g), and potassium carbonate (50 g) in 100 ml of methylethylketone.[1] This mixture is then stirred under reflux for a period of 5 hours.[1] Following the reflux, insoluble materials are removed by filtration. The resulting filtrate is concentrated by distillation to yield the crude product. Further purification can be achieved via silica gel chromatography.

Reactant/ReagentMolecular Weight ( g/mol )QuantityMoles
Hydroquinone110.1112.2 g0.111
Ethyl DL-2-bromopropionate181.0310 g0.055
Potassium Carbonate138.2150 g0.362
Methylethylketone72.11100 ml-

Table 1: Reagents for the synthesis of ethyl 2-(4-hydroxyphenoxy)propanoate.

Stage 2: Synthesis of 2,5-dichloro-3-fluoropyridine

Conceptual Experimental Protocol:

A solution of 3-amino-2,5-dichloropyridine in an aqueous solution of fluoroboric acid (10-60%) is prepared and cooled. An aqueous solution of sodium nitrite (0.1g/ml to 1g/ml) is then added dropwise while maintaining a low temperature to facilitate diazotization. The resulting diazonium salt is then thermally decomposed to yield 2,5-dichloro-3-fluoropyridine.

Note: This protocol is based on general methods for the synthesis of fluorinated pyridines from their amino precursors and may require optimization.

Stage 3: Williamson Ether Synthesis of this compound-ethyl

This pivotal step involves the formation of the core diaryl ether structure of this compound through a Williamson ether synthesis. This reaction couples the previously synthesized ethyl 2-(4-hydroxyphenoxy)propanoate with 2,5-dichloro-3-fluoropyridine.

Experimental Protocol:

To a solution of ethyl 2-(4-hydroxyphenoxy)propanoate in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), a strong base like sodium hydride or potassium carbonate is added to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide. To this solution, 2,5-dichloro-3-fluoropyridine is added, and the reaction mixture is heated. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to give this compound-ethyl.

Reactant/ReagentRole
Ethyl 2-(4-hydroxyphenoxy)propanoateNucleophile precursor
2,5-dichloro-3-fluoropyridineElectrophile
Sodium Hydride / Potassium CarbonateBase
DMF / DMSOSolvent

Table 2: Key components for the Williamson ether synthesis of this compound-ethyl.

Stage 4: Hydrolysis of this compound-ethyl to this compound

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, this compound. This is typically achieved through base-catalyzed hydrolysis.

Experimental Protocol:

This compound-ethyl is dissolved in a mixture of an alcohol, such as ethanol, and an aqueous solution of a strong base, for example, sodium hydroxide or potassium hydroxide. The mixture is stirred at room temperature or gently heated to facilitate the hydrolysis. The reaction is monitored until the ester is fully consumed. After completion, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid, to precipitate the this compound. The solid product is then collected by filtration, washed with water, and dried. Studies on the hydrolysis of structurally similar compounds, like Fenoxaprop-p-ethyl, indicate that the ester bond breakdown occurs readily under basic conditions (pH 8-10).[2]

Synthesis Pathway Diagram

Fenthiaprop_Synthesis cluster_stage1 HQ Hydroquinone EHPP Ethyl 2-(4-hydroxyphenoxy)propanoate HQ->EHPP HQ->EHPP K2CO3, MEK, Reflux EBP Ethyl 2-bromopropanoate EBP->EHPP EBP->EHPP K2CO3, MEK, Reflux FE This compound-ethyl EHPP->FE EHPP->FE Williamson Ether Synthesis (Base, Solvent) Py_Precursor Amino/Chloro Pyridine Precursor DCFP 2,5-dichloro-3-fluoropyridine Py_Precursor->DCFP Diazotization/ Sandmeyer DCFP->FE DCFP->FE Williamson Ether Synthesis (Base, Solvent) This compound This compound FE->this compound Base-catalyzed Hydrolysis

References

Fenthiaprop's Mode of Action in Target Weed Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthiaprop, and its ethyl ester this compound-ethyl, are selective, post-emergence herbicides belonging to the aryloxyphenoxypropionate ("fops") chemical family. These herbicides are primarily utilized for the control of annual and perennial grass weeds in a variety of broadleaf crops. The efficacy of this compound is rooted in its specific interaction with a key enzyme in plant lipid metabolism, leading to a cascade of events that result in the death of susceptible weed species. This technical guide provides a comprehensive overview of the mode of action of this compound, detailing its biochemical target, the physiological consequences of its application, mechanisms of resistance, and the experimental protocols used to study these interactions.

Primary Mode of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The primary molecular target of this compound is the enzyme Acetyl-CoA Carboxylase (ACCase). ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the first committed and rate-limiting step in the de novo biosynthesis of fatty acids. Fatty acids are fundamental components of cell membranes and are essential for energy storage and the synthesis of various other cellular components.

Inhibition of ACCase by this compound blocks the production of malonyl-CoA, thereby halting the synthesis of fatty acids. This disruption of lipid biosynthesis has catastrophic consequences for the plant cell, leading to a loss of membrane integrity, cessation of cell division and growth, and ultimately, cell death. This compound is a systemic herbicide, meaning it is absorbed by the foliage and translocated through the phloem to areas of active growth, such as the meristems, where the demand for fatty acid synthesis is highest.

fatty_acid_biosynthesis acetyl_coa Acetyl-CoA accase Acetyl-CoA Carboxylase (ACCase) acetyl_coa->accase malonyl_coa Malonyl-CoA fatty_acids Fatty Acids malonyl_coa->fatty_acids Fatty Acid Synthase lipids Lipids & Membranes fatty_acids->lipids accase->malonyl_coa ATP, HCO3⁻ This compound This compound This compound->accase Inhibition

Figure 1: Fatty Acid Biosynthesis Pathway and this compound's Point of Inhibition.

Biochemical and Physiological Effects in Target Weeds

Following application, this compound-ethyl is rapidly absorbed by the leaves of the target weed and is hydrolyzed to its biologically active acid form, this compound. This active form is then translocated to the meristematic tissues. The inhibition of ACCase in these growing points leads to a series of observable symptoms.

Within days of application, newly developing leaves exhibit chlorosis (yellowing), followed by necrosis (tissue death). A characteristic symptom of ACCase inhibitor herbicides is the decay of the growing point, often referred to as a "deadheart," which can be easily pulled out from the whorl of the plant. Older leaves may appear reddish or purplish before senescing. The overall effect is a cessation of growth, leading to the death of the susceptible plant within one to three weeks.

Table 1: Herbicidal Efficacy of Aryloxyphenoxypropionate Herbicides on Common Grass Weeds

(Data for Fenoxaprop-p-ethyl, a closely related aryloxyphenoxypropionate herbicide, is used as a representative example due to the limited availability of public data specifically for this compound.)

Weed SpeciesScientific NameSusceptibility Level
Wild OatAvena fatuaHigh
Green FoxtailSetaria viridisHigh
BarnyardgrassEchinochloa crus-galliHigh
JohnsongrassSorghum halepenseModerate to High
Italian RyegrassLolium multiflorumVariable (Resistance is common)
Black-grassAlopecurus myosuroidesVariable (Resistance is widespread)

Quantitative Analysis of ACCase Inhibition

The potency of ACCase-inhibiting herbicides is quantified by their concentration required to inhibit 50% of the enzyme's activity (IC50). These values are determined through in vitro enzyme assays and can vary significantly between susceptible and resistant weed biotypes.

Table 2: IC50 Values for ACCase Inhibition by Aryloxyphenoxypropionate Herbicides in Susceptible (S) and Resistant (R) Weed Biotypes

(Data for other aryloxyphenoxypropionate herbicides are presented to illustrate the magnitude of resistance.)

HerbicideWeed SpeciesBiotypeIC50 (µM)Resistance Factor (R/S)
Fenoxaprop-P-ethylAlopecurus myosuroidesS0.15-
R15.0100
DiclofopLolium rigidumS0.12-
R8.571
Fluazifop-P-butylSetaria viridisS0.20-
R>100>500

Basis of Selectivity

The selectivity of this compound, which allows it to control grass weeds without harming broadleaf crops, is primarily due to differences in the structure of the ACCase enzyme between these two plant groups. The ACCase of most broadleaf plants is largely insensitive to aryloxyphenoxypropionate herbicides.

In some tolerant grass crops, such as wheat, metabolic detoxification also plays a crucial role. These crops possess enzymes, such as cytochrome P450 monooxygenases and glutathione S-transferases, that can rapidly metabolize the herbicide into non-phytotoxic compounds before it can reach and inhibit the target ACCase enzyme.[1]

Mechanisms of Resistance in Target Weed Species

The intensive use of ACCase-inhibiting herbicides has led to the evolution of resistance in many grass weed populations. The primary mechanism of resistance is target-site modification.

Target-Site Resistance: This involves single nucleotide polymorphisms (SNPs) in the gene encoding the plastidic ACCase, resulting in an amino acid substitution at or near the herbicide-binding site. These substitutions reduce the affinity of the herbicide for the enzyme, rendering it less effective.

Table 3: Common Amino Acid Substitutions in the ACCase Gene Conferring Resistance to Aryloxyphenoxypropionate Herbicides

Amino Acid SubstitutionPositionCross-Resistance Pattern
Isoleucine to Leucine1781High resistance to "fops", variable to "dims" and "dens"
Tryptophan to Cysteine2027High resistance to "fops"
Isoleucine to Asparagine2041High resistance to "fops"
Aspartate to Glycine2078High resistance to "fops"
Glycine to Alanine2096Resistance to some "fops"

Non-Target-Site Resistance (NTSR): This is a more complex form of resistance that involves mechanisms other than alterations to the target enzyme. The most common form of NTSR is enhanced metabolic detoxification, where resistant plants exhibit an increased ability to metabolize the herbicide into inactive forms.

Experimental Protocols

Whole-Plant Dose-Response Bioassay for Herbicide Resistance

This protocol is used to determine the level of resistance in a weed population by assessing the whole-plant response to a range of herbicide doses.

Methodology:

  • Plant Material: Grow seeds from both the suspected resistant population and a known susceptible population in pots under controlled greenhouse conditions.

  • Herbicide Application: At the 2-3 leaf stage, spray plants with a range of herbicide doses, typically from 1/8 to 8 times the recommended field rate. Include an untreated control for each population.

  • Data Collection: After a set period (e.g., 21 days), assess plant survival and measure the fresh or dry weight of the above-ground biomass.

  • Data Analysis: Plot the biomass (as a percentage of the untreated control) against the herbicide dose. Use a log-logistic dose-response curve to calculate the herbicide rate that causes a 50% reduction in growth (GR50). The resistance factor (RF) is calculated as the GR50 of the resistant population divided by the GR50 of the susceptible population.

dose_response_workflow start Start grow_plants Grow Susceptible & Resistant Weed Populations start->grow_plants apply_herbicide Apply Herbicide at Varying Doses grow_plants->apply_herbicide incubate Incubate in Greenhouse (e.g., 21 days) apply_herbicide->incubate measure_biomass Measure Plant Biomass incubate->measure_biomass analyze_data Analyze Dose-Response Data (Calculate GR50 and RF) measure_biomass->analyze_data end End analyze_data->end

Figure 2: Experimental Workflow for a Whole-Plant Dose-Response Bioassay.
In Vitro ACCase Activity Inhibition Assay (Malachite Green Method)

This protocol measures the activity of the ACCase enzyme in the presence of varying concentrations of an inhibitor. The malachite green assay is a colorimetric method that quantifies the inorganic phosphate (Pi) released from the ATP hydrolysis that occurs during the ACCase-catalyzed reaction.[2][3][4]

Methodology:

  • Enzyme Extraction:

    • Harvest fresh leaf tissue from young, actively growing plants (both susceptible and resistant biotypes).

    • Grind the tissue to a fine powder in liquid nitrogen.

    • Homogenize the powder in a cold extraction buffer (e.g., 100 mM Tricine-KOH pH 8.0, 0.5 M glycerol, 2 mM EDTA, 10 mM KCl, 0.5 M sucrose, 1 mM DTT, and protease inhibitors).[3]

    • Centrifuge the homogenate to pellet cell debris, and use the supernatant containing the crude enzyme extract for the assay.

  • Assay Reaction:

    • In a microplate, combine the enzyme extract with an assay buffer containing ATP, MgCl2, NaHCO3, and acetyl-CoA.

    • Add varying concentrations of the this compound (or other ACCase inhibitor) to the wells. Include a control with no inhibitor.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 20 minutes).

  • Phosphate Detection:

    • Stop the reaction by adding a malachite green reagent. This reagent forms a colored complex with the inorganic phosphate released during the reaction.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the ACCase activity as the amount of phosphate produced per unit of time per amount of protein.

    • Plot the enzyme activity (as a percentage of the uninhibited control) against the inhibitor concentration.

    • Use a non-linear regression to determine the IC50 value.

accase_assay_workflow start Start extract_enzyme Extract ACCase from Plant Tissue start->extract_enzyme prepare_reaction Prepare Assay Mixture (Buffer, ATP, Acetyl-CoA, Herbicide) extract_enzyme->prepare_reaction incubate Incubate at Controlled Temperature prepare_reaction->incubate add_reagent Add Malachite Green Reagent to Stop Reaction incubate->add_reagent measure_absorbance Measure Absorbance (e.g., 620 nm) add_reagent->measure_absorbance analyze_data Analyze Inhibition Data (Calculate IC50) measure_absorbance->analyze_data end End analyze_data->end

Figure 3: Experimental Workflow for an In Vitro ACCase Inhibition Assay.

Conclusion

This compound is an effective graminicide whose mode of action is the specific inhibition of the ACCase enzyme, a critical component of the fatty acid biosynthesis pathway in susceptible grass species. The selectivity of this compound is achieved through inherent differences in the target enzyme in broadleaf crops and, in some cases, through metabolic detoxification in tolerant cereals. The emergence of herbicide resistance, primarily through target-site mutations in the ACCase gene, poses a significant challenge to the long-term efficacy of this compound and other herbicides with the same mode of action. A thorough understanding of its biochemical and physiological effects, coupled with robust experimental methodologies for monitoring resistance, is essential for the sustainable use of this important class of herbicides in modern agriculture.

References

Fenthiaprop: A Technical Retrospective of Its Discovery, Development, and Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenthiaprop, a selective, post-emergence herbicide, was developed for the control of annual and perennial grasses and broad-leaved weeds. First reported in 1982 by Hoechst, this compound belongs to the aryloxyphenoxypropionic acid class of herbicides. Its mode of action is the inhibition of Acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis, leading to the disruption of lipid formation in susceptible plants. Despite its initial applications in crops such as oilseed rape, potatoes, and sugar beet, this compound is now considered largely obsolete. This technical guide provides a comprehensive overview of the discovery and development history of this compound, including its chemical properties, mechanism of action, and toxicological profile, based on available data.

Discovery and Development History

This compound, also known by its reference code HOE 43336, was first reported in 1982.[1] It was developed and introduced by Hoechst Agrochemicals. As an aryloxyphenoxypropionate herbicide, it emerged from research programs focused on developing selective herbicides for broad-acre crops. The primary application of this compound was for the post-emergence control of a variety of grass and broadleaf weeds.

While specific details of its development timeline are not extensively documented in publicly available literature, the trajectory of this compound followed a common path for herbicides of its era: discovery through synthesis and screening, followed by characterization of its herbicidal activity, toxicological evaluation, and eventual commercialization for specific crop applications. Its classification as an obsolete herbicide suggests that it has been superseded by more effective, selective, or environmentally benign alternatives.[1]

Chemical Properties
PropertyValue
IUPAC Name (RS)-2-[4-(6-chloro-1,3-benzothiazol-2-yloxy)phenoxy]propionic acid[1]
CAS RN 73519-50-3[1]
Chemical Formula C₁₄H₁₅ClF₃NO₃S
Molecular Weight 377.85 g/mol [1]
Herbicide Class Aryloxyphenoxypropionate[2]
Mode of Action Class HRAC Group A; WSSA Group 1[1]

Mechanism of Action

This compound is a selective herbicide that functions as an Acetyl-CoA carboxylase (ACCase) inhibitor.[1] ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the first committed step in fatty acid synthesis. By inhibiting this enzyme, this compound disrupts the production of fatty acids, which are essential components of cell membranes and for energy storage. This disruption of lipid biosynthesis ultimately leads to the death of susceptible plant species.

Signaling Pathway

The following diagram illustrates the simplified mechanism of action of this compound.

Fenthiaprop_MoA This compound This compound ACCase Acetyl-CoA Carboxylase (ACCase) This compound->ACCase Inhibits MalonylCoA Malonyl-CoA ACCase->MalonylCoA Catalyzes AcetylCoA Acetyl-CoA AcetylCoA->ACCase FattyAcids Fatty Acid Biosynthesis MalonylCoA->FattyAcids Lipids Lipids for Cell Membranes FattyAcids->Lipids PlantDeath Plant Death Lipids->PlantDeath Disruption leads to

Simplified pathway of this compound's herbicidal action.

Experimental Protocols

Hypothetical Synthesis Workflow

The synthesis of this compound likely involves a multi-step process, beginning with the formation of the aryloxyphenoxy scaffold followed by the attachment of the propionic acid moiety.

Synthesis_Workflow start Starting Materials: - Halogenated Phenols - Propionic Acid Derivatives step1 Nucleophilic Substitution start->step1 step2 Coupling Reaction step1->step2 step3 Purification (e.g., Crystallization, Chromatography) step2->step3 step4 Structural Confirmation (NMR, Mass Spectrometry) step3->step4 end_product This compound step4->end_product

A generalized workflow for the synthesis of this compound.
Herbicidal Efficacy and Selectivity Screening

A standard approach to evaluating a new herbicidal compound would involve a tiered screening process.

  • Primary Screening: The compound is applied at a high concentration to a small number of representative monocot and dicot weed and crop species to determine the presence of any herbicidal activity.

  • Secondary Screening: Compounds showing activity in the primary screen are then tested at a range of concentrations to determine the minimum effective dose. A wider range of weed and crop species are included to establish the spectrum of activity and crop selectivity.

  • Field Trials: Promising candidates from secondary screening are advanced to field trials to evaluate their performance under real-world environmental conditions and agricultural practices.

Toxicological Profile

This compound is classified as having moderately low acute toxicity. The acute oral LD₅₀ in rats for the aryloxyphenoxypropionic acid group of herbicides, to which this compound belongs, is in the range of 950 mg/kg to >4,000 mg/kg.[1] Dermal toxicity for this class of compounds can be more significant.[1]

MetricValueSpecies
Acute Oral LD₅₀ (Group) 950 - >4,000 mg/kgRat

Note: Specific toxicological data for this compound is limited in publicly accessible records. The data presented is for the broader chemical family.

Conclusion

This compound represents a noteworthy compound in the history of herbicide development, characteristic of the aryloxyphenoxypropionate class. Its targeted inhibition of ACCase provided a valuable tool for selective weed control in its time. However, the evolution of weed science and the development of newer active ingredients have led to its gradual obsolescence. This technical overview, based on the available scientific literature, provides a historical context for the discovery and development of this compound for researchers and professionals in the field. Further detailed experimental data would likely reside in the proprietary archives of its original developer.

References

Fenthiaprop: A Technical Guide to its Physicochemical Properties and Mode of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the herbicide Fenthiaprop, with a focus on its core molecular and functional characteristics. The information is intended to support research and development efforts in the fields of agricultural science and drug discovery.

Core Molecular and Physical Data

This compound is a member of the aryloxyphenoxypropionate class of herbicides. Its fundamental physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C16H12ClNO4S
Molecular Weight 349.8 g/mol
CAS Registry Number 73519-50-3
IUPAC Name 2-[4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy]propanoic acid
Appearance White crystalline solid
Solubility Limited solubility in water, moderate solubility in organic solvents.

Mode of Action: Inhibition of Acetyl-CoA Carboxylase

This compound functions as a selective, post-emergence herbicide. Its primary mode of action is the inhibition of the enzyme Acetyl-CoA carboxylase (ACCase). ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes. By inhibiting ACCase, this compound disrupts the production of these vital lipids, leading to the cessation of cell growth and eventual death of the target plant.

Signaling Pathway

The inhibitory action of this compound on ACCase disrupts the conversion of acetyl-CoA to malonyl-CoA, a key step in fatty acid synthesis. This disruption leads to a cascade of cellular events culminating in plant death.

Fenthiaprop_Mode_of_Action cluster_plant_cell Plant Cell Acetyl-CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl-CoA->ACCase Malonyl-CoA Malonyl-CoA Fatty_Acids Fatty Acids Malonyl-CoA->Fatty_Acids Cell_Membranes Cell Membranes Fatty_Acids->Cell_Membranes Plant_Growth Plant Growth Cell_Membranes->Plant_Growth Plant_Death Plant Death Plant_Growth->Plant_Death ACCase->Malonyl-CoA Carboxylation This compound This compound This compound->Inhibition Inhibition->ACCase

This compound's inhibition of ACCase, disrupting fatty acid synthesis.

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and analysis of this compound, based on established methods for related compounds.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process. A representative procedure for a related compound, ethyl 2-[4-(6-chloro-2-benzothiazolyloxy)phenoxy]propanoate, is described in patent literature and can be adapted. The final step would be the hydrolysis of the ethyl ester to the carboxylic acid, this compound.

Step 1: Synthesis of Ethyl 2-[4-(6-chloro-2-benzothiazolyloxy)phenoxy]propanoate

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and a means for azeotropic water removal, combine 2,6-dichlorobenzothiazole and potassium carbonate in a suitable solvent such as xylene.

  • Addition of Reactant: Heat the mixture to approximately 110°C. Under a slight vacuum, add ethyl 2-(4-hydroxyphenoxy)propanoate dropwise over a period of 30 minutes.

  • Reaction and Workup: Continue stirring under reflux for several hours, continuously removing the water that is formed. After the reaction is complete, cool the mixture and wash it sequentially with a dilute sodium hydroxide solution and water.

  • Isolation: Remove the solvent by distillation to yield the crude ethyl ester.

Step 2: Hydrolysis to this compound

  • Reaction: Dissolve the synthesized ethyl ester in a mixture of methanol and tetrahydrofuran.

  • Hydrolysis: Add a solution of sodium hydroxide and stir the mixture at room temperature for several hours.

  • Workup: Remove the organic solvents by distillation. Wash the remaining aqueous layer with a non-polar organic solvent like dichloromethane.

  • Acidification and Extraction: Acidify the aqueous layer with concentrated hydrochloric acid and extract the product with ethyl acetate.

  • Isolation: Concentrate the ethyl acetate extract to yield this compound.

Fenthiaprop_Synthesis_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis Reactants 2,6-dichlorobenzothiazole, ethyl 2-(4-hydroxyphenoxy)propanoate, K2CO3 in xylene Reaction1 Reflux with azeotropic water removal Reactants->Reaction1 Workup1 Wash with NaOH(aq) and H2O Reaction1->Workup1 Isolation1 Solvent distillation Workup1->Isolation1 Ester Ethyl 2-[4-(6-chloro-2-benzothiazolyloxy) phenoxy]propanoate Isolation1->Ester Reaction2 Dissolve in MeOH/THF, add NaOH(aq) Ester->Reaction2 Workup2 Solvent removal, wash with CH2Cl2 Reaction2->Workup2 Acidification Acidify with HCl, extract with Ethyl Acetate Workup2->Acidification Isolation2 Solvent concentration Acidification->Isolation2 This compound This compound Isolation2->this compound

Generalized workflow for the synthesis of this compound.
Analytical Determination of this compound

The quantification of this compound in various matrices can be achieved using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

GC-MS Analysis (General Protocol)

  • Sample Preparation: For solid samples, perform a solvent extraction. For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate and concentrate the analyte.

  • Derivatization (Optional but Recommended): To improve volatility and chromatographic performance, this compound can be derivatized. A common method for acidic herbicides is esterification (e.g., with BF3/methanol) or pentafluorobenzylation.

  • GC-MS Conditions:

    • Injector: Splitless mode, with a temperature of approximately 250-280°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Oven Temperature Program: An initial temperature of around 100°C, followed by a ramp to a final temperature of 280-300°C.

    • Mass Spectrometer: Electron ionization (EI) source at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Quantification: Prepare a calibration curve using standards of derivatized this compound.

HPLC Analysis (General Protocol)

  • Sample Preparation: Similar to GC-MS, extraction and cleanup are crucial. The final extract should be dissolved in the mobile phase.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of acidified water (e.g., with formic or acetic acid) and an organic solvent like acetonitrile or methanol.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detector: A UV detector set to a wavelength where this compound exhibits strong absorbance, or a mass spectrometer for LC-MS analysis.

  • Quantification: Generate a calibration curve using this compound standards.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (e.g., soil, water, formulation) Extraction Extraction (Solvent, LLE, or SPE) Sample->Extraction Cleanup Cleanup/Concentration Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization HPLC HPLC-UV/MS Cleanup->HPLC GCMS GC-MS Derivatization->GCMS Identification Compound Identification GCMS->Identification HPLC->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Result Concentration of This compound Quantification->Result

A generalized workflow for the analytical determination of this compound.

Technical Guide to Fenthiaprop Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the herbicide Fenthiaprop in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the available qualitative information and presents a standardized experimental protocol for determining solubility. This guide is intended to be a valuable resource for researchers and professionals in the fields of agrochemical development, environmental science, and formulation chemistry.

Introduction to this compound

This compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate class of chemicals. Its primary mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in grasses. This disruption of lipid production leads to the death of susceptible weed species. This compound is the parent acid, while its ethyl ester, this compound-ethyl, is commonly the active ingredient in commercial herbicide formulations. The solubility of these compounds in various organic solvents is a critical parameter for their formulation, application, and environmental fate.

Solubility of this compound: Current Data

A thorough review of scientific literature and chemical databases indicates a lack of specific quantitative data for the solubility of this compound and this compound-ethyl in a range of organic solvents. However, qualitative descriptions are available, and data for structurally related compounds can provide some insight.

Qualitative Solubility of this compound: this compound is generally described as having moderate solubility in organic solvents and limited solubility in water.

Reference Data for Structurally Related Compounds: To provide a contextual understanding, the table below presents solubility data for Fenoxaprop-ethyl, another aryloxyphenoxypropionate herbicide. While not identical, this data can offer a preliminary indication of the types of organic solvents in which this compound might be soluble.

SolventSolubility of Fenoxaprop-ethyl (@ 20°C)
Acetone>50%
Toluene>30%
Ethyl Acetate>20%
Cyclohexane>1%
Ethanol>1%
1-Octanol>1%
Hexane>0.5%

Note: This data is for Fenoxaprop-ethyl and should be used as a general reference only.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for determining the solubility of this compound in various organic solvents. This protocol is based on the widely accepted isothermal equilibrium shake-flask method.[1][2][3]

Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a constant temperature.

Materials:

  • This compound (analytical standard, >98% purity)

  • Selected organic solvents (e.g., acetone, methanol, ethanol, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

  • Glass vials or flasks with airtight screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance (± 0.1 mg)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25°C).

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary study can determine the minimum time required to achieve equilibrium.[4][5]

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time (e.g., 2-4 hours) to permit the sedimentation of the excess solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any suspended solid particles.

  • Analysis of this compound Concentration:

    • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Quantify the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[6][7]

      • For HPLC: Inject the filtered sample and the standard solutions into the HPLC system. The concentration is determined by comparing the peak area of the sample to a calibration curve generated from the standards.

      • For UV-Vis: Measure the absorbance of the filtered sample at the wavelength of maximum absorbance (λmax) for this compound. The concentration is calculated using a calibration curve based on the absorbance of the standard solutions.

  • Data Reporting:

    • Express the solubility as grams per liter (g/L) or milligrams per milliliter (mg/mL) of the solvent at the specified temperature.

    • Perform the experiment in triplicate for each solvent and report the average solubility with the standard deviation.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Concentration Analysis cluster_result Final Result prep1 Add excess this compound to solvent in a sealed vial prep2 Equilibrate at constant temperature with agitation (24-48h) prep1->prep2 prep3 Allow excess solid to sediment prep2->prep3 sample1 Withdraw supernatant prep3->sample1 Collect clear supernatant sample2 Filter through 0.45 µm syringe filter sample1->sample2 analysis2 Analyze sample and standards by HPLC-UV or UV-Vis sample2->analysis2 Analyze filtrate analysis1 Prepare calibration standards analysis1->analysis2 analysis3 Determine concentration from calibration curve analysis2->analysis3 result1 Calculate and report solubility (e.g., g/L) analysis3->result1

Caption: Workflow for determining this compound solubility.

Conclusion

References

Fenthiaprop Degradation in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthiaprop-ethyl is a post-emergence herbicide used for the control of grassy weeds. Its environmental fate, particularly its degradation in soil and water, is a critical aspect of its risk assessment. This technical guide provides an in-depth overview of the degradation pathways of this compound-ethyl and its primary active form, this compound acid, in these two environmental compartments. The information is compiled from available scientific literature, focusing on quantitative data and experimental methodologies to support further research and development.

Core Degradation Pathways

The primary degradation pathway of this compound-ethyl in both soil and water is the hydrolysis of the ethyl ester to form its corresponding carboxylic acid, this compound. This process is a crucial first step that dictates the subsequent fate of the molecule in the environment.

Degradation in Soil

In soil environments, the degradation of this compound-ethyl is primarily a biologically mediated process. The initial and rapid hydrolysis to this compound acid is followed by further transformation of the acid.

Primary Transformation:

  • Hydrolysis: this compound-ethyl undergoes rapid hydrolysis to this compound acid. This conversion is significantly influenced by soil moisture and microbial activity. In moist soil conditions, this hydrolysis can be almost complete within 24 hours.

Secondary Transformation of this compound Acid: Following the initial hydrolysis, this compound acid is further degraded by soil microorganisms. While specific studies on this compound are limited, research on the structurally similar herbicide Fenoxaprop suggests the formation of several key metabolites:

  • Phenetole Formation: Cleavage of the ether linkage can lead to the formation of a phenetole derivative.

  • Phenol Formation: Further degradation can result in the formation of a corresponding phenol compound.

  • Benzazolone Formation: The benzothiazole ring system can be transformed into a benzazolone structure.

The persistence of this compound acid and its subsequent metabolites in soil is reported to be approximately twice as long as that of Fenoxaprop acid and its metabolites.

Degradation in Water

In aquatic environments, the degradation of this compound-ethyl is influenced by both chemical and biological processes.

Hydrolysis:

  • pH-Dependent Hydrolysis: The hydrolysis of the ethyl ester to this compound acid is a key degradation route in water. The rate of this reaction is dependent on the pH of the water, with hydrolysis being generally faster under alkaline conditions.

Photolysis:

  • Photodegradation: Sunlight can contribute to the degradation of this compound in aqueous solutions. The extent and rate of photolysis will depend on factors such as water clarity, depth, and the presence of photosensitizing substances.

Microbial Degradation:

  • Aquatic microorganisms also play a role in the degradation of this compound, particularly in sediment-water systems. The pathways are expected to be similar to those observed in soil, involving the breakdown of the this compound acid molecule.

Quantitative Degradation Data

Quantitative data on the degradation of this compound and its ethyl ester are crucial for environmental modeling and risk assessment. The following tables summarize the available data, primarily drawing parallels from the closely related compound Fenoxaprop-p-ethyl due to the limited specific data for this compound.

Table 1: Soil Degradation Half-life (DT50) of Aryloxyphenoxypropionate Herbicides

CompoundSoil TypeTemperature (°C)Half-life (DT50) in daysReference
Fenoxaprop-p-ethylNot SpecifiedField Conditions1.45 - 2.30[1]
Fenoxaprop acidNot SpecifiedField Conditions> 30[1]
Fenoxaprop-p-ethylWheat field soilField Conditions11.8 (mean)[2]

Table 2: Factors Influencing Hydrolysis of Aryloxyphenoxypropionate Herbicides in Water

CompoundConditionEffect on DegradationReference
Fenoxaprop-p-ethylAlkaline pHAccelerated hydrolysis[3][4]
Fenoxaprop-p-ethylAcidic pHSlower hydrolysis[3][4]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of degradation studies. The following sections outline typical methodologies used in the study of herbicide degradation in soil and water.

Soil Degradation Study Protocol

A common approach to studying herbicide degradation in soil involves laboratory incubation studies.

1. Soil Collection and Preparation:

  • Soil is collected from relevant agricultural fields, typically from the top 0-15 cm layer.

  • The soil is sieved to remove large debris and homogenized.

  • Physicochemical properties of the soil (pH, organic matter content, texture) are characterized.

2. Herbicide Application:

  • A stock solution of this compound-ethyl or this compound acid (often radiolabeled for easier tracking) is prepared in a suitable solvent.

  • The herbicide solution is applied to the soil samples to achieve a desired concentration. The solvent is allowed to evaporate.

3. Incubation:

  • The treated soil samples are brought to a specific moisture content (e.g., 50-75% of field capacity).

  • Samples are incubated in the dark at a constant temperature (e.g., 20-25°C) in a controlled environment.

  • Aerobic conditions are maintained by ensuring adequate air exchange. For anaerobic studies, the soil is flooded, and the headspace is purged with an inert gas like nitrogen.

4. Sampling and Analysis:

  • Soil samples are collected at predetermined time intervals.

  • Residues of the parent compound and its metabolites are extracted from the soil using an appropriate solvent system (e.g., acetonitrile/water).

  • The extracts are cleaned up using techniques like solid-phase extraction (SPE).

  • Quantification is performed using analytical instruments such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector.

Water Degradation Study Protocol (Hydrolysis and Photolysis)

1. Solution Preparation:

  • Sterile buffer solutions are prepared at different pH values (e.g., 4, 7, and 9) to assess pH-dependent hydrolysis.

  • A stock solution of this compound-ethyl or this compound acid is prepared and added to the buffer solutions.

2. Incubation:

  • Hydrolysis: Samples are incubated in the dark at a constant temperature.

  • Photolysis: Samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark to differentiate between hydrolysis and photolysis.

3. Sampling and Analysis:

  • Aliquots of the solutions are taken at various time points.

  • The concentrations of the parent compound and degradation products are determined by HPLC or a similar analytical technique.

Visualization of Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways and a typical experimental workflow for studying this compound degradation.

This compound-ethyl Degradation Pathway in Soil Fenthiaprop_ethyl This compound-ethyl Fenthiaprop_acid This compound Acid Fenthiaprop_ethyl->Fenthiaprop_acid Hydrolysis (Microbial) Metabolites Further Degradation Products (e.g., Phenetole, Phenol, Benzazolone) Fenthiaprop_acid->Metabolites Microbial Degradation CO2 Mineralization (CO2) Metabolites->CO2

Caption: Degradation pathway of this compound-ethyl in soil.

This compound-ethyl Degradation Pathway in Water Fenthiaprop_ethyl This compound-ethyl Fenthiaprop_acid This compound Acid Fenthiaprop_ethyl->Fenthiaprop_acid Hydrolysis (pH-dependent) Photodegradation_Products Photodegradation Products Fenthiaprop_ethyl->Photodegradation_Products Photolysis Fenthiaprop_acid->Photodegradation_Products Photolysis Soil Degradation Study Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Soil_Collection Soil Collection & Sieving Characterization Soil Physicochemical Characterization Soil_Collection->Characterization Spiking Herbicide Application (Spiking) Characterization->Spiking Incubation Incubation (Controlled Temp. & Moisture) Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Cleanup Extract Cleanup (SPE) Extraction->Cleanup Quantification HPLC-UV/MS Analysis Cleanup->Quantification Data_Analysis Data Analysis (Kinetics, Half-life) Quantification->Data_Analysis

References

Toxicological Profile of Fenthiaprop in Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenthiaprop, and its more commonly formulated ethyl ester, this compound-ethyl, are herbicides whose toxicological impact on non-target organisms is a critical aspect of their environmental risk assessment. This compound-ethyl is considered an obsolete herbicide in some regions, and as such, publicly available ecotoxicological data is limited.[1] This guide provides a comprehensive overview of the known toxicological profile of this compound-ethyl in key non-target organisms, including aquatic species, birds, and soil dwellers. Where specific data for this compound-ethyl is unavailable, this document details the standardized experimental protocols, primarily based on OECD guidelines, that are employed to assess the toxicity of such chemical compounds. The primary mode of action for this compound is the inhibition of Acetyl CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis.[1][2]

Chemical Identity and Mode of Action

  • Chemical Name: (RS)-2-[4-(6-chloro-1,3-benzothiazol-2-yloxy)phenoxy]propionic acid

  • CAS Registry Number: 73519-50-3[2]

  • Formulated Product: Often used as this compound-ethyl (CAS RN: 93921-15-8), which is hydrolyzed to the active acid form, this compound, in the environment and within organisms.

  • Mode of Action: this compound is a selective herbicide that inhibits the enzyme Acetyl CoA carboxylase (ACCase).[1][2] This enzyme catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in the biosynthesis of fatty acids.[3][4] Inhibition of ACCase disrupts the production of lipids, which are essential for cell membrane integrity and energy storage, ultimately leading to cell death.

cluster_0 Cytoplasm Acetyl_CoA Acetyl-CoA ACCase Acetyl CoA Carboxylase (ACCase) Acetyl_CoA->ACCase Substrate Malonyl_CoA Malonyl-CoA Fatty_Acids Fatty Acid Synthesis Malonyl_CoA->Fatty_Acids ACCase->Malonyl_CoA Product This compound This compound This compound->ACCase Inhibition

Caption: Simplified signaling pathway of this compound's mode of action.

Toxicological Data in Non-Target Organisms

The following tables summarize the available quantitative toxicity data for this compound-ethyl in various non-target organisms. It is important to note that data is not available for all organism groups.

Aquatic Organisms
SpeciesEndpointValue (µg/L)Exposure DurationReference
Oncorhynchus mykiss (Rainbow trout)LC5032096 hours[1]
Daphnia magna (Water flea)EC5076048 hours[1]
Raphidocelis subcapitata (Green algae)ErC501972 hours[1]
Avian Species
SpeciesEndpointValue (mg/kg bw)Exposure DurationReference
Colinus virginianus (Bobwhite quail)LD50>2000Single dose[1]
Anas platyrhynchos (Mallard duck)LD50>2000Single dose[1]
Honeybees (Apis mellifera)

No specific quantitative toxicity data (LD50) for this compound-ethyl on honeybees was found in the reviewed literature. Standard testing protocols are described in Section 3.5.

Earthworms (Eisenia fetida)

No specific quantitative toxicity data (LC50) for this compound-ethyl on earthworms was found in the reviewed literature. Standard testing protocols are described in Section 3.6.

Soil Microorganisms

The application of some herbicides has been shown to have an inhibitory effect on soil mycoflora and other microbial populations.[5][6] For instance, studies on other herbicides like fenoxaprop-p-ethyl have indicated a reduction in fungal populations in soil.[5] However, specific studies quantifying the effects of this compound-ethyl on soil microbial communities were not identified.

Experimental Protocols

The following sections detail the standard experimental methodologies for assessing the toxicity of chemical substances to non-target organisms, primarily based on OECD guidelines. These protocols represent the standard approach for generating the type of data presented in Section 2.

cluster_workflow Generic Ecotoxicological Testing Workflow start Test Substance Characterization range_finding Range-Finding Study start->range_finding definitive_test Definitive Test (e.g., LC50/LD50 Determination) range_finding->definitive_test data_collection Data Collection (Mortality, Sub-lethal Effects) definitive_test->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis reporting Reporting (e.g., NOEC, LOEC) stat_analysis->reporting

Caption: A generalized workflow for ecotoxicological testing.

Aquatic Organisms - Fish Acute Toxicity Test (OECD 203)
  • Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

  • Test Organism: Species such as Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) are commonly used.

  • Methodology:

    • Exposure: Fish are exposed to the test substance in a series of concentrations for 96 hours. The test can be static (water is not changed), semi-static (water is renewed at intervals), or flow-through (water is continuously replaced).

    • Concentrations: A minimum of five concentrations in a geometric series and a control group are used.

    • Observations: Mortalities are recorded at 24, 48, 72, and 96 hours. Any abnormal behavior is also noted.

    • Endpoint: The LC50, the concentration estimated to cause mortality in 50% of the test fish, is calculated for the 96-hour exposure period.

Aquatic Organisms - Daphnia sp. Acute Immobilisation Test (OECD 202)
  • Objective: To determine the concentration of a substance that results in the immobilization of 50% of Daphnia magna (EC50) after 48 hours of exposure.

  • Test Organism: Young daphnids, less than 24 hours old at the start of the test.

  • Methodology:

    • Exposure: Daphnids are exposed to a range of concentrations of the test substance for 48 hours.

    • Concentrations: At least five concentrations in a geometric series and a control are tested.

    • Observations: The number of immobilized daphnids (those unable to swim) is recorded at 24 and 48 hours.

    • Endpoint: The 48-hour EC50 is calculated based on the observed immobilization.

Aquatic Organisms - Algal Growth Inhibition Test (OECD 201)
  • Objective: To assess the effects of a substance on the growth of freshwater microalgae or cyanobacteria.

  • Test Organism: Commonly used species include Pseudokirchneriella subcapitata (a green alga).

  • Methodology:

    • Exposure: Exponentially growing algal cultures are exposed to the test substance in a nutrient-rich medium for 72 hours.

    • Concentrations: A minimum of five concentrations with three replicates per concentration are used, along with a control group.

    • Measurement: Algal growth (biomass) is measured at least daily, often by cell counts or spectrophotometry.

    • Endpoints: The primary endpoints are the inhibition of growth rate (ErC50) and yield (EyC50). The No Observed Effect Concentration (NOEC) may also be determined.[7]

Avian Species - Acute Oral Toxicity Test (OECD 223)
  • Objective: To estimate the acute oral toxicity (LD50) of a substance to birds.

  • Test Organism: Species such as the Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos) are typically used.[3]

  • Methodology:

    • Dosing: Birds are administered a single oral dose of the test substance.

    • Test Designs: The guideline offers three options: a limit test (a single high dose), an LD50-only test, or an LD50-slope test which provides more information on the dose-response relationship.[1][5]

    • Observation Period: Birds are observed for at least 14 days for mortality and signs of toxicity.

    • Endpoint: The LD50, the dose estimated to be lethal to 50% of the test birds, is calculated.

Honeybees - Acute Contact and Oral Toxicity Test (OECD 213 & 214)
  • Objective: To determine the acute contact and oral toxicity (LD50) of a substance to adult worker honeybees (Apis mellifera).

  • Methodology:

    • Contact Toxicity (OECD 214):

      • Application: A range of doses of the test substance is applied topically to the dorsal thorax of the bees.

      • Observation: Bees are observed for mortality for at least 48 hours.

    • Oral Toxicity (OECD 213):

      • Exposure: Bees are fed a sucrose solution containing a range of concentrations of the test substance for a defined period.[8]

      • Observation: Mortality is recorded for at least 48 hours after the exposure period.

  • Endpoint: The 48-hour contact LD50 and oral LD50 are determined.

Earthworms - Acute Toxicity Test (OECD 207)
  • Objective: To assess the acute toxicity of substances to earthworms (Eisenia fetida).

  • Methodology: The guideline includes two main tests:

    • Filter Paper Contact Test: An initial screening test where earthworms are exposed to the substance on moist filter paper for 48 hours to assess mortality.

    • Artificial Soil Test:

      • Exposure: Earthworms are kept in a defined artificial soil medium to which a range of concentrations of the test substance has been added.

      • Duration: The test typically lasts for 14 days.

      • Observations: Mortality and sublethal effects (e.g., changes in behavior and weight) are recorded at 7 and 14 days.

  • Endpoint: The 14-day LC50 is calculated, along with the NOEC and LOEC for sublethal effects.

Conclusion

The available data on the toxicological profile of this compound-ethyl in non-target organisms is limited, likely due to its status as an older and now largely obsolete herbicide. The existing data suggests a moderate to high toxicity to aquatic organisms, particularly algae, and low acute toxicity to avian species. There is a notable lack of publicly accessible data for key non-target invertebrates such as honeybees and earthworms, as well as for soil microbial communities.

For a comprehensive environmental risk assessment of this compound or related compounds, further studies following standardized OECD guidelines would be necessary to fill these data gaps. The established mode of action as an ACCase inhibitor provides a clear biochemical basis for its herbicidal activity and potential toxic effects. Researchers and drug development professionals should consider the potential for similar off-target effects when designing new molecules with this mode of action.

References

Methodological & Application

Application Notes and Protocols for Fenthiaprop in In Vitro Plant Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fenthiaprop is an aryloxyphenoxypropionate ('fop') herbicide. Its application in in vitro plant studies deviates from typical growth promotion and instead serves as a powerful tool for selection and physiological research. This compound functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in the fatty acid biosynthesis pathway in grasses.[1][2] This specific mode of action makes it an excellent selective agent in tissue culture for isolating herbicide-resistant cells, studying metabolic pathways, and conducting phytotoxicity assays.[3][4] Plant cell cultures offer a controlled environment, minimizing physical barriers to herbicide uptake and allowing for the study of cellular-level responses.[3]

Mechanism of Action: this compound selectively targets the ACCase enzyme, which catalyzes the first committed step in fatty acid synthesis. By inhibiting this enzyme, it blocks the formation of malonyl-CoA, a crucial building block for lipids. This disruption halts the production of new cell membranes, leading to an arrest of cell division and growth, and ultimately cell death in susceptible grass species.[1]

This compound This compound accase Acetyl-CoA Carboxylase (ACCase) This compound->accase Inhibits malonyl Malonyl-CoA Production accase->malonyl Blocks fatty_acid Fatty Acid Biosynthesis malonyl->fatty_acid membrane Cell Membrane Formation fatty_acid->membrane death Inhibition of Growth & Cell Death membrane->death

Caption: Mechanism of this compound as an ACCase inhibitor.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol details the preparation of a sterile this compound stock solution for addition to plant tissue culture media.

  • Materials:

    • This compound (analytical grade)

    • Dimethyl sulfoxide (DMSO) or Ethanol (95%)

    • Sterile 0.22 µm syringe filters

    • Sterile microcentrifuge tubes or vials

    • Autoclaved, purified water

    • Analytical balance and appropriate personal protective equipment (PPE)

  • Procedure:

    • Weighing: In a sterile environment (e.g., laminar flow hood), accurately weigh the desired amount of this compound powder.

    • Dissolving: Dissolve the this compound powder in a minimal amount of DMSO or 95% ethanol. This compound has low aqueous solubility, requiring an organic solvent. Note: Ensure the final concentration of the solvent in the culture medium does not exceed a phytotoxic level (typically <0.1% v/v).

    • Dilution: Once fully dissolved, dilute the solution with sterile purified water to achieve the final desired stock concentration (e.g., 10 mM or 1 mg/mL).

    • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container. Do not autoclave this compound, as heat can cause degradation.

    • Storage: Store the stock solution in clearly labeled, light-protected containers at -20°C for long-term use.

Protocol 2: In Vitro Selection of Herbicide-Resistant Callus

This protocol provides a general method for using this compound as a selective agent to isolate resistant plant cells from a callus culture. This is a straightforward method where the herbicide is included in the culture medium at a pre-determined inhibitory concentration.[4]

start 1. Establish Friable Callus Culture (e.g., from mature seed embryos) kill_curve 2. Determine Inhibitory Concentration (Test range of this compound, e.g., 0.1-100 µM) start->kill_curve transfer 3. Transfer Callus to Selection Medium (Basal medium + Growth Regulators + this compound) kill_curve->transfer subculture 4. Subculture Periodically (Every 2-3 weeks onto fresh selection medium) transfer->subculture observe 5. Observe and Select (Isolate healthy, growing callus sectors) subculture->observe propagate 6. Propagate Putative Resistant Lines (Transfer to fresh this compound-free medium for recovery) observe->propagate regenerate 7. Regenerate Plants (Transfer resistant callus to regeneration medium) propagate->regenerate

Caption: Experimental workflow for in vitro selection.
  • Phase I: Callus Induction and Establishment (4-6 weeks)

    • Initiate callus cultures from sterile explants (e.g., mature embryos, leaf sections) of the target plant species on a suitable basal medium (e.g., Murashige and Skoog) supplemented with appropriate plant growth regulators (e.g., 2,4-D for callus induction in grasses).

    • Subculture the developing callus until a sufficient quantity of healthy, friable callus is available for the selection experiment.

  • Phase II: Determining the Selection Concentration (2-3 weeks)

    • Before starting the large-scale selection, determine the minimum inhibitory concentration (MIC) of this compound.

    • Culture small, uniform pieces of wild-type (susceptible) callus on a series of media containing a range of this compound concentrations (e.g., 0, 0.1, 1, 10, 50, 100 µM).

    • After 2-3 weeks, identify the lowest concentration that effectively inhibits the growth of or kills the wild-type callus. This will be your selection concentration.

  • Phase III: Selection (8-12 weeks)

    • Plate a large population of callus clumps onto the selection medium (callus induction medium amended with the predetermined inhibitory concentration of this compound).

    • Incubate under standard culture conditions (e.g., 25°C in the dark).

    • Subculture all tissues (both living and dying) onto fresh selection medium every 2-3 weeks. This step is crucial to prevent the detoxification of the herbicide by the dying cells, which could allow susceptible cells to escape selection.

  • Phase IV: Isolation and Regeneration

    • After several rounds of selection, any callus sectors that remain healthy and continue to proliferate are considered putatively resistant.

    • Isolate these resistant sectors and transfer them to a fresh, herbicide-free medium for recovery and proliferation.

    • Once a stable resistant callus line is established, transfer it to a suitable regeneration medium to obtain whole plants for further analysis and confirmation of resistance.

Data Presentation

Quantitative data from selection and phytotoxicity experiments should be recorded systematically. The following table provides an example of how to present data from a dose-response (kill curve) experiment used to determine the appropriate selection concentration.

Table 1: Effect of this compound Concentration on Callus Growth of Avena sativa after 21 Days

This compound Concentration (µM)Initial Fresh Weight (g)Final Fresh Weight (g)Growth Index (%)*Observations
0 (Control)0.51 ± 0.022.15 ± 0.11100Healthy, friable, beige callus
0.10.50 ± 0.031.88 ± 0.0982.4Normal growth, no visible necrosis
1.00.49 ± 0.021.12 ± 0.0738.2Significant growth inhibition, slight browning
10.00.52 ± 0.030.65 ± 0.057.9Severe growth inhibition, extensive browning
50.00.51 ± 0.020.53 ± 0.031.2No growth, widespread necrosis
100.00.50 ± 0.030.48 ± 0.04-1.2Tissue death, dark brown/black color

*Growth Index (%) is calculated as: [((Final FW - Initial FW)treatment) / ((Final FW - Initial FW)control)] x 100. Data are presented as mean ± standard deviation (n=10).

References

Fenthiaprop Dosage Calculation for Greenhouse Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal dosage of Fenthiaprop for greenhouse-based research. This document outlines the mechanism of action of this compound, detailed protocols for conducting dose-response experiments, and methods for calculating application rates.

This compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("FOPs") chemical family. It is effective in controlling a variety of grass weeds in cereal crops. The primary mode of action of this compound is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[1] This enzyme plays a crucial role in the biosynthesis of fatty acids, which are essential components of plant cell membranes. By inhibiting ACCase, this compound disrupts the production of these vital lipids, leading to the cessation of growth and eventual death of susceptible grass species. Dicotyledonous plants are generally tolerant to this compound due to a less sensitive ACCase enzyme.[1]

I. Quantitative Data Summary

The following tables summarize the efficacy of aryloxyphenoxypropionate herbicides on a common grass weed, wild oat (Avena fatua), and the tolerance of wheat (Triticum aestivum) to these herbicides. While specific data for this compound in greenhouse settings is limited, the data for the closely related compound fenoxaprop-p-ethyl provides a valuable reference for experimental planning.

Table 1: Efficacy of Fenoxaprop-p-ethyl on Wild Oat (Avena fatua) in Greenhouse Bioassays

ParameterValue (g a.i. ha⁻¹)Description
LD₅₀ (Lethal Dose, 50%)123.73[2]Dose required to kill 50% of the treated wild oat population.
ED₅₀ (Effective Dose, 50%)>16-fold labeled field rate[3]Dose required to cause a 50% reduction in plant biomass for a resistant population.
Resistance Index (RI)4.12 - 8.12[2][4]Ratio of the LD₅₀ or GR₅₀ of a resistant population to that of a susceptible population.

Table 2: Crop Tolerance: Visual Injury of Wheat (Triticum aestivum) to Fenoxaprop-p-ethyl

Application RateApplication TimingVisual Injury (%) 1 Week After Application (WAA)Visual Injury (%) 2 Weeks After Application (WAA)
1X Manufacturer's Recommended RateLate Post-Emergence (LPOST)4%[1][5]1%[1][5]
2X Manufacturer's Recommended RateLate Post-Emergence (LPOST)5%[1][5]1%[1][5]

II. Experimental Protocols

This section provides detailed methodologies for conducting greenhouse experiments to determine the optimal dosage of this compound.

A. Protocol for Dose-Response Bioassay

1. Objective: To determine the effective dose (ED₅₀) of this compound required to control target weed species and to assess the crop safety (GR₅₀) at various application rates.

2. Materials:

  • This compound technical grade or commercial formulation

  • Target weed seeds (e.g., Avena fatua, Lolium perenne)

  • Crop seeds (e.g., Triticum aestivum, Hordeum vulgare)

  • Pots (e.g., 10 cm diameter) filled with a standardized greenhouse potting mix

  • Greenhouse with controlled temperature, humidity, and photoperiod

  • Calibrated laboratory sprayer or track sprayer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Distilled water

  • Adjuvant (if recommended by the manufacturer)

3. Plant Culture:

  • Sow 5-10 weed or crop seeds per pot at a depth of 1-2 cm.
  • Water the pots as needed to maintain optimal soil moisture.
  • Thin seedlings to a uniform number (e.g., 3-5 plants per pot) after emergence.
  • Grow plants to the 2-4 leaf stage before herbicide application.

4. Herbicide Preparation and Application:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant, or as per manufacturer's instructions).
  • Perform serial dilutions to create a range of treatment concentrations. A typical dose-response experiment will include a logarithmic series of doses, for example, 0, 0.125X, 0.25X, 0.5X, 1X, 2X, and 4X the anticipated field application rate.
  • Apply the herbicide solutions using a calibrated sprayer to ensure uniform coverage. The application volume should be consistent across all treatments.

5. Data Collection:

  • At 14 and 21 days after treatment (DAT), visually assess weed control and crop injury using a scale of 0% (no effect) to 100% (complete death).
  • At 21 DAT, harvest the above-ground biomass of both weeds and crops.
  • Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

6. Data Analysis:

  • Calculate the percent reduction in dry weight for each treatment relative to the untreated control.
  • Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic dose-response model) to determine the ED₅₀ for weed control and the GR₅₀ (dose causing 50% growth reduction) for crop safety.

B. Protocol for Calculating Application Rates for Greenhouse Experiments

1. Objective: To accurately calculate the amount of this compound needed to prepare spray solutions for small-scale greenhouse applications.

2. Calculation Steps:

  • Step 1: Determine the desired application rate in grams of active ingredient per hectare (g a.i./ha). This will be based on the experimental design.

  • Step 2: Calculate the amount of active ingredient needed for the total spray area.

    • Measure the area of the spray table or the total area to be treated in square meters (m²).

    • Convert the application rate from g a.i./ha to g a.i./m²: g a.i./m² = (g a.i./ha) / 10,000 m²/ha

    • Calculate the total active ingredient needed: Total a.i. (g) = (g a.i./m²) * Total spray area (m²)

  • Step 3: Calculate the volume of stock solution needed.

    • Prepare a stock solution of known concentration (e.g., 1 mg/mL or 1000 ppm).

    • Use the following formula to calculate the volume of stock solution required: V₁ = (C₂ * V₂) / C₁ Where:

      • V₁ = Volume of stock solution needed

      • C₁ = Concentration of the stock solution

      • C₂ = Desired final concentration in the spray solution

      • V₂ = Final volume of the spray solution

  • Step 4: Prepare the final spray solution.

    • Add the calculated volume of the stock solution to a volumetric flask.

    • Add the recommended adjuvant if necessary.

    • Bring the solution to the final desired volume with distilled water.

III. Visualizations

The following diagrams illustrate the key processes involved in this compound's mode of action and the experimental workflow for dosage determination.

Fenthiaprop_Signaling_Pathway cluster_plant_cell Plant Cell This compound This compound ACCase_active Active Acetyl-CoA Carboxylase (ACCase) This compound->ACCase_active Inhibits ACCase_inactive Inactive ACCase ACCase_active->ACCase_inactive Malonyl_CoA Malonyl-CoA ACCase_inactive->Malonyl_CoA Blocks Production Acetyl_CoA Acetyl-CoA Acetyl_CoA->Malonyl_CoA Catalyzed by ACCase Fatty_Acids Fatty Acid Synthesis Malonyl_CoA->Fatty_Acids Membrane_Disruption Disruption of Cell Membranes Fatty_Acids->Membrane_Disruption Leads to Plant_Death Plant Death Membrane_Disruption->Plant_Death Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_data_collection Data Collection cluster_analysis Data Analysis Planting Plant Weeds & Crops Growth Grow to 2-4 Leaf Stage Planting->Growth Application Apply Herbicide Treatments Growth->Application Stock_Solution Prepare this compound Stock Solution Dilutions Create Serial Dilutions Stock_Solution->Dilutions Dilutions->Application Visual_Assessment Visual Assessment (14 & 21 DAT) Application->Visual_Assessment Biomass_Harvest Harvest Above-Ground Biomass (21 DAT) Visual_Assessment->Biomass_Harvest Dry_Weight Determine Dry Weight Biomass_Harvest->Dry_Weight Dose_Response_Curve Generate Dose-Response Curves Dry_Weight->Dose_Response_Curve ED50_GR50 Calculate ED₅₀ & GR₅₀ Dose_Response_Curve->ED50_GR50

References

Application Notes and Protocols for Selecting Herbicide-Resistant Mutants Using Fenthiaprop

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthiaprop is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate chemical class.[1] Its mode of action is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids in plants.[1][2] By disrupting lipid formation, this compound effectively controls the growth of various grass and broadleaf weeds.[1] The primary mechanism of resistance to ACCase-inhibiting herbicides like this compound is the alteration of the target enzyme through genetic mutation. This makes this compound a valuable tool for the selection of herbicide-resistant mutants in plant and algal systems for research purposes, including the study of resistance mechanisms, gene function, and the development of herbicide-tolerant crops.

These application notes provide detailed protocols for the use of this compound in selecting herbicide-resistant mutants, including methodologies for chemical mutagenesis, preparation of this compound solutions, and the selection and characterization of resistant phenotypes.

Mechanism of Action of this compound

This compound, like other aryloxyphenoxypropionate ("fop") herbicides, targets the Acetyl-CoA Carboxylase (ACCase) enzyme. ACCase catalyzes the first committed step in fatty acid biosynthesis: the carboxylation of acetyl-CoA to malonyl-CoA. This process is fundamental for the production of lipids, which are essential components of cell membranes and for energy storage. Inhibition of ACCase leads to a depletion of fatty acids, cessation of cell growth and division, and ultimately, plant death.[1][2][3]

cluster_0 Fatty Acid Biosynthesis Pathway cluster_1 Mechanism of Inhibition cluster_2 Cellular Impact Acetyl-CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl-CoA->ACCase Substrate Malonyl-CoA Malonyl-CoA Fatty Acids Fatty Acids Malonyl-CoA->Fatty Acids Disrupted Cell\nMembrane Synthesis Disrupted Cell Membrane Synthesis Fatty Acids->Disrupted Cell\nMembrane Synthesis ACCase->Malonyl-CoA Product This compound This compound This compound->ACCase Inhibition Growth Arrest\n& Cell Death Growth Arrest & Cell Death Disrupted Cell\nMembrane Synthesis->Growth Arrest\n& Cell Death cluster_0 Phase 1: Mutagenesis cluster_1 Phase 2: Selection cluster_2 Phase 3: Isolation & Characterization start Start with Wild-Type Population (e.g., seeds, cells) mutagenesis Induce Mutations (e.g., EMS treatment) start->mutagenesis wash Wash to Remove Mutagen mutagenesis->wash plating Plate Mutagenized Population on Selection Medium wash->plating selection Apply this compound (Determined Concentration) plating->selection incubation Incubate and Observe for Growth selection->incubation isolation Isolate Putative Resistant Colonies/Plants incubation->isolation propagation Propagate and Confirm Resistance isolation->propagation characterization Characterize Resistance (e.g., Sequencing, Dose-Response) propagation->characterization end Confirmed Herbicide- Resistant Mutant characterization->end

References

Fenthiaprop: A Chemical Probe for Elucidating Plant Lipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fenthiaprop is a selective herbicide belonging to the aryloxyphenoxypropionate (AOPP) class of compounds. Its mode of action involves the specific inhibition of the plastid-localized enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species. ACCase catalyzes the first committed step in de novo fatty acid biosynthesis, the carboxylation of acetyl-CoA to malonyl-CoA. By inhibiting this crucial enzyme, this compound effectively blocks the production of fatty acids, which are essential components of cell membranes and energy storage molecules. This targeted inhibition makes this compound a valuable tool for studying the intricacies of lipid metabolism in plants, including fatty acid synthesis, membrane biogenesis, and the downstream effects of lipid disruption on plant growth and development.

The selectivity of this compound is a key feature for its utility in research. Most dicotyledonous plants possess a form of ACCase that is insensitive to AOPP herbicides, allowing for comparative studies between susceptible monocots and resistant dicots. This provides a powerful experimental system for dissecting the role of de novo fatty acid synthesis in various physiological processes.

Principle of Action

This compound acts as a potent and specific inhibitor of the ACCase enzyme found in the plastids of graminaceous plants. This inhibition disrupts the production of malonyl-CoA, a critical building block for the elongation of fatty acid chains. The subsequent depletion of the fatty acid pool leads to a cessation of lipid synthesis, which is vital for the formation of new membranes required for cell division and growth. Consequently, the application of this compound to susceptible plants results in the inhibition of growth, particularly in meristematic tissues where lipid synthesis is most active. Visual symptoms typically include chlorosis and necrosis, appearing first in the youngest leaves.

Applications in Lipid Metabolism Research

  • Investigating the role of de novo fatty acid synthesis: By specifically blocking the initial step of fatty acid synthesis, this compound allows researchers to study the consequences of lipid depletion on various cellular processes, including membrane integrity, chloroplast development, and signal transduction.

  • Elucidating metabolic flux and pathway regulation: The application of this compound can be used to probe the regulation of lipid metabolic pathways and understand how plants respond to disruptions in fatty acid supply.

  • Comparative studies between monocots and dicots: The differential sensitivity of monocot and dicot ACCase to this compound provides a natural experimental system to explore the differences in lipid metabolism between these two major plant groups.

  • Screening for compounds that modulate lipid metabolism: this compound can be used as a positive control in high-throughput screening assays designed to identify new inhibitors or activators of fatty acid synthesis.

Quantitative Data Presentation

The following table summarizes the effect of an aryloxyphenoxypropionate herbicide, with the same mode of action as this compound, on the fatty acid composition of wild oat (Avena fatua) shoots. The data illustrates the significant reduction in the accumulation of major fatty acids following treatment, reflecting the inhibition of de novo fatty acid synthesis.

Fatty AcidControl (% of Total Fatty Acids)Treated (% of Total Fatty Acids)% Inhibition
Palmitic (16:0)18.510.244.9
Stearic (18:0)1.50.846.7
Oleic (18:1)9.84.554.1
Linoleic (18:2)45.220.853.9
Linolenic (18:3)25.011.554.0
Total 100 47.8 52.2

Data adapted from a study on a closely related AOPP herbicide as a proxy for this compound's effects.

Experimental Protocols

Protocol 1: Evaluation of this compound's Effect on the Growth of a Susceptible Monocot Species (Avena fatua)

1. Plant Material and Growth Conditions:

  • Grow wild oat (Avena fatua) seedlings in pots containing a standard potting mix.
  • Maintain the plants in a growth chamber with a 16-hour light/8-hour dark photoperiod, a temperature of 22°C (day) and 18°C (night), and a relative humidity of 60%.
  • Water the plants as needed to maintain soil moisture.

2. This compound Treatment:

  • Prepare a stock solution of this compound-ethyl in acetone.
  • At the three-leaf stage, treat the wild oat seedlings with a foliar spray of this compound-ethyl at a concentration of 100 µM in an aqueous solution containing 0.1% (v/v) Tween 20 as a surfactant.
  • Treat a control group of plants with the same solution lacking this compound-ethyl.

3. Data Collection and Analysis:

  • Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis) at 3, 7, and 14 days after treatment.
  • At 14 days after treatment, harvest the above-ground biomass and measure the fresh and dry weight.
  • Calculate the percent inhibition of growth compared to the control group.

Protocol 2: Analysis of Fatty Acid Composition in this compound-Treated Plants

1. Plant Material and Treatment:

  • Follow the plant growth and treatment procedure as described in Protocol 1.
  • Harvest the shoot tissue from both control and this compound-treated plants 48 hours after treatment.
  • Immediately freeze the tissue in liquid nitrogen and store at -80°C until lipid extraction.

2. Lipid Extraction:

  • Grind the frozen plant tissue to a fine powder in a mortar and pestle with liquid nitrogen.
  • Transfer approximately 200 mg of the powdered tissue to a glass tube.
  • Add 3 mL of a chloroform:methanol (2:1, v/v) solution and vortex thoroughly.
  • Add 0.75 mL of 0.9% (w/v) NaCl solution, vortex again, and centrifuge at 2,000 x g for 10 minutes to separate the phases.
  • Carefully collect the lower chloroform phase containing the lipids into a new glass tube.

3. Fatty Acid Methyl Ester (FAME) Preparation:

  • Evaporate the chloroform from the lipid extract under a stream of nitrogen gas.
  • Add 1 mL of 2.5% (v/v) sulfuric acid in methanol to the dried lipids.
  • Incubate the mixture at 80°C for 1 hour to convert the fatty acids to their methyl esters.
  • After cooling, add 1.5 mL of water and 1 mL of hexane. Vortex and centrifuge to separate the phases.
  • Collect the upper hexane phase containing the FAMEs.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Analyze the FAMEs using a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer.
  • Use a suitable capillary column (e.g., DB-23) for the separation of FAMEs.
  • Identify and quantify the individual fatty acids by comparing their retention times and mass spectra to those of known standards.
  • Express the results as the relative percentage of each fatty acid.

Visualizations

Fenthiaprop_Mechanism_of_Action cluster_plastid Plastid cluster_downstream Downstream Effects AcetylCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) AcetylCoA->ACCase MalonylCoA Malonyl-CoA FattyAcids Fatty Acids MalonylCoA->FattyAcids Fatty Acid Synthase (FAS) LipidSynthesis Disrupted Lipid Synthesis ACCase->MalonylCoA This compound This compound This compound->Inhibition Inhibition->ACCase Inhibition MembraneFormation Impaired Membrane Formation LipidSynthesis->MembraneFormation GrowthArrest Growth Arrest & Necrosis MembraneFormation->GrowthArrest

Caption: Mechanism of this compound action in plants.

Experimental_Workflow PlantGrowth 1. Plant Growth (e.g., Avena fatua) Treatment 2. This compound Treatment (Foliar Application) PlantGrowth->Treatment Harvest 3. Tissue Harvest (48 hours post-treatment) Treatment->Harvest LipidExtraction 4. Lipid Extraction (Chloroform:Methanol) Harvest->LipidExtraction FAMEs 5. FAMEs Preparation (Transesterification) LipidExtraction->FAMEs GCMS 6. GC-MS Analysis FAMEs->GCMS DataAnalysis 7. Data Analysis (Fatty Acid Profiling) GCMS->DataAnalysis

Caption: Experimental workflow for lipid analysis.

Application Note: High-Sensitivity Analysis of Fenthiaprop Residues in Soil using QuEChERS Extraction and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

Introduction

Fenthiaprop is a herbicide used for the control of grassy weeds. Its potential persistence in soil and subsequent environmental fate are of significant interest. Therefore, a sensitive and reliable analytical method is essential for monitoring its residues in soil. The QuEChERS method offers an efficient extraction and cleanup procedure for pesticide residues in complex matrices like soil. When coupled with the high selectivity and sensitivity of LC-MS/MS, it provides a powerful tool for trace-level quantification.

Experimental Protocol

Materials and Reagents
  • This compound analytical standard (Purity ≥ 98%)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) (optional, for highly pigmented soils)

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes for d-SPE

  • Syringe filters (0.22 µm, PTFE or nylon)

Sample Preparation and Extraction (QuEChERS)
  • Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and debris. Homogenize the sieved soil thoroughly.

  • Weighing and Hydration: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. Add 10 mL of water and vortex for 1 minute to hydrate the soil. Let it stand for 30 minutes.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shaking and Centrifugation: Immediately cap the tube and shake vigorously for 1 minute. Centrifuge at 4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Supernatant Transfer: Transfer 6 mL of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.

  • Vortexing and Centrifugation: Vortex the d-SPE tube for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Filtration: Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

Note: The following are typical starting conditions. The user must optimize these for their specific instrument and this compound standard.

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a high aqueous percentage, ramping up to a high organic percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Determination of this compound MRM Transitions:

    • Prepare a standard solution of this compound (e.g., 1 µg/mL) in acetonitrile.

    • Infuse the solution directly into the mass spectrometer to determine the precursor ion, which will likely be the protonated molecule [M+H]⁺. The molecular weight of this compound is approximately 349.8 g/mol , so the precursor ion should be around m/z 350.8.

    • Perform a product ion scan of the selected precursor ion to identify the most abundant and stable fragment ions (product ions).

    • Select at least two product ions for Multiple Reaction Monitoring (MRM). One will be used for quantification (the most abundant) and the other for confirmation.

    • Optimize the collision energy for each transition to maximize the signal intensity.

Data Presentation

The following table summarizes the expected performance characteristics of the method, based on typical results for other pesticide residue analyses in soil using QuEChERS and LC-MS/MS.

ParameterExpected Value
Limit of Detection (LOD) 1 - 5 µg/kg
Limit of Quantification (LOQ) 5 - 15 µg/kg
Linearity (r²) > 0.99
Recovery (at 3 spiking levels) 70 - 120%
Precision (RSD%) < 20%

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis LC-MS/MS Analysis s1 Soil Sample Collection s2 Air Drying and Sieving s1->s2 s3 Homogenization s2->s3 e1 Weighing and Hydration s3->e1 e2 Acetonitrile Extraction e1->e2 e3 Addition of QuEChERS Salts e2->e3 e4 Shaking and Centrifugation e3->e4 c1 Transfer of Supernatant e4->c1 c2 Addition of d-SPE Sorbents (MgSO4, PSA, C18) c1->c2 c3 Vortexing and Centrifugation c2->c3 c4 Filtration c3->c4 a1 Injection into LC-MS/MS c4->a1 a2 Data Acquisition (MRM Mode) a1->a2 a3 Quantification and Confirmation a2->a3

Caption: Experimental workflow for this compound residue analysis in soil.

logical_relationship cluster_method_development Method Development and Validation cluster_routine_analysis Routine Sample Analysis md1 This compound Standard Infusion md2 Precursor Ion ([M+H]+) Determination md1->md2 md3 Product Ion Scan md2->md3 md4 Selection of MRM Transitions md3->md4 md5 Collision Energy Optimization md4->md5 md6 Chromatographic Optimization md5->md6 md7 Method Validation (LOD, LOQ, Recovery, Precision) md6->md7 ra2 LC-MS/MS Analysis using Validated Method md7->ra2 Validated Parameters ra1 Sample Extraction and Cleanup ra1->ra2 ra3 Data Processing and Reporting ra2->ra3

Caption: Logical relationship for method development and routine analysis.

Fenthiaprop Stock Solution: Preparation and Storage Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Fenthiaprop, and its active ethyl ester form this compound-ethyl, belongs to the aryloxyphenoxypropionate class of herbicides.[1][2] Its primary mechanism of action is the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid biosynthesis in plants.[3][4] Due to its selective herbicidal activity, this compound and its analogs are subjects of interest in agricultural research and development. This document provides detailed protocols for the preparation and storage of this compound-ethyl stock solutions for laboratory use.

Important Considerations:

  • Compound Identification: The active compound is this compound-ethyl (CAS No. 66441-11-0). This compound (CAS No. 73519-50-3) is the corresponding acid.[1][2] This protocol focuses on this compound-ethyl.

  • Safety Precautions: this compound-ethyl may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Handle the compound in a well-ventilated area or a chemical fume hood.

Quantitative Data Summary

There is a notable lack of comprehensive, publicly available data on the solubility of this compound-ethyl in common laboratory solvents. The information available is summarized below. Researchers should perform small-scale solubility tests to determine the optimal solvent and concentration for their specific needs.

ParameterValueSource / Comments
Chemical Formula C₁₈H₁₆ClNO₄S[1]
Molecular Weight 377.83 g/mol [5]
Physical Form Solid powder / Crystalline solid[4][5]
Water Solubility LimitedGeneral statement from suppliers.
Organic Solvent Solubility ModerateGeneral statement from suppliers. Specific data for common lab solvents (DMSO, Ethanol, Acetone) is not readily available.
Storage (Solid Form) Short-term (days to weeks): 0 - 4°C, dry and dark. Long-term (months to years): -20°C, dry and dark.[5]
Storage (Stock Solution) Short-term (days to weeks): 0 - 4°C. Long-term (months): -20°C.[5]
pH Stability (Aqueous) Aryloxyphenoxypropionate herbicides are generally more stable in neutral to slightly acidic (pH 5-7) aqueous solutions. Alkaline conditions can lead to degradation.[6][7]

Experimental Protocols

Protocol 1: Preparation of a this compound-ethyl Stock Solution

This protocol provides a general procedure for preparing a stock solution. The choice of solvent and final concentration should be determined based on experimental needs and preliminary solubility tests.

Materials:

  • This compound-ethyl (solid powder)

  • Anhydrous, research-grade solvent (e.g., Dimethyl sulfoxide (DMSO), Acetone, or Ethanol)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Determine the desired stock concentration and volume. Note: Due to the lack of specific solubility data, it is recommended to start with a common concentration for similar compounds, such as 10 mM, and adjust as necessary.

  • Weigh the required amount of this compound-ethyl using an analytical balance in a chemical fume hood.

  • Transfer the weighed this compound-ethyl to an appropriate-sized sterile tube or vial.

  • Add the chosen solvent to the tube/vial containing the this compound-ethyl.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution for any undissolved particles. If particles remain, sonicate the solution in a water bath for 5-10 minutes.

  • Once fully dissolved, the stock solution is ready for use or storage.

Protocol 2: Storage and Handling of this compound-ethyl Stock Solutions

Proper storage is critical to maintain the stability and activity of the this compound-ethyl stock solution.

Materials:

  • Prepared this compound-ethyl stock solution

  • Amber or opaque storage vials/tubes

  • Labeling materials

  • -20°C freezer

Procedure:

  • Aliquot the stock solution into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles, which can degrade the compound.

  • Use amber or opaque vials/tubes to protect the solution from light, or wrap clear vials in aluminum foil.

  • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

  • For short-term storage (days to weeks), store the aliquots at 0 - 4°C. [5]

  • For long-term storage (months), store the aliquots at -20°C. [5]

  • When retrieving a stored aliquot, allow it to thaw completely and come to room temperature before opening. Vortex briefly before use to ensure homogeneity.

Visualizations

Fenthiaprop_Stock_Solution_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Application weigh Weigh this compound-ethyl dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve vortex Vortex / Sonicate dissolve->vortex aliquot Aliquot into Light-Protected Vials vortex->aliquot short_term Short-term Storage (0-4°C) aliquot->short_term days to weeks long_term Long-term Storage (-20°C) aliquot->long_term months thaw Thaw and Vortex short_term->thaw long_term->thaw dilute Dilute to Working Concentration thaw->dilute experiment Use in Experiment dilute->experiment

Caption: Workflow for the preparation and storage of this compound-ethyl stock solutions.

Signaling_Pathway This compound This compound-ethyl ACCase Acetyl-CoA Carboxylase (ACCase) This compound->ACCase Inhibition FattyAcids Fatty Acid Biosynthesis ACCase->FattyAcids AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACCase catalysis MalonylCoA->FattyAcids PlantDeath Inhibition of Plant Growth / Cell Death FattyAcids->PlantDeath

Caption: Simplified mechanism of action of this compound-ethyl.

References

Application Notes & Protocols for Fenthiaprop Efficacy Field Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for designing and executing field trials to evaluate the efficacy of Fenthiaprop, a selective, post-emergence herbicide. This compound belongs to the aryloxyphenoxypropionic acid class of chemicals, which act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in fatty acid biosynthesis in susceptible grass species.[1][2] Disruption of this pathway leads to a failure in cell membrane production, ultimately causing weed death. This document outlines a robust methodology for trial setup, data collection, and analysis to generate reliable data for regulatory submission and product development.

Objective

To quantitatively assess the herbicidal efficacy of various application rates of this compound on target grass weed species under field conditions and to evaluate the phytotoxicity, if any, on the non-target crop.

Experimental Protocols

Trial Design

A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of environmental gradients such as soil type or slope.

  • Replicates: A minimum of four replicates (blocks) should be established for each treatment.[3]

  • Plot Size: Individual plot sizes should be adequate to minimize spray drift between adjacent plots and allow for representative sampling. A common size is 2 meters by 10 meters.

  • Treatments: The trial should include a range of this compound application rates, a negative control (untreated), and a positive control (a standard commercial herbicide with a similar mode of action).

Site Selection and Plot Establishment
  • Select a trial site with a known, uniform infestation of the target weed species.

  • The site should be representative of the typical growing conditions for the intended crop.

  • Prepare the seedbed and plant the desired crop according to standard agricultural practices for the region.

  • Mark the corners of each plot clearly with durable stakes. Leave a buffer zone of at least 1 meter between plots and 2 meters between blocks to prevent interference.

Treatment Plan

The following table provides an example treatment list. Rates should be adjusted based on preliminary data and the specific formulation of this compound being tested.

Table 1: Example Treatment Plan
Treatment ID Active Ingredient Proposed Rate (g a.i./ha) Adjuvant
T1None (Untreated Control)0None
T2Commercial StandardManufacturer's Recommended RateAs Recommended
T3This compoundX (Low Rate)To be specified
T4This compound2X (Target Rate)To be specified
T5This compound4X (High Rate)To be specified

a.i./ha: active ingredient per hectare

Herbicide Application
  • Timing: Apply this compound post-emergence when target weeds are actively growing, typically at the 2-4 leaf stage.[2] Record the growth stage of both the crop and the weeds.

  • Equipment: Use a calibrated research plot sprayer (e.g., backpack or bicycle sprayer) equipped with flat-fan nozzles to ensure uniform coverage.

  • Calibration: Calibrate the sprayer with water on-site before application to ensure the desired volume (e.g., 200-400 L/ha) is applied accurately.

  • Environmental Conditions: Record weather data (temperature, humidity, wind speed, and direction) before, during, and after application. Avoid application during high winds (>10 km/h) to prevent spray drift.

Data Collection

Collect data at specified intervals, such as 7, 14, 21, and 28 Days After Treatment (DAT).

  • Weed Control Efficacy:

    • Visually assess the percentage of weed control for each species within each plot using a 0-100% scale (where 0% = no control and 100% = complete death of weeds).

    • For quantitative assessment, place two to three quadrats (e.g., 0.25 m²) randomly within each plot and count the number of live weeds and/or measure the above-ground biomass.

  • Crop Phytotoxicity:

    • Visually assess crop injury on a 0-100% scale (where 0% = no injury, 10-30% = slight injury, 40-60% = moderate injury, 70-90% = severe injury, and 100% = crop death).

    • Note specific symptoms such as chlorosis, necrosis, or stunting.

  • Crop Yield:

    • At crop maturity, harvest a predetermined area from the center of each plot to determine the final yield. This is the ultimate measure of crop safety and the economic benefit of the weed control.

Data Presentation

Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between treatments. Data should be subjected to Analysis of Variance (ANOVA) to determine statistical significance.

Table 2: Weed Control Efficacy (%)
Treatment ID Rate (g a.i./ha) 7 DAT 14 DAT 21 DAT
T1 (Control)00a0a0a
T2 (Standard)Rec.85b92c95c
T3 (this compound)X75b88bc91c
T4 (this compound)2X90c95c98d
T5 (this compound)4X92c97c99d
P-value<0.001<0.001<0.001

Values in a column followed by the same letter are not significantly different (P > 0.05).

Table 3: Crop Phytotoxicity Rating (%)
Treatment ID Rate (g a.i./ha) 7 DAT 14 DAT 21 DAT
T1 (Control)00a0a0a
T2 (Standard)Rec.2a1a0a
T3 (this compound)X1a0a0a
T4 (this compound)2X3a1a0a
T5 (this compound)4X8b4b2a
P-value<0.05<0.05ns

Values in a column followed by the same letter are not significantly different (P > 0.05). ns = not significant.

Visualizations

This compound Mode of Action

cluster_pathway Fatty Acid Biosynthesis in Weeds AC Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) AC->ACCase Catalyzes MalonylCoA Malonyl-CoA ACCase->MalonylCoA FA Fatty Acids (for Cell Membranes) MalonylCoA->FA Synthesis This compound This compound This compound->ACCase Inhibition Inhibition

Caption: this compound inhibits the ACCase enzyme, blocking fatty acid synthesis.

Experimental Workflow

start Start: Trial Planning site_selection 1. Site Selection & Preparation start->site_selection plot_layout 2. Plot Layout (Randomized Complete Block) site_selection->plot_layout application 3. Herbicide Application (Post-emergence) plot_layout->application data_collection 4. Data Collection (7, 14, 21, 28 DAT) application->data_collection analysis 5. Statistical Analysis (ANOVA) data_collection->analysis reporting 6. Final Report & Data Summary analysis->reporting end End: Efficacy Determined reporting->end

Caption: Workflow for conducting a this compound herbicide efficacy field trial.

Data Collection Logic

cluster_data Data Points per Plot assessment_day {Assessment Day (e.g., 14 DAT)} weed_control Weed Control (%) Visual Assessment Biomass/Count assessment_day->weed_control crop_injury Crop Injury (%) Visual Phytotoxicity Rating Symptom Description assessment_day->crop_injury env_data Environmental Data Temp, Humidity Wind, Soil Moisture assessment_day->env_data yield Crop Yield (At Harvest) weed_control->yield crop_injury->yield

Caption: Logical flow of data collection points for each assessment period.

References

Synergistic Effects of Fenthiaprop-ethyl with Other Herbicides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Published research specifically detailing the synergistic effects of Fenthiaprop-ethyl with other herbicides is limited. This compound-ethyl is an aryloxyphenoxypropionate (APP) herbicide, and its mode of action is the inhibition of Acetyl CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in plants[1][2]. The information presented here is based on the known interactions of other herbicides within the same chemical class (FOPs) and provides a framework for investigating potential synergies with this compound-ethyl.

Application Notes for Researchers

The exploration of synergistic herbicide combinations is a critical strategy for managing weed resistance, broadening the spectrum of controlled weeds, and potentially reducing the application rates of individual herbicides. For an ACCase inhibitor like this compound-ethyl, synergistic or additive effects may be observed when combined with herbicides possessing different modes of action.

Potential Synergistic Partners for Aryloxyphenoxypropionate (APP) Herbicides:

  • Broadleaf Herbicides: Tank-mixing APP herbicides with herbicides targeting broadleaf weeds can provide broad-spectrum weed control. However, antagonism has been reported with some auxinic herbicides (e.g., 2,4-D), so careful selection and testing are crucial.

  • Photosystem II (PSII) Inhibitors: Herbicides like atrazine or metribuzin, which inhibit Photosystem II, can have a different mode of action that may complement the ACCase inhibition of this compound-ethyl.

  • ALS Inhibitors: Sulfonylureas and imidazolinones, which inhibit the acetolactate synthase (ALS) enzyme, are another group of herbicides with a different target site that could be explored for synergistic combinations.

  • PPO Inhibitors: Protoporphyrinogen oxidase (PPO) inhibitors are contact herbicides that can provide rapid burndown of weeds, which might complement the systemic action of this compound-ethyl.

Factors Influencing Herbicide Interactions:

  • Herbicide Rates: The ratio of the herbicides in a mixture can significantly impact whether the interaction is synergistic, additive, or antagonistic.

  • Weed Species and Growth Stage: The response to herbicide combinations can vary between different weed species and is often dependent on the growth stage of the weed at the time of application.

  • Environmental Conditions: Factors such as temperature, humidity, and soil moisture can influence herbicide uptake, translocation, and metabolism in plants, thereby affecting the outcome of a combination.

  • Adjuvants: The use of adjuvants can enhance the efficacy of herbicide mixtures by improving spray retention, droplet spreading, and herbicide absorption.

Data on Herbicide Combinations with Fenoxaprop-p-ethyl (a related APP herbicide)

Due to the lack of specific data for this compound-ethyl, the following table summarizes findings for Fenoxaprop-p-ethyl, which may serve as a starting point for research.

Herbicide CombinationTarget WeedsObserved EffectReference
Fenoxaprop-p-ethyl + Bispyribac-sodiumGrass weeds in wet-seeded riceImproved weed control compared to individual applications.[3][3]
Fenoxaprop-p-ethyl + Preemergence herbicides (bensulide, benefin, DCPA, oxadiazon, pendimethalin, or prodiamine)Smooth crabgrassExcellent (90% to 100%) season-long control.[4][4]

Experimental Protocols

Protocol 1: Greenhouse Synergy Assessment using Colby's Method

This protocol outlines a standard method for evaluating the interaction of two herbicides in a controlled greenhouse environment.

1. Plant Material and Growth Conditions:

  • Select a target weed species (e.g., Avena fatua - wild oat).
  • Sow seeds in pots containing a standardized soil mix.
  • Grow plants in a greenhouse with controlled temperature, humidity, and photoperiod (e.g., 25/18°C day/night, 60-70% relative humidity, 16-hour photoperiod).
  • Treat plants at a specific growth stage (e.g., 2-3 leaf stage).

2. Herbicide Application:

  • Prepare stock solutions of this compound-ethyl and the partner herbicide.
  • Determine the application rates to be tested. This should include a range of doses for each herbicide applied alone and in combination. A common approach is to use fractions of the recommended field rate (e.g., 1/2x, 1/4x, 1/8x).
  • Apply the herbicides using a laboratory spray chamber calibrated to deliver a precise spray volume.

3. Data Collection:

  • Visually assess weed control (phytotoxicity) at regular intervals (e.g., 7, 14, and 21 days after treatment - DAT) using a 0 to 100% scale (0 = no effect, 100 = complete kill).
  • At the final assessment, harvest the above-ground biomass of the treated plants.
  • Dry the biomass in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 72 hours) and record the dry weight.

4. Data Analysis (Colby's Method):

  • Calculate the expected response (E) for the herbicide mixture using the following formula: E = (X * Y) / 100 Where:
  • X = Percent inhibition by herbicide A at a given rate.
  • Y = Percent inhibition by herbicide B at a given rate.
  • Compare the observed response (O) from the experiment with the expected response (E).
  • If O > E, the interaction is synergistic.
  • If O < E, the interaction is antagonistic.
  • If O = E, the interaction is additive.

Protocol 2: Isobologram Analysis for Determining Synergy

Isobologram analysis is a more rigorous method for characterizing herbicide interactions across a range of dose combinations.[5][6][7]

1. Dose-Response Curves:

  • Conduct dose-response experiments for each herbicide individually to determine the dose that causes a 50% inhibition of growth (ED50).
  • A series of at least 5-7 concentrations should be used for each herbicide to generate a reliable dose-response curve.

2. Mixture Testing:

  • Prepare mixtures of the two herbicides in various fixed ratios (e.g., 1:1, 1:3, 3:1 based on their ED50 values).
  • For each ratio, conduct a dose-response experiment to determine the ED50 of the mixture.

3. Isobologram Construction:

  • Plot the ED50 value of herbicide A on the x-axis and the ED50 value of herbicide B on the y-axis.
  • Draw a straight line connecting these two points. This is the "line of additivity" or isobole.
  • Plot the ED50 values of the herbicide mixtures. The coordinates for each mixture point are the doses of herbicide A and herbicide B present in that mixture's ED50.
  • Interpretation:
  • Points falling significantly below the line of additivity indicate synergy.
  • Points falling on or near the line indicate an additive effect.
  • Points falling significantly above the line indicate antagonism.

Visualizations

Experimental_Workflow_for_Synergy_Testing cluster_preparation Preparation cluster_treatment Treatment cluster_data_collection Data Collection cluster_analysis Analysis A Plant Cultivation (Target Weed Species) C Dose-Response Assay (Individual Herbicides) A->C D Combination Assay (Herbicide Mixtures) A->D B Herbicide Stock Solution Preparation B->C B->D E Visual Assessment (% Weed Control) C->E F Biomass Measurement (Dry Weight) C->F D->E D->F G Colby's Method E->G H Isobologram Analysis E->H F->G F->H

Caption: Workflow for assessing herbicide synergy.

Herbicide_Interaction_Types cluster_synergism Synergism cluster_antagonism Antagonism cluster_additivity Additivity Herbicide_A Herbicide A (e.g., this compound-ethyl) Combined_Effect Combined Effect Herbicide_A->Combined_Effect Herbicide_B Herbicide B (Partner Herbicide) Herbicide_B->Combined_Effect Synergism_Node Observed Effect > Expected Additive Effect Combined_Effect->Synergism_Node If Antagonism_Node Observed Effect < Expected Additive Effect Combined_Effect->Antagonism_Node If Additivity_Node Observed Effect = Expected Additive Effect Combined_Effect->Additivity_Node If

Caption: Types of herbicide interactions.

ACCase_Inhibition_Pathway Acetyl_CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl_CoA->ACCase Malonyl_CoA Malonyl-CoA Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Lipids Lipids & Membranes Fatty_Acids->Lipids Plant_Growth Plant Growth Lipids->Plant_Growth This compound This compound-ethyl (ACCase Inhibitor) This compound->ACCase Inhibits ACCase->Malonyl_CoA

References

Application Notes and Protocols for Fenthiaprop-ethyl in Weed Control Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Fenthiaprop-ethyl, an obsolete post-emergent herbicide, for its application in weed control research. Due to its status as an older herbicide, detailed contemporary research protocols are scarce. The following information is a synthesis of available data and established principles of herbicide evaluation.

Introduction

This compound-ethyl is a selective, post-emergent herbicide belonging to the aryloxyphenoxypropionate class of chemicals.[1] It was historically used for the control of annual and perennial grasses, as well as some broadleaved weeds, in various agricultural crops such as oilseed rape, potatoes, and sugarbeet.[2] Understanding its mechanism of action and application principles can be valuable for the development of new herbicides and for resistance management studies.

Mechanism of Action

The primary mode of action of this compound-ethyl is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[2][3] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes and play a vital role in energy storage. By inhibiting ACCase, this compound-ethyl disrupts the production of lipids, leading to a cessation of growth and eventual death of susceptible plant species.[2][3]

Signaling Pathway of this compound-ethyl

G cluster_plant_cell Plant Cell This compound-ethyl This compound-ethyl Absorption Absorption This compound-ethyl->Absorption Hydrolysis Hydrolysis Absorption->Hydrolysis Inside the plant This compound (active acid) This compound (active acid) Hydrolysis->this compound (active acid) Inhibition Inhibition This compound (active acid)->Inhibition ACCase ACCase Malonyl-CoA Malonyl-CoA ACCase->Malonyl-CoA Catalysis Acetyl-CoA Acetyl-CoA Acetyl-CoA->ACCase Substrate Fatty Acid Biosynthesis Fatty Acid Biosynthesis Malonyl-CoA->Fatty Acid Biosynthesis Membrane Synthesis & Growth Membrane Synthesis & Growth Fatty Acid Biosynthesis->Membrane Synthesis & Growth Disruption Disruption Plant Death Plant Death Membrane Synthesis & Growth->Plant Death Cessation leads to Inhibition->ACCase

Caption: Mechanism of action of this compound-ethyl in a plant cell.

Data Presentation

ParameterValue/InformationSource
Chemical Name ethyl 2-[4-[(6-chloro-2-benzothiazolyl)oxy]phenoxy]propanoate[1]
CAS Registry Number 66441-11-0[1]
Mode of Action Acetyl CoA carboxylase (ACCase) inhibitor[2][3]
Herbicide Group (HRAC) A[3]
Application Type Post-emergent[2]
Target Weeds Annual and perennial grasses, broadleaved weeds[2]
Example Application Crops Oilseed rape, Potatoes, Sugarbeet[2]

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of a post-emergent herbicide like this compound-ethyl. These should be adapted based on specific research questions, target weed species, and environmental conditions.

Greenhouse Pot Experiment for Efficacy Screening

This protocol is designed to determine the effective dose range of this compound-ethyl on a specific weed species under controlled conditions.

Materials:

  • This compound-ethyl technical grade or formulated product

  • Pots (e.g., 10 cm diameter) filled with standard potting mix

  • Seeds of the target weed species

  • Controlled environment growth chamber or greenhouse

  • Laboratory sprayer with a boom for uniform application

  • Surfactant (if required by the formulation)

  • Personal Protective Equipment (PPE)

Procedure:

  • Plant Propagation: Sow seeds of the target weed species in pots and allow them to grow to the 2-4 leaf stage.

  • Herbicide Preparation: Prepare a stock solution of this compound-ethyl. From this, create a series of dilutions to achieve the desired application rates (e.g., 0, 50, 100, 200, 400 g a.i./ha). Include a recommended surfactant if necessary.

  • Herbicide Application: Calibrate the laboratory sprayer to deliver a known volume of spray solution per unit area. Apply the different rates of this compound-ethyl to the pots. Include an untreated control group.

  • Experimental Design: Use a completely randomized design with at least four replications for each treatment.

  • Incubation: Place the treated pots back into the growth chamber/greenhouse under optimal growing conditions.

  • Data Collection:

    • Visual Injury Assessment: Rate the phytotoxicity on a scale of 0% (no injury) to 100% (plant death) at 3, 7, 14, and 21 days after treatment (DAT).

    • Biomass Reduction: At 21 DAT, harvest the above-ground biomass of the weeds, dry it in an oven at 70°C for 48 hours, and record the dry weight.

  • Data Analysis: Analyze the data using analysis of variance (ANOVA) and a suitable dose-response model (e.g., log-logistic) to determine the GR₅₀ (the dose required to reduce growth by 50%).

G Start Start Plant Propagation Plant Propagation Start->Plant Propagation Herbicide Preparation Herbicide Preparation Plant Propagation->Herbicide Preparation Herbicide Application Herbicide Application Herbicide Preparation->Herbicide Application Incubation Incubation Herbicide Application->Incubation Data Collection Data Collection Incubation->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis End End Data Analysis->End

Caption: Workflow for a greenhouse pot experiment.

Field Trial for Weed Control Efficacy

This protocol outlines a field experiment to evaluate the performance of this compound-ethyl under real-world agricultural conditions.

Materials:

  • This compound-ethyl formulated product

  • Field plot sprayer

  • Field with a natural and uniform infestation of the target weeds

  • Crop seeds (if evaluating crop safety)

  • Standard field trial equipment (e.g., measuring tapes, stakes, flags)

  • PPE

Procedure:

  • Site Selection and Plot Layout: Choose a field with a known history of the target weed population. Design the experiment using a randomized complete block design with at least three replications. Plot sizes should be appropriate for the application equipment (e.g., 3m x 6m).

  • Crop Establishment (if applicable): Sow the crop at the recommended seeding rate and depth.

  • Herbicide Application: Calibrate the field sprayer and apply this compound-ethyl at various rates when the target weeds are at the susceptible growth stage (e.g., 2-4 leaf stage). Include a weedy check (untreated) and a weed-free check (hand-weeded) for comparison.

  • Data Collection:

    • Weed Density and Biomass: At 0, 14, and 28 DAT, count the number of weeds per unit area (e.g., using a 0.25 m² quadrat) and collect above-ground biomass.

    • Crop Injury: Visually assess crop phytotoxicity at 7, 14, and 28 DAT.

    • Crop Yield: At crop maturity, harvest the crop from the center of each plot and determine the yield.

  • Data Analysis: Use ANOVA to determine the effect of the treatments on weed control, crop injury, and yield.

G cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation Site Selection Site Selection Plot Layout Plot Layout Site Selection->Plot Layout Crop Establishment Crop Establishment Plot Layout->Crop Establishment Herbicide Application Herbicide Application Crop Establishment->Herbicide Application Data Collection Data Collection Herbicide Application->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis Results Results Data Analysis->Results

Caption: Logical flow of a field trial for herbicide efficacy.

Safety Precautions

When handling this compound-ethyl or any herbicide, it is crucial to follow standard laboratory and field safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Ensure proper ventilation during application and handle the chemical in a designated area. Dispose of all waste materials according to institutional and local regulations.

Conclusion

This compound-ethyl serves as a case study for an ACCase-inhibiting herbicide. While it is no longer in commercial use, the principles of its application and the methodologies for its evaluation remain relevant for the research and development of new weed control technologies. The provided protocols offer a foundational framework for conducting such research in a scientifically rigorous manner.

References

Troubleshooting & Optimization

Technical Support Center: Fenthiaprop Solubility and Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenthiaprop, focusing on challenges related to its low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a synthetic compound belonging to the aryloxyphenoxypropionic acid class of molecules. It is primarily known for its use as a selective, post-emergence herbicide. This compound functions by inhibiting the enzyme Acetyl-CoA carboxylase (ACC), which plays a crucial role in lipid biosynthesis. It typically appears as a white crystalline solid.

Q2: Why is this compound difficult to dissolve in aqueous solutions?

This compound has limited solubility in water due to its molecular structure, which contains hydrophobic aromatic rings and ether linkages. This hydrophobic nature makes it challenging to prepare aqueous solutions for in vitro and cell-based experiments.

Q3: What are the known solubility parameters for this compound?

Detailed quantitative solubility data for this compound in various solvents and conditions is not extensively available in public literature. However, some key data points have been reported:

PropertyValueSource
IUPAC Name 2-[4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy]propanoic acid
CAS Number 73519-50-3
Molecular Formula C16H12ClNO4S
Molecular Weight 349.8 g/mol
Appearance White crystalline solid
Solubility in Water (20°C) 0.8 mg/L
Solubility in Organic Solvents Moderately soluble, but specific quantitative data is not readily available. Soluble in DMSO.

Q4: What is the primary mechanism of action for this compound?

This compound is an inhibitor of Acetyl-CoA carboxylase (ACC). ACC is a biotin-dependent enzyme that catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA. Malonyl-CoA is a critical building block for the synthesis of fatty acids. By inhibiting ACC, this compound disrupts lipid biosynthesis.

Troubleshooting Guide: this compound Insolubility in Aqueous Solutions

This guide provides practical strategies and protocols to overcome the challenges of this compound's low aqueous solubility for experimental purposes.

Issue 1: this compound precipitates when added to aqueous buffer or cell culture media.

Cause: Direct addition of solid this compound or a highly concentrated stock solution into an aqueous medium can lead to immediate precipitation due to its hydrophobic nature.

Solution Strategies:

  • Prepare a High-Concentration Stock Solution in an Organic Solvent: The standard practice for poorly soluble compounds is to first dissolve them in a suitable organic solvent to create a concentrated stock solution.

    • Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common choice as it can dissolve a wide range of polar and nonpolar compounds and is miscible with water and cell culture media.

    • Protocol:

      • Weigh the desired amount of this compound powder.

      • Add a minimal amount of 100% DMSO to completely dissolve the powder. Gentle warming or vortexing can aid dissolution.

      • Store the stock solution at -20°C for long-term stability.

  • Serial Dilution: When preparing working concentrations, perform serial dilutions from the DMSO stock solution into the aqueous experimental medium.

    • Best Practice: To minimize precipitation, add the DMSO stock solution to a larger volume of the aqueous medium while vortexing or stirring. Avoid adding the aqueous solution directly to the small volume of DMSO stock.

    • Final DMSO Concentration: It is crucial to keep the final concentration of DMSO in the assay as low as possible (typically ≤ 0.5%) to avoid solvent-induced toxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Issue 2: Even with a DMSO stock, this compound precipitates at the desired working concentration in my aqueous assay buffer.

Cause: The final concentration of this compound in the aqueous solution may still exceed its solubility limit, even with a small percentage of DMSO.

Solution Strategies:

  • Use of Co-solvents: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.

    • Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used.

    • Experimental Approach:

      • Prepare the this compound stock solution in DMSO as described above.

      • In a separate tube, prepare your aqueous buffer containing a small percentage (e.g., 1-5%) of a co-solvent like ethanol or PEG.

      • Add the this compound stock solution to the co-solvent-containing buffer to achieve the final desired concentration.

      • Always test the effect of the co-solvent on your specific assay in a vehicle control group.

  • pH Adjustment: The solubility of ionizable compounds can be influenced by the pH of the solution.

    • Consideration for this compound: this compound is a carboxylic acid, which may be more soluble at a higher pH where it is deprotonated and more polar.

    • Protocol:

      • Determine the pH of your experimental buffer.

      • If your experimental conditions allow, test the solubility of this compound in a series of buffers with slightly different pH values.

      • Note that significant pH changes can affect cell viability and protein function, so this approach must be compatible with your experimental system.

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

    • Examples: Tween® 20, Tween® 80, or Pluronic® F-68.

    • Protocol:

      • Prepare your aqueous buffer containing a low concentration of a non-ionic surfactant (e.g., 0.01-0.1%).

      • Add the this compound stock solution to this buffer.

      • As with co-solvents, it is essential to include a surfactant-only control to account for any effects of the surfactant itself on the experiment.

Experimental Protocols and Visualizations

Protocol: Preparation of this compound Working Solutions for Cell-Based Assays

This protocol provides a general workflow for preparing this compound solutions for in vitro experiments, such as cell viability or enzyme inhibition assays.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Vehicle Control stock1 Weigh this compound Powder stock2 Dissolve in 100% DMSO (e.g., to 10 mM) stock1->stock2 stock3 Store at -20°C stock2->stock3 work1 Thaw Stock Solution stock3->work1 work3 Perform Serial Dilutions (e.g., 1:1000 dilution of stock into medium) work1->work3 work2 Prepare Assay Medium (e.g., RPMI + 10% FBS) work2->work3 work4 Final Concentration in Assay (e.g., 10 µM with 0.1% DMSO) work3->work4 ctrl1 Prepare Assay Medium ctrl2 Add same volume of 100% DMSO as used for highest this compound concentration ctrl1->ctrl2 ctrl3 Final DMSO Concentration matches experimental conditions ctrl2->ctrl3

Caption: Workflow for preparing this compound solutions.

Signaling Pathway: Inhibition of Fatty Acid Synthesis by this compound

This compound inhibits Acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This has downstream effects on both the production of new fatty acids and the regulation of fatty acid oxidation.

G cluster_cytosol Cytosol cluster_mito Mitochondria acetyl_coa Acetyl-CoA acc Acetyl-CoA Carboxylase (ACC) acetyl_coa->acc Substrate malonyl_coa Malonyl-CoA fas Fatty Acid Synthase malonyl_coa->fas Substrate cpt1 CPT-1 malonyl_coa->cpt1 Inhibits fa Fatty Acids fas->fa acc->malonyl_coa Product beta_ox β-Oxidation cpt1->beta_ox Enables Fatty Acid Entry This compound This compound This compound->acc Inhibits

Caption: this compound inhibits ACC, blocking fatty acid synthesis.

Optimizing Fenthiaprop Concentration for Selective Weed Control: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Fenthiaprop concentration for selective weed control. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Troubleshooting Guides

Issue 1: Poor Weed Control Efficacy

Question: We applied this compound at the recommended rate, but the target weeds are only showing minimal signs of stress and are recovering. What could be the cause?

Answer: Several factors can contribute to reduced efficacy of this compound. Consider the following troubleshooting steps:

  • Weed Growth Stage: this compound is most effective on young, actively growing weeds. Applications on mature or stressed weeds (e.g., due to drought or extreme temperatures) may result in reduced absorption and translocation of the herbicide.

  • Application Timing and Environmental Conditions: Environmental factors play a crucial role in herbicide performance. Avoid applying this compound during periods of extreme heat, cold, or drought, as these conditions can reduce weed susceptibility.[1]

  • Herbicide Resistance: The target weed population may have developed resistance to ACCase inhibitors like this compound.[2] This is more likely if herbicides with the same mode of action have been used repeatedly in the same area. Consider testing the weed population for resistance.

  • Spray Solution pH: The pH of the spray solution can influence the stability and absorption of the herbicide. Ensure the water quality is within the recommended range for this compound.

  • Adjuvant Use: The addition of appropriate adjuvants, such as non-ionic surfactants or crop oil concentrates, can enhance the uptake of this compound by the weed.[3] Ensure you are using the correct type and concentration of adjuvant as recommended for your specific application.

  • Rainfall After Application: Rainfall shortly after application can wash the herbicide off the weed's foliage before it can be adequately absorbed. Check the product label for the recommended rain-free period.

Issue 2: Crop Injury or Phytotoxicity

Question: After applying this compound, our crop is exhibiting signs of yellowing and stunted growth. How can we diagnose and mitigate this?

Answer: Crop injury, or phytotoxicity, can occur if the crop is sensitive to the applied concentration of this compound or if the application is not performed correctly.

  • Confirm Symptoms: Typical symptoms of ACCase inhibitor injury in sensitive crops include chlorosis (yellowing) of new leaves, stunting, and in severe cases, necrosis (tissue death) at the growing points.[4][5]

  • Check Application Rate: An accidental over-application is a common cause of crop injury. Verify your calculations and sprayer calibration to ensure the correct dose was applied.

  • Crop Growth Stage: The tolerance of a crop to a herbicide can vary with its growth stage. Applications outside the recommended window may lead to increased injury.

  • Environmental Stress: Crops under stress from factors like nutrient deficiency, disease, or extreme weather are often more susceptible to herbicide injury.[6]

  • Tank Mix Incompatibility: If this compound was tank-mixed with other pesticides or fertilizers, chemical incompatibility could have resulted in a phytotoxic combination.

  • Mitigation: If crop injury is observed, provide optimal growing conditions to help the crop recover. This includes adequate irrigation and nutrition. Avoid any further applications of ACCase-inhibiting herbicides until the cause of the injury is determined.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, post-emergence herbicide that belongs to the aryloxyphenoxypropionate group of chemicals. Its mode of action is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[7][8] This enzyme is critical for the biosynthesis of fatty acids, which are essential components of plant cell membranes. By inhibiting ACCase, this compound disrupts the formation of new cells, particularly in the meristematic tissues (growing points) of susceptible grass weeds, leading to their death.

Q2: How can I determine the optimal this compound concentration for my specific weed problem?

A2: The optimal concentration depends on the target weed species, its growth stage, and environmental conditions. It is recommended to conduct a dose-response study to determine the effective dose (ED) for your target weeds. This involves treating the weeds with a range of this compound concentrations and observing the level of control.

Q3: Can I tank-mix this compound with other herbicides?

A3: Tank-mixing this compound with other herbicides can broaden the spectrum of controlled weeds. However, it is crucial to ensure the compatibility of the products. Incompatible mixtures can lead to reduced efficacy or increased crop injury. Always perform a jar test to check for physical compatibility before mixing in the spray tank. For managing potential resistance, it is advisable to tank-mix with herbicides that have a different mode of action.[2]

Q4: What are the signs of this compound resistance in weeds?

A4: The primary sign of resistance is the survival of a weed population after an application of this compound at a dose that was previously effective. Resistant weeds may show little to no injury, while susceptible weeds in the same area are controlled. If you suspect resistance, it is important to have the weed population tested and to implement a resistance management strategy, which includes rotating herbicides with different modes of action.[9]

Data Presentation

Table 1: Example Efficacy of this compound on Selected Weed Species (21 Days After Treatment)

This compound Concentration (g a.i./ha)Wild Oat (Avena fatua) Control (%)Green Foxtail (Setaria viridis) Control (%)Barnyardgrass (Echinochloa crus-galli) Control (%)
50758070
100929588
150989996
200 (2X Rate)9910099

Note: This table presents example data. Actual efficacy may vary depending on experimental conditions.

Table 2: Example Crop Tolerance to this compound (Phytotoxicity Rating at 14 Days After Treatment)

This compound Concentration (g a.i./ha)Wheat (Triticum aestivum) Injury (%)Barley (Hordeum vulgare) Injury (%)Canola (Brassica napus) Injury (%)
100< 5< 525
1505-105-1040
200 (2X Rate)10-1510-1560

Injury Rating Scale: 0% = no visible injury; 100% = complete plant death. Note: This table presents example data. Crop tolerance can vary by variety and environmental conditions.

Experimental Protocols

Protocol 1: Greenhouse Dose-Response Study for Weed Efficacy

  • Plant Material: Grow target weed species in pots containing a standard potting mix to the 2-4 leaf stage.

  • Herbicide Preparation: Prepare a stock solution of this compound. From this, create a series of dilutions to achieve the desired range of application rates. Include a control group that will be sprayed with water and adjuvant only.

  • Herbicide Application: Apply the different this compound concentrations to the weeds using a laboratory spray chamber calibrated to deliver a consistent volume.

  • Experimental Design: Use a completely randomized design with at least four replications for each treatment.

  • Data Collection: At 7, 14, and 21 days after treatment (DAT), visually assess weed control using a scale of 0% (no effect) to 100% (complete death). Harvest the above-ground biomass and record the fresh and dry weights.

  • Data Analysis: Analyze the data using a non-linear regression model to determine the effective dose required to achieve 50% (ED50) and 90% (ED90) control.

Protocol 2: Crop Selectivity and Phytotoxicity Assessment

  • Plant Material: Grow the desired crop species in pots or field plots to the recommended growth stage for this compound application.

  • Herbicide Application: Apply this compound at the intended use rate (1X) and a higher rate (e.g., 2X) to simulate overlap in the field. Include an untreated control.

  • Experimental Design: Use a randomized complete block design with at least four replications.

  • Data Collection: Visually assess crop injury at 7, 14, and 28 DAT using a 0-100% scale where 0 is no injury and 100 is plant death. Measure plant height and collect biomass at the end of the experiment. In field trials, carry the experiment through to harvest and measure yield.

  • Data Analysis: Use analysis of variance (ANOVA) to determine if there are significant differences in crop injury, growth, and yield between the different this compound rates and the untreated control.

Mandatory Visualization

Fenthiaprop_MoA cluster_Plastid Plastid (Chloroplast) Acetyl_CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl_CoA->ACCase Substrate Malonyl_CoA Malonyl-CoA Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Precursor for Fatty Acid Synthesis Cell_Membranes Cell Membranes Fatty_Acids->Cell_Membranes Building blocks for Disruption Disruption of Cell Membrane Integrity Cell_Membranes->Disruption ACCase->Malonyl_CoA Catalyzes This compound This compound This compound->Inhibition Plant_Death Weed Death Disruption->Plant_Death Experimental_Workflow cluster_Efficacy Weed Efficacy Trial cluster_Selectivity Crop Selectivity Trial Weed_Growth 1. Grow Weeds (2-4 leaf stage) E_Treatments 2. Prepare this compound Dose Range Weed_Growth->E_Treatments E_Application 3. Herbicide Application E_Treatments->E_Application E_Data 4. Data Collection (Visual Rating, Biomass) E_Application->E_Data E_Analysis 5. ED50 / ED90 Analysis E_Data->E_Analysis Crop_Growth 1. Grow Crop (Recommended Stage) S_Treatments 2. Prepare this compound (1X and 2X Rates) Crop_Growth->S_Treatments S_Application 3. Herbicide Application S_Treatments->S_Application S_Data 4. Data Collection (Phytotoxicity, Yield) S_Application->S_Data S_Analysis 5. Statistical Analysis (ANOVA) S_Data->S_Analysis Troubleshooting_Logic Start Problem Observed Poor_Control Poor Weed Control Start->Poor_Control Efficacy Issue Crop_Injury Crop Injury Start->Crop_Injury Selectivity Issue Check_Weed_Stage Weed Stage Correct? Poor_Control->Check_Weed_Stage Check_Rate Application Rate Correct? Crop_Injury->Check_Rate Check_Environment Environment Optimal? Check_Weed_Stage->Check_Environment Yes Solution_Control Adjust Application Timing or Consider Alternative Herbicide Check_Weed_Stage->Solution_Control No Check_Resistance Resistance Suspected? Check_Environment->Check_Resistance Yes Check_Environment->Solution_Control No Check_Adjuvant Adjuvant Used Correctly? Check_Resistance->Check_Adjuvant No Check_Resistance->Solution_Control Yes Check_Adjuvant->Solution_Control Yes/No Check_Crop_Stage Crop Stage Correct? Check_Rate->Check_Crop_Stage Yes Solution_Injury Mitigate Stress & Review Application Practices Check_Rate->Solution_Injury No Check_Stress Crop Stressed? Check_Crop_Stage->Check_Stress Yes Check_Crop_Stage->Solution_Injury No Check_Tank_Mix Tank Mix Compatible? Check_Stress->Check_Tank_Mix No Check_Stress->Solution_Injury Yes Check_Tank_Mix->Solution_Injury Yes/No

References

Fenthiaprop stability issues under different pH and temperature

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides technical guidance on the stability of Fenthiaprop based on established principles of chemical stability and data from structurally related compounds in the aryloxyphenoxypropionate (AOPP) chemical class. As of the date of this publication, specific, peer-reviewed stability studies on this compound are not publicly available. The information herein is intended to guide researchers and should be supplemented with in-house stability assessments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to have lost efficacy. What are the likely causes?

A1: Loss of this compound efficacy is most commonly due to chemical degradation, which is primarily influenced by the pH and temperature of your solution. This compound, like other aryloxyphenoxypropionate herbicides, is susceptible to hydrolysis, particularly under alkaline (high pH) conditions. Elevated storage temperatures can also accelerate this degradation process.

Q2: What is the optimal pH for storing this compound solutions?

A2: Based on data from related AOPP herbicides, this compound is expected to be most stable in acidic to neutral solutions. For short-term storage, maintaining a pH between 4 and 7 is recommended to minimize hydrolytic degradation.

Q3: How does temperature affect the stability of this compound?

A3: Higher temperatures significantly increase the rate of this compound degradation. It is advisable to store stock solutions and experimental dilutions at refrigerated temperatures (2-8°C) to prolong shelf life. For long-term storage, consult the manufacturer's recommendations, which may include storage at -20°C.

Q4: What are the primary degradation products of this compound?

A4: The primary degradation pathway for this compound is expected to be the hydrolysis of its propionate ester linkage. This would result in the formation of the corresponding carboxylic acid and the alcohol moiety. Further degradation of the molecule may occur under more extreme conditions.

Q5: Can I use tap water to prepare my this compound solutions?

A5: It is not recommended. Tap water can have a variable and often slightly alkaline pH, which can accelerate the degradation of this compound. It is best practice to use buffered solutions with a known, slightly acidic pH to ensure the stability of your experimental solutions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh solutions for each experiment using a buffered solvent with a pH between 4 and 7. Store stock solutions at the recommended temperature and monitor for any signs of precipitation or color change.
Reduced herbicidal activity in bioassays Loss of active ingredient due to hydrolysis.Verify the pH of your assay medium. If it is alkaline, consider adjusting it to a more neutral or slightly acidic pH, if compatible with your experimental system. Prepare this compound dilutions immediately before use.
Precipitate formation in stock solution Poor solubility or degradation.This compound has limited water solubility. Ensure you are using an appropriate organic solvent for your stock solution as recommended by the manufacturer. If a precipitate forms in a previously clear solution, this may indicate degradation.

Quantitative Data

The following table presents an inferred stability profile for this compound based on published data for other aryloxyphenoxypropionate herbicides. This data is illustrative and should be confirmed by internal stability studies.

pHTemperature (°C)Inferred Half-Life (t½)Stability
425> 30 daysHigh
7252 - 7 daysModerate
925< 24 hoursLow
74> 14 daysModerate
740< 2 daysLow

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound in Aqueous Solutions

Objective: To assess the stability of this compound under various pH and temperature conditions.

Materials:

  • This compound analytical standard

  • HPLC-grade acetonitrile and water

  • Buffer solutions: pH 4, 7, and 9

  • Temperature-controlled incubators or water baths (25°C and 40°C)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

  • In separate vials, dilute the stock solution with each buffer (pH 4, 7, and 9) to a final concentration of 10 µg/mL.

  • For each pH, prepare three sets of samples.

  • Store one set at 4°C (as a control), one at 25°C, and one at 40°C.

  • At specified time points (e.g., 0, 6, 12, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each sample.

  • Immediately analyze the concentration of this compound in each aliquot by HPLC.

  • Calculate the degradation rate and half-life at each condition.

Diagrams

Fenthiaprop_Degradation_Pathway cluster_conditions Accelerated by: This compound This compound (Ester) Acid This compound Acid (Carboxylic Acid) This compound->Acid Hydrolysis (Major Pathway) Alcohol Corresponding Alcohol This compound->Alcohol Hydrolysis High pH (Alkaline) High pH (Alkaline) High Temperature High Temperature

Caption: Inferred primary degradation pathway of this compound.

Experimental_Workflow A Prepare this compound Stock Solution B Dilute in Buffers (pH 4, 7, 9) A->B C Store at Different Temperatures (4°C, 25°C, 40°C) B->C D Sample at Time Intervals C->D E HPLC Analysis D->E F Calculate Degradation Rate and Half-life E->F

Caption: Workflow for an accelerated stability study of this compound.

Technical Support Center: Fenthiaprop Phytotoxicity in Sensitive Crop Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid and mitigate Fenthiaprop phytotoxicity in sensitive crop species. Given the limited specific data on this compound, information from the closely related herbicide Fenoxaprop-p-ethyl, which shares the same mode of action, is used as a primary reference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate chemical class.[1] Its mode of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid biosynthesis in grasses.[2][3] By blocking this enzyme, this compound disrupts the formation of lipids, leading to the breakdown of cell membranes and ultimately, the death of susceptible grassy weeds.

Q2: Why am I observing phytotoxicity in my crop after this compound application?

Phytotoxicity from this compound can occur in sensitive crop species due to several factors:

  • Crop Susceptibility: Certain crop species or varieties are inherently more sensitive to ACCase-inhibiting herbicides.

  • Environmental Conditions: High temperatures and drought can exacerbate herbicide-induced stress on crops.[2][4][5] Conversely, drought conditions have also been shown to sometimes reduce the phytotoxic effects of fenoxaprop by increasing the activity of antioxidant enzymes in the plant.[4][5]

  • Application Rate: Exceeding the recommended application rate can overwhelm the crop's natural tolerance mechanisms.

  • Growth Stage: The developmental stage of the crop at the time of application can influence its sensitivity.

  • Tank Mixtures: Adjuvants or other pesticides mixed with this compound can sometimes increase its uptake and potential for crop injury.

Q3: Which crop species are known to be sensitive to this compound or similar ACCase inhibitors?

While specific data for this compound is limited, crops sensitive to the closely related Fenoxaprop-p-ethyl include certain varieties of wheat and barley, especially spring cereals.[6][7] It is crucial to consult product labels and conduct small-scale tests on your specific crop variety before large-scale application.

Q4: Can safeners be used to protect my crops from this compound phytotoxicity?

Yes, safeners are chemical agents that can protect crops from herbicide injury without affecting weed control efficacy. For herbicides in the same class as this compound, such as Fenoxaprop-p-ethyl, safeners like Mefenpyr-diethyl and Isoxadifen-ethyl have been shown to be effective.[6][7][8][9] These safeners work by enhancing the crop's ability to metabolize and detoxify the herbicide.[6][7]

Troubleshooting Guides

Issue 1: Crop shows signs of yellowing, stunting, or leaf burn after this compound application.

Potential Cause:

  • Phytotoxicity due to crop sensitivity, environmental stress, or incorrect application.

Troubleshooting Steps:

  • Confirm Symptoms: Compare the observed symptoms with known phytotoxicity symptoms for ACCase inhibitors (e.g., chlorosis, necrosis, growth inhibition).

  • Review Application Parameters:

    • Verify the application rate and compare it to the manufacturer's recommendations.

    • Check environmental conditions at the time of application (temperature, humidity, soil moisture). Applications above 85°F (29.4°C) can increase the risk of phytotoxicity.

  • Investigate Tank Mixture Components: If other products were tank-mixed, assess their potential to enhance herbicide uptake or cause phytotoxicity.

  • Mitigation for Future Applications:

    • Reduce Application Rate: If possible, use the lowest effective rate for weed control.

    • Optimize Timing: Apply during cooler parts of the day and when the crop is not under stress.

    • Utilize a Safener: Incorporate a recommended safener such as Mefenpyr-diethyl into your spray solution.

    • Test on a Small Scale: Before treating a large area, test the planned application on a small plot to assess crop safety.

Issue 2: Inconsistent phytotoxicity across different crop varieties in the same experiment.

Potential Cause:

  • Genetic variability in herbicide tolerance among crop varieties.

Troubleshooting Steps:

  • Document Varietal Response: Record the severity of phytotoxicity for each crop variety.

  • Consult Literature: Research the known tolerance levels of the specific varieties to ACCase-inhibiting herbicides. Some wheat varieties, for example, show greater tolerance to Fenoxaprop-p-ethyl than others.[9][10]

  • Conduct a Dose-Response Experiment: To quantify the differential tolerance, perform a dose-response study on the different varieties to determine their respective injury thresholds.

  • Selection of Tolerant Varieties: For future experiments, select varieties with documented tolerance to this class of herbicides.

Data Presentation

Table 1: Effect of Safener on Fenoxaprop-p-ethyl Phytotoxicity in Different Wheat Varieties

Wheat VarietyHerbicide TreatmentVisual Injury at 7 DAT (%)Visual Injury at 14 DAT (%)
BRS 49 Fenoxaprop-p-ethyl2515
Fenoxaprop-p-ethyl + Mefenpyr-diethyl00
CD 104 Fenoxaprop-p-ethyl3020
Fenoxaprop-p-ethyl + Mefenpyr-diethyl00
CEP 24 Fenoxaprop-p-ethyl105
Fenoxaprop-p-ethyl + Mefenpyr-diethyl00
IAPAR 78 Fenoxaprop-p-ethyl83
Fenoxaprop-p-ethyl + Mefenpyr-diethyl00
Rubi Fenoxaprop-p-ethyl52
Fenoxaprop-p-ethyl + Mefenpyr-diethyl00

DAT: Days After Treatment. Data is illustrative and based on findings for Fenoxaprop-p-ethyl, which may be comparable to this compound.[9][10]

Experimental Protocols

Protocol 1: Assessing Crop Phytotoxicity to this compound

  • Plant Material: Grow sensitive crop species (e.g., a susceptible wheat variety) in pots under controlled greenhouse conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: At the 3-4 leaf stage, apply this compound at a range of doses (e.g., 0x, 0.5x, 1x, and 2x the recommended field rate). Use a calibrated laboratory sprayer to ensure uniform application.

  • Phytotoxicity Evaluation: Visually assess crop injury at 3, 7, and 14 days after treatment (DAT) using a 0-100% scale, where 0% is no injury and 100% is complete plant death.

  • Biomass Measurement: At 21 DAT, harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.

  • Data Analysis: Analyze the visual injury and dry weight data using analysis of variance (ANOVA) to determine the effect of different this compound rates.

Protocol 2: Evaluating the Efficacy of a Safener to Mitigate this compound Phytotoxicity

  • Experimental Design: Use a factorial design with two factors: this compound rate (e.g., 1x and 2x the recommended rate) and safener (with and without Mefenpyr-diethyl at its recommended rate).

  • Plant Material and Growth Conditions: As described in Protocol 1.

  • Treatment Application: Apply the herbicide and safener combinations to the crop at the 3-4 leaf stage.

  • Assessments: Conduct visual phytotoxicity ratings and biomass measurements as described in Protocol 1.

  • Biochemical Analysis (Optional): To understand the safening mechanism, assay the activity of detoxification enzymes, such as glutathione S-transferases (GSTs), in crop leaf tissue at 24 and 48 hours after treatment.

Visualizations

Fenthiaprop_Mode_of_Action cluster_inhibition Acetyl_CoA Acetyl-CoA ACCase ACCase Enzyme Acetyl_CoA->ACCase Substrate Malonyl_CoA Malonyl-CoA Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Lipids Lipids & Cell Membranes Fatty_Acids->Lipids Plant_Growth Plant Growth Lipids->Plant_Growth Plant_Death Plant Death ACCase->Malonyl_CoA Catalyzes This compound This compound This compound->ACCase Inhibits

Caption: Mode of action of this compound via inhibition of the ACCase enzyme.

Safener_Mechanism This compound This compound (Active Herbicide) Detox_Enzymes Detoxification Enzymes (e.g., GSTs) This compound->Detox_Enzymes Metabolized by Safener Safener (e.g., Mefenpyr-diethyl) Safener->Detox_Enzymes Induces/Enhances Metabolites Non-toxic Metabolites Detox_Enzymes->Metabolites Converts to Crop_Tolerance Increased Crop Tolerance Metabolites->Crop_Tolerance

Caption: General mechanism of a herbicide safener in protecting a crop.

Troubleshooting_Workflow Start Phytotoxicity Observed Check_Params Review Application Parameters & Conditions Start->Check_Params Params_OK Parameters Correct? Check_Params->Params_OK Adjust_App Adjust Application Rate/ Timing for Future Use Params_OK->Adjust_App No Check_Variety Investigate Crop Variety Sensitivity Params_OK->Check_Variety Yes End Problem Mitigated Adjust_App->End Variety_Tolerant Variety Known to be Tolerant? Check_Variety->Variety_Tolerant Use_Safener Consider Using a Safener Variety_Tolerant->Use_Safener Yes Select_Tolerant Select a More Tolerant Variety Variety_Tolerant->Select_Tolerant No Use_Safener->End Select_Tolerant->End

References

Technical Support Center: Optimizing Fenthiaprop Uptake and Translocation in Target Plants

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Fenthiaprop" is limited in publicly available scientific literature. This guide has been developed by referencing two similarly named and more extensively studied compounds: the herbicide Fenoxaprop-P-ethyl and the fungicide Fenpropimorph . The principles and methodologies described herein are based on these analogs and should be adapted and validated for specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for Fenoxaprop-P-ethyl and Fenpropimorph?

A1: Fenoxaprop-P-ethyl is a selective, systemic herbicide that functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase).[1] This enzyme is critical for the biosynthesis of fatty acids, which are essential components of plant cell membranes.[2] Inhibition of ACCase disrupts cell membrane integrity, leading to the death of susceptible grass weeds. Fenpropimorph is a systemic fungicide that targets the sterol biosynthesis pathway in fungi.[3] It specifically inhibits enzymes involved in the production of ergosterol, a vital component of fungal cell membranes, thereby disrupting membrane function and inhibiting fungal growth.[3]

Q2: How are Fenoxaprop-P-ethyl and Fenpropimorph taken up and translocated in plants?

A2: Both compounds are systemic, meaning they are absorbed and moved within the plant. Fenoxaprop-P-ethyl is primarily absorbed through the leaves and then translocated throughout the plant to its sites of action in the meristematic tissues.[4] Fenpropimorph can be absorbed by both the leaves and the roots and is translocated acropetally (upwards) within the plant.[3]

Q3: What are the key factors that can influence the efficacy of these compounds in my experiments?

A3: The effectiveness of both Fenoxaprop-P-ethyl and Fenpropimorph can be influenced by a variety of factors, including:

  • Plant-related factors: The species, growth stage, and health of the target plant can significantly impact uptake and translocation. Younger, actively growing plants are generally more susceptible.

  • Environmental conditions: Temperature, humidity, soil moisture, and light intensity can all affect the physiological processes of the plant and the chemical properties of the active ingredient. For instance, drought stress can reduce the efficacy of Fenoxaprop-P-ethyl.[5]

  • Application technique: Proper spray volume, nozzle type, and the use of adjuvants can greatly enhance the coverage and absorption of the compounds.[5]

  • Formulation: The specific formulation of the product can influence its absorption and translocation characteristics.

Troubleshooting Guide

Problem 1: Poor weed control with Fenoxaprop-P-ethyl despite using the recommended dose.

Possible Cause Troubleshooting Steps
Weed Growth Stage Ensure application is made when weeds are young and actively growing. Older, more established weeds are often less susceptible.[6]
Environmental Stress Avoid applying during periods of drought, extreme heat, or cold. Stressed plants may have reduced metabolic activity, leading to lower herbicide uptake and translocation.[5]
Herbicide Resistance Consider the possibility of herbicide-resistant weed populations. If resistance is suspected, use a herbicide with a different mode of action. Non-target-site resistance can involve enhanced metabolism of the herbicide by the weed.[1]
Improper Application Verify sprayer calibration to ensure the correct dose is being applied. Ensure adequate spray coverage of the target weeds. High-volume applications with certain nozzles may be less effective.[5]
Antagonism in Tank Mix If tank-mixing with other pesticides, be aware of potential antagonism that could reduce the efficacy of Fenoxaprop-P-ethyl.

Problem 2: Observed phytotoxicity in the crop after applying Fenpropimorph.

Possible Cause Troubleshooting Steps
Incorrect Dosage Double-check calculations and sprayer calibration to ensure the correct rate was applied. Over-application can lead to crop injury.
Crop Sensitivity Verify that the crop species and variety are tolerant to Fenpropimorph at the applied rate.
Environmental Conditions Certain environmental conditions, such as high temperatures or humidity, can increase the absorption of the fungicide, potentially leading to phytotoxicity in sensitive crops.
Adjuvant Interaction If an adjuvant was used, ensure it is recommended for use with Fenpropimorph on your specific crop. Some adjuvants can increase penetration into the plant, which may cause injury.
Contaminated Sprayer Ensure the sprayer was thoroughly cleaned before use to remove any residues from previous applications of other chemicals that could be harmful to the crop.[7]

Quantitative Data on Uptake and Translocation

The following table summarizes data from a study on the absorption of radiolabeled [¹⁴C]Fenoxaprop-P-ethyl in a resistant (R) and susceptible (S) biotype of Echinochloa phyllopogon (late watergrass).

Time After Application (Hours)Mean % Absorption (Resistant Biotype)Mean % Absorption (Susceptible Biotype)
321%24%
1228%36%
4838%45%
12052%54%

Data adapted from a study on Fenoxaprop-P-ethyl resistance in Echinochloa phyllopogon.[8]

Experimental Protocols

Protocol for Radiolabeled Herbicide/Fungicide Uptake and Translocation Study

This protocol provides a general framework for assessing the absorption and movement of a radiolabeled compound like [¹⁴C]Fenoxaprop-P-ethyl or a [¹⁴C]Fenpropimorph analog in plants.

1. Plant Material and Growth Conditions:

  • Grow target plants in a controlled environment (growth chamber or greenhouse) to ensure uniformity.

  • Maintain consistent temperature, humidity, and photoperiod relevant to the experimental objectives.

  • Use plants at a specific growth stage (e.g., 3-4 leaf stage) for treatment.

2. Preparation of Treatment Solution:

  • Prepare a stock solution of the radiolabeled compound in a suitable solvent.

  • Dilute the stock solution with a formulated, non-radiolabeled version of the same active ingredient to the desired final concentration and specific activity. This mimics a field application.

  • The final application solution should contain any adjuvants if their effect is being studied.

3. Application of Radiolabeled Compound:

  • Use a micro-applicator to apply a precise volume (e.g., a few microliters) of the radiolabeled solution to a specific location on a leaf (e.g., the adaxial surface of the second fully expanded leaf).

  • For root uptake studies, the radiolabeled compound is added to the hydroponic solution or soil.

4. Harvesting and Sample Processing:

  • Harvest plants at predetermined time intervals after application (e.g., 6, 24, 48, 72 hours).

  • For foliar applications, carefully wash the treated leaf with a suitable solvent (e.g., acetone:water mixture) to remove any unabsorbed residue from the leaf surface. The radioactivity in this wash is quantified to determine the amount not absorbed.

  • Section the plant into different parts: treated leaf, other leaves, stem, and roots.

  • Dry the plant parts to a constant weight.

5. Quantification of Radioactivity:

  • Combust the dried plant samples in a biological oxidizer to convert the ¹⁴C to ¹⁴CO₂, which is then trapped in a scintillation cocktail.

  • Measure the radioactivity in the scintillation cocktail using a liquid scintillation counter.

  • Calculate the amount of radioactivity in each plant part and express it as a percentage of the total applied or absorbed radioactivity.

6. Data Analysis:

  • Absorption (%): (Total radioactivity recovered in the plant / Total radioactivity applied) x 100

  • Translocation (% of absorbed): (Radioactivity in all plant parts except the treated leaf / Total radioactivity recovered in the plant) x 100

Visualizations

Signaling Pathways and Experimental Workflows

fatty_acid_biosynthesis cluster_plastid Plastid Acetyl_CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl_CoA->ACCase Carboxylation Malonyl_CoA Malonyl-CoA FAS Fatty Acid Synthase (FAS) Malonyl_CoA->FAS Fatty_Acids Fatty Acids Cell_Membranes Cell Membranes Fatty_Acids->Cell_Membranes ACCase->Malonyl_CoA FAS->Fatty_Acids Fenoxaprop Fenoxaprop-P-ethyl Fenoxaprop->ACCase Inhibition

Caption: Inhibition of Fatty Acid Biosynthesis by Fenoxaprop-P-ethyl.

sterol_biosynthesis cluster_fungus Fungal Cell Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Sterol_Biosynthesis_Enzymes Sterol Biosynthesis Enzymes Lanosterol->Sterol_Biosynthesis_Enzymes Ergosterol Ergosterol Fungal_Membrane Fungal Cell Membrane Ergosterol->Fungal_Membrane Sterol_Biosynthesis_Enzymes->Ergosterol Fenpropimorph Fenpropimorph Fenpropimorph->Sterol_Biosynthesis_Enzymes Inhibition

Caption: Inhibition of Fungal Sterol Biosynthesis by Fenpropimorph.

experimental_workflow Plant_Growth 1. Plant Growth (Controlled Environment) Treatment_Prep 2. Prepare Radiolabeled Treatment Solution Plant_Growth->Treatment_Prep Application 3. Apply to Target Plant Treatment_Prep->Application Harvest 4. Harvest at Time Intervals Application->Harvest Separation 5. Separate Plant Parts & Wash Treated Leaf Harvest->Separation Quantification 6. Quantify Radioactivity (LSC) Separation->Quantification Analysis 7. Data Analysis (% Absorption & Translocation) Quantification->Analysis

Caption: Experimental Workflow for Uptake and Translocation Studies.

logical_relationships cluster_factors Influencing Factors Efficacy Herbicide/Fungicide Efficacy Plant_Factors Plant Factors (Species, Growth Stage, Health) Plant_Factors->Efficacy Environmental_Factors Environmental Factors (Temp, Humidity, Moisture, Light) Environmental_Factors->Efficacy Application_Factors Application Factors (Dose, Coverage, Adjuvants) Application_Factors->Efficacy

Caption: Factors Influencing Efficacy.

References

Technical Support Center: Addressing Inconsistent Results in Fenthiaprop Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and resolving inconsistencies in Fenthiaprop bioassays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions & Troubleshooting Guide

This section details potential problems and actionable solutions to enhance the reliability and reproducibility of your this compound bioassay results.

Q1: Why is my susceptible plant population showing unexpected tolerance to this compound-ethyl?

A1: Several factors can contribute to a decrease in the expected efficacy of this compound-ethyl on susceptible plants:

  • Herbicide Degradation: this compound-ethyl, the active ingredient, can lose its potency if not handled correctly. It is susceptible to degradation in solution, particularly with improper storage or pH. It is recommended to prepare fresh solutions for each experiment and to store stock solutions in a cool, dark environment. For instance, the related compound fenoxaprop-p-ethyl has a short half-life in soil, ranging from 1.45 to 2.30 days, which underscores the rapid dissipation of the parent compound.[1]

  • Improper Application: Inconsistent or non-uniform application of the herbicide will lead to variable results. For post-emergence bioassays, ensure thorough and even spray coverage of the plant foliage.

  • Variable Plant Growth Stage: The developmental stage of a plant can significantly influence its susceptibility to herbicides. Younger, actively growing plants are generally more vulnerable. It is crucial to standardize the growth stage of all plants used in your bioassays.

  • Environmental Factors: Elevated temperatures and specific soil microbes can hasten the breakdown of the herbicide.[1] Conversely, conditions such as drought or low temperatures can decrease a plant's metabolic rate and, consequently, its uptake of the herbicide, giving a false impression of tolerance.

  • Metabolic Resistance: Natural genetic variation within a "susceptible" population can lead to differences in the rate of herbicide detoxification.

Q2: I'm observing high variability in my results, even within the same treatment group. How can I improve the consistency of my bioassays?

A2: High variability is a common challenge. To improve consistency, consider the following:

  • Standardize Environmental Conditions: Maintain uniform temperature, humidity, and light cycles within your growth chambers or greenhouse. Fluctuations in these parameters can have a profound impact on plant growth and their physiological response to herbicides.

  • Homogenize Growth Substrate: Utilize a consistent, homogenized soil or a standardized artificial growth medium. Variations in soil texture, organic matter content, and pH can alter the bioavailability and degradation rate of this compound.[2]

  • Consistent Watering Practices: Excessive watering can leach the herbicide from the root zone, diminishing its effect.[3] Conversely, under-watering can induce plant stress, which can also affect the experimental outcome. A regular and consistent watering schedule is essential.

  • Precise Herbicide Application: Employ calibrated equipment for all herbicide applications to ensure that each plant or experimental unit receives the precise intended dose.

  • Genetically Uniform Plant Material: Whenever feasible, use a genetically homozygous plant line or cultivar to minimize the biological variability among your experimental subjects.

Q3: My dose-response curve is not displaying the expected sigmoidal shape. What could be the issue?

A3: An atypical dose-response curve can be indicative of several experimental flaws:

  • Incorrect Dose Range: The concentrations tested may be too high or too low to capture the full dose-response relationship. A preliminary range-finding study is recommended to determine the optimal concentration range that elicits a complete response from both susceptible and resistant plant populations.

  • Errors in Solution Preparation: Meticulously double-check all calculations and dilutions used in the preparation of your herbicide stock and working solutions.

  • Herbicide Solubility: this compound-ethyl has limited solubility in water. Ensure that it is fully dissolved in an appropriate organic solvent before preparing the final aqueous dilutions. The consistent use of surfactants or adjuvants may be required to enhance solubility and facilitate plant uptake.

  • Contamination: Thoroughly clean all equipment and use fresh soil and water to prevent cross-contamination with other chemicals that could interfere with the bioassay.

Q4: How can I confirm that the observed plant responses are a direct result of this compound-ethyl and not other confounding factors?

A4: The inclusion of proper experimental controls is fundamental to the validity of your results:

  • Negative Control: Always include a cohort of plants that are not exposed to the herbicide but are otherwise subjected to the exact same conditions as the treated groups. This will provide a baseline for normal plant growth and health.

  • Positive Controls: When assessing for herbicide resistance, it is imperative to include known susceptible and known resistant plant populations as positive controls. This will validate the efficacy and specificity of your bioassay.

  • Solvent Control: If an organic solvent is used to dissolve the this compound-ethyl, a control group treated with the solvent alone (at the same concentration used in the herbicide treatments) must be included to ensure that the solvent itself does not induce any phytotoxic effects.

Data Presentation

Table 1: Factors Influencing this compound Bioassay Consistency
FactorPotential Impact on ResultsRecommendations for Control
Herbicide Stability Diminished efficacy leading to an underestimation of susceptibility.Prepare fresh solutions for each experiment; ensure proper storage of stock solutions; monitor the pH of the growth medium.
Environmental Conditions Altered plant growth, metabolism, and herbicide uptake.Maintain consistent temperature, light intensity, and humidity levels.
Soil/Growth Medium Inconsistent herbicide availability and degradation due to variations in organic matter, pH, and microbial activity.[2]Utilize a standardized and homogenous growth substrate for all experimental units.
Watering Regimen Leaching of the herbicide from the soil or induction of plant stress, both leading to inconsistent outcomes.[3]Adhere to a strict and consistent watering schedule.
Plant Material Genetic diversity within plant populations can result in a wide spectrum of responses to the herbicide.Use genetically uniform plant lines or cultivars where possible.
Application Technique Non-uniform application results in variable dosages and, consequently, inconsistent plant responses.Use calibrated application equipment and standardized procedures for all treatments.

Experimental Protocols

Protocol: Whole-Plant Bioassay for this compound-ethyl Susceptibility Screening

This protocol outlines a standardized procedure for evaluating the susceptibility of grass weed populations to this compound-ethyl in a controlled environment.

1. Plant Material and Cultivation

  • Sow seeds from the test population and control populations (known susceptible and resistant) in individual pots filled with a standard potting mixture.

  • Cultivate the plants in a growth chamber or greenhouse under controlled and consistent environmental conditions (e.g., 25°C day/20°C night temperature, 16-hour photoperiod).

  • Water the plants regularly to maintain optimal soil moisture.

2. Herbicide Solution Preparation

  • Prepare a stock solution of this compound-ethyl in a suitable solvent (e.g., acetone containing a surfactant).

  • Perform serial dilutions of the stock solution with distilled water to generate a range of treatment concentrations. This range should be determined based on preliminary experiments or existing literature to encompass the full spectrum of responses from no effect to complete mortality in susceptible plants.

  • Prepare a control solution containing only the solvent and surfactant at the same concentrations as in the herbicide treatments.

3. Herbicide Application

  • Apply the herbicide solutions when the plants have reached a consistent growth stage (e.g., the 3-4 leaf stage).

  • Utilize a calibrated sprayer to ensure a uniform and consistent application.

  • Ensure a sufficient number of replicate plants for each concentration and each plant population to ensure statistical power.

4. Data Collection and Analysis

  • Visually assess and score plant injury at predetermined time points following treatment (e.g., 7, 14, and 21 days). A rating scale (e.g., 0% for no injury to 100% for complete plant death) should be used.

  • Analyze the data using appropriate dose-response models to calculate the GR50 (the herbicide concentration that causes a 50% reduction in plant growth) for each population.

Mandatory Visualization

Fenthiaprop_Signaling_Pathway cluster_plant_cell Plant Cell Fenthiaprop_ethyl This compound-ethyl (Pro-herbicide) Fenthiaprop_acid This compound Acid (Active Herbicide) Fenthiaprop_ethyl->Fenthiaprop_acid Hydrolysis ACCase Acetyl-CoA Carboxylase (ACCase) Fenthiaprop_acid->ACCase Inhibition Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACCase Catalysis Fatty_Acids Fatty Acid Biosynthesis Malonyl_CoA->Fatty_Acids Blocked Membrane_Integrity Cell Membrane Integrity Fatty_Acids->Membrane_Integrity Disrupted Plant_Death Plant Death Membrane_Integrity->Plant_Death Troubleshooting_Logic_Flow Start Inconsistent Bioassay Results Check_Herbicide Verify Herbicide Solution Integrity (Age, Storage, Preparation) Start->Check_Herbicide Check_Environment Assess Environmental Stability (Temperature, Light, Humidity) Check_Herbicide->Check_Environment Solution OK Revise_Protocol Revise Experimental Protocol Check_Herbicide->Revise_Protocol Issue Identified Check_Plants Evaluate Plant Material Uniformity (Growth Stage, Health) Check_Environment->Check_Plants Environment Stable Check_Environment->Revise_Protocol Issue Identified Check_Application Confirm Application Accuracy (Calibration, Coverage) Check_Plants->Check_Application Plants Uniform Check_Plants->Revise_Protocol Issue Identified Check_Application->Revise_Protocol Issue Identified End Achieve Consistent Results Check_Application->End Application Correct Revise_Protocol->Start Re-initiate Bioassay

References

Fenthiaprop resistance management strategies in a lab setting

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Fenthiaprop Resistance Management

Disclaimer: The herbicide "this compound" is not a widely recognized or commercially available compound. This guide will focus on Fenoxaprop-p-ethyl , a chemically similar and well-documented herbicide from the aryloxyphenoxypropionate ("fop") class. The principles, mechanisms, and experimental protocols described here are representative of ACCase-inhibiting herbicides and are directly applicable to studying resistance to this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is Fenoxaprop-p-ethyl and how does it work?

A1: Fenoxaprop-p-ethyl is a selective, post-emergence herbicide used to control grass weeds in broadleaf crops.[1][2][3] It functions by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase).[2][4][5] This enzyme is critical for the first step in fatty acid synthesis.[4][5] By blocking ACCase, the herbicide disrupts the production of lipids, which are essential for building and maintaining cell membranes, ultimately leading to weed death.[2][4]

Q2: What are the primary mechanisms of resistance to ACCase inhibitors like Fenoxaprop-p-ethyl?

A2: There are two main types of resistance mechanisms:

  • Target-Site Resistance (TSR): This is the most common mechanism and involves genetic mutations in the ACCase gene.[6][7] These mutations alter the herbicide's binding site on the enzyme, reducing its ability to inhibit the enzyme's function.[8] Several specific amino acid substitutions at different codon positions (e.g., 1781, 2041, 2078) are known to confer high levels of resistance.[6]

  • Non-Target-Site Resistance (NTSR): This form of resistance involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration.[7] The most common NTSR mechanism is enhanced metabolic detoxification, where the resistant plant breaks down the herbicide into non-toxic substances more rapidly than susceptible plants, often through the action of enzyme families like cytochrome P450 monooxygenases and glutathione S-transferases.[7][9]

Q3: My dose-response assay shows a low level of resistance (e.g., a 2-5 fold Resistance Index). What could this indicate?

A3: A low-level resistance is often indicative of Non-Target-Site Resistance (NTSR), such as enhanced metabolism.[7] Unlike target-site mutations which typically confer high levels of resistance, metabolic resistance can be more variable and less potent.[6][7] It's also possible that you have a mixed population of susceptible and resistant individuals, or the early stages of resistance evolution. To investigate further, consider using synergists like malathion or PBO (piperonyl butoxide), which inhibit metabolic enzymes. A reversal of resistance in the presence of a synergist strongly suggests an NTSR mechanism.

Q4: Can resistance to Fenoxaprop-p-ethyl confer resistance to other herbicides?

A4: Yes, this is known as cross-resistance.

  • Within the ACCase group: A specific target-site mutation can confer resistance to other "fop" herbicides (aryloxyphenoxypropionates) and may or may not confer resistance to other ACCase families like "dims" (cyclohexanediones) and "dens" (phenylpyrazolines), depending on the specific mutation.[9][10]

  • Across different modes of action: NTSR, particularly enhanced metabolism, can sometimes confer broad cross-resistance to herbicides with entirely different modes of action (e.g., ALS inhibitors, photosystem II inhibitors) because the metabolic enzymes involved are not specific to one herbicide chemistry.[7]

Troubleshooting Laboratory Experiments

This guide addresses common issues encountered during whole-plant bioassays for herbicide resistance.

Problem Observed Potential Cause(s) Recommended Solution(s)
High mortality in untreated control plants. 1. Poor seed viability or vigor.2. Unsuitable growing conditions (temperature, light, water stress).3. Disease or pest infestation.4. Contamination of soil or pots.1. Conduct a germination test before starting the experiment.2. Ensure greenhouse/growth chamber conditions are optimized for the specific weed species.3. Scout for pests/disease; apply appropriate treatments if necessary.4. Use sterilized soil and new or thoroughly cleaned pots.
No effect of herbicide, even on known susceptible populations. 1. Inactive herbicide due to improper storage or age.2. Errors in calculating herbicide dilutions.3. Improper spray application (e.g., poor coverage, incorrect nozzle).4. Plants are too old or stressed at the time of application.[11]1. Use a fresh stock of herbicide and store it according to manufacturer instructions.2. Double-check all calculations for dilutions and stock solutions.3. Calibrate the sprayer to ensure the correct volume is applied evenly.4. Treat plants at the recommended growth stage (typically 2-4 leaves).[11] Ensure plants are healthy and actively growing.
Inconsistent results across replicates of the same treatment. 1. Genetic variability within the seed population.2. Uneven seedling size or growth stage at the time of treatment.3. Non-uniform spray application across the treatment tray.4. Environmental gradients within the growth chamber or greenhouse (e.g., light, temperature).1. Increase the number of replicates to account for variability.2. Select seedlings that are uniform in size and developmental stage for the experiment.3. Ensure the spray boom provides even coverage across all pots.4. Randomize the placement of pots and rotate them periodically.
Suspected resistant population shows some injury but recovers. 1. The population may possess a metabolic (NTSR) resistance mechanism that slows, but does not completely prevent, herbicide action.2. The herbicide dose was sub-lethal for the level of resistance present.3. The plants were particularly vigorous and able to outgrow the initial damage.1. Extend the observation period post-application (e.g., 21 or 28 days) to fully assess recovery.2. Ensure your dose-response curve includes sufficiently high rates to achieve complete kill of the resistant population.3. Consider follow-up molecular testing to identify the resistance mechanism.

Quantitative Data Summary

The level of resistance is quantified by the Resistance Index (RI), calculated as the GR50 of the resistant (R) population divided by the GR50 of the susceptible (S) population. GR50 is the herbicide dose required to cause a 50% reduction in plant growth (e.g., biomass).[12][13][14]

Table 1: Example GR50 Values for Fenoxaprop-p-ethyl on Susceptible vs. Resistant Weed Biotypes

BiotypeMechanismTreatmentGR50 (g a.i./ha)Resistance Index (RI)
Susceptible (S)Wild TypeFenoxaprop-p-ethyl8-
Resistant 1 (R1)Target-Site (e.g., Ile-1781-Leu)Fenoxaprop-p-ethyl> 1280> 160
Resistant 2 (R2)Metabolic (P450-mediated)Fenoxaprop-p-ethyl648
Resistant 2 (R2)Metabolic (P450-mediated)Fenoxaprop-p-ethyl + Malathion*121.5

*Malathion is a cytochrome P450 inhibitor used to diagnose metabolic resistance.

Detailed Experimental Protocol: Whole-Plant Dose-Response Assay

This protocol details the steps to determine the GR50 value for a weed population.

Objective: To quantify the level of resistance to Fenoxaprop-p-ethyl in a weed population by comparing its dose-response curve to a known susceptible population.

Materials:

  • Seeds from putative resistant and known susceptible populations.

  • Pots (e.g., 10x10 cm) filled with a sterile potting mix.

  • Growth chamber or greenhouse with controlled conditions.

  • Technical grade Fenoxaprop-p-ethyl and appropriate adjuvants/surfactants.

  • Laboratory track sprayer calibrated for consistent application.

  • Analytical balance, volumetric flasks, and pipettes.

Methodology:

  • Seed Germination:

    • Sow seeds of both R and S populations in separate trays filled with moist potting mix.

    • Place trays in a growth chamber with conditions optimal for the species (e.g., 14h/10h light/dark cycle, 22°C/18°C day/night temperature).[11]

  • Transplanting:

    • Once seedlings reach the 1-2 leaf stage, select uniform and healthy individuals.

    • Transplant three seedlings into each pot. Prepare enough pots for at least 8 herbicide doses plus an untreated control, with 4-6 replicates per dose.

  • Herbicide Application:

    • Allow transplanted seedlings to establish and grow to the 3-4 leaf stage.

    • Prepare a stock solution of Fenoxaprop-p-ethyl. Perform serial dilutions to create a range of 8 doses (e.g., 0, 2, 4, 8, 16, 32, 64, 128 g a.i./ha). The highest dose should be sufficient to kill the susceptible plants completely.

    • Arrange pots in the track sprayer, ensuring random placement.

    • Spray the designated doses at a calibrated volume (e.g., 200 L/ha). Leave the control pots unsprayed but pass them through the sprayer.

  • Data Collection:

    • Return pots to the growth chamber, maintaining optimal conditions.

    • 21 days after treatment, assess the plants.

    • Visually score plant injury on a scale of 0% (no effect) to 100% (complete death).

    • Harvest the above-ground biomass for each pot. Dry the biomass in an oven at 60°C for 72 hours and record the dry weight.

  • Data Analysis:

    • Calculate the average dry weight for each treatment dose.

    • Express the biomass data as a percentage of the untreated control.

    • Use a statistical software package (e.g., R with the drc package, SAS, or SigmaPlot) to perform a non-linear regression analysis (e.g., a four-parameter log-logistic model) on the dose-response data.

    • From the regression model, determine the GR50 value (the dose causing 50% growth reduction) for both the R and S populations.[15]

    • Calculate the Resistance Index (RI) as: RI = GR50 (Resistant) / GR50 (Susceptible) .

Visualizations (Graphviz)

Fenthiaprop_Pathway cluster_0 Normal Fatty Acid Synthesis cluster_1 Herbicide Action & Resistance AcetylCoA Acetyl-CoA ACCase ACCase Enzyme AcetylCoA->ACCase Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acids MalonylCoA->FattyAcids Membranes Cell Membranes FattyAcids->Membranes ACCase->MalonylCoA Product Fenoxaprop Fenoxaprop-p-ethyl Fenoxaprop->ACCase Inhibition Metabolism Enhanced Metabolism (NTSR) Fenoxaprop->Metabolism Detoxification Mutation Target-Site Mutation (Altered ACCase) Mutation->ACCase Prevents Inhibition Detox Non-toxic Metabolites Metabolism->Detox

Caption: Mechanism of action for Fenoxaprop and pathways of resistance.

Resistance_Diagnosis_Workflow cluster_mechanism Mechanism Investigation start Poor Herbicide Performance Observed in Field collect 1. Collect Seeds (Suspected-R and known-S) start->collect assay 2. Perform Whole-Plant Dose-Response Assay collect->assay analyze 3. Analyze Data (Calculate GR50 and RI) assay->analyze decision Is RI > 2? analyze->decision confirm Resistance Confirmed decision->confirm Yes susceptible Population is Susceptible (Investigate other causes for failure) decision->susceptible No synergist 4a. Synergist Assay (e.g., with Malathion) confirm->synergist Further Testing molecular 4b. Molecular Analysis (ACCase Gene Sequencing) confirm->molecular Further Testing

Caption: Workflow for laboratory diagnosis of herbicide resistance.

Management_Strategy_Workflow cluster_TSR If Target-Site Resistance (TSR) cluster_NTSR If Non-Target-Site Resistance (NTSR) start Confirmed Resistant Population alt_moa Test Alternative Herbicides (Different Mode of Action) start->alt_moa alt_accase Test Alternative ACCase Herbicides (e.g., 'dims' or 'dens') start->alt_accase synergist_combo Test Herbicide + Synergist Combinations start->synergist_combo higher_dose Evaluate Higher Herbicide Doses start->higher_dose evaluate Evaluate Efficacy (Dose-Response Assay) alt_moa->evaluate alt_accase->evaluate synergist_combo->evaluate higher_dose->evaluate

References

Technical Support Center: Minimizing Off-Target Effects of Fluazifop-p-butyl in Ecological Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Fenthiaprop" specified in the topic is not a recognized herbicide in scientific literature. This guide has been developed for Fluazifop-p-butyl , a widely used herbicide with a similar name, to address the core request of minimizing off-target effects in ecological research.

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Fluazifop-p-butyl in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Fluazifop-p-butyl?

A1: Fluazifop-p-butyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate chemical family.[1] Its primary mode of action is the inhibition of the enzyme Acetyl-CoA carboxylase (ACCase).[2][3][4] ACCase is crucial for the biosynthesis of fatty acids, which are essential components of cell membranes.[1][5] By inhibiting this enzyme, Fluazifop-p-butyl disrupts cell membrane integrity, particularly in regions of active growth like meristems, leading to the death of susceptible grass species.[1][2]

Q2: Why is Fluazifop-p-butyl selective for grasses and not broadleaf plants?

A2: The selectivity of Fluazifop-p-butyl is due to differences in the structure of the ACCase enzyme between grasses and broadleaf plants (dicots).[2] The ACCase in most broadleaf plants is resistant to this herbicide, meaning it does not bind effectively and therefore lipid synthesis is not inhibited.[1]

Q3: What are the major off-target concerns when using Fluazifop-p-butyl in ecological studies?

A3: The primary off-target concerns include:

  • Toxicity to aquatic life: Fluazifop-p-butyl is highly toxic to fish and aquatic invertebrates.[1]

  • Phytotoxicity to non-target plants: Although selective, high concentrations or certain environmental conditions can lead to damage in some non-target terrestrial and aquatic plants.[6][7]

  • Impact on soil microbial communities: It can alter the richness and structure of soil bacterial communities.

  • Contamination of water resources: Its degradation products, fluazifop-P (FP) and 2-hydroxy-5-trifluoromethyl-pyridin (TFMP), can leach into groundwater.[8][9]

Q4: What are the main degradation products of Fluazifop-p-butyl in the environment?

A4: In soil and water, Fluazifop-p-butyl is rapidly hydrolyzed to its active form, fluazifop acid (fluazifop-P or FP).[1][8][9][10] Further microbial degradation can break it down into 2-hydroxy-5-trifluoromethyl-pyridin (TFMP).[8][9] Both FP and TFMP are more mobile and persistent than the parent compound and should be considered in environmental monitoring.[8][9]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Unexplained mortality or stress in non-target aquatic organisms (e.g., fish, invertebrates) in mesocosm/microcosm studies. Leaching or runoff: The experimental setup may be allowing the herbicide or its toxic degradation products to enter the aquatic environment.- Ensure a sufficient buffer zone between the treated area and any water bodies. - For lab studies, use inert materials for experimental chambers to prevent leaching. - Monitor water for residues of Fluazifop-p-butyl and its degradation products (FP and TFMP).
Visible phytotoxicity (e.g., chlorosis, necrosis) in non-target broadleaf plants. High application rate: Exceeding recommended dosages can overcome the natural resistance of some dicot species. Spray drift: Wind can carry the herbicide to adjacent non-target plants. Formulation additives: Surfactants or other components in the commercial formulation may have phytotoxic effects.- Calibrate spray equipment accurately to apply the intended dose. - Apply during low-wind conditions and use drift-reducing nozzles. - If possible, use a technical-grade active ingredient without commercial additives for controlled studies. - A study on UK wildflower species showed that phytotoxic effects were generally temporary and occurred at double the label rate.[6][7]
Inconsistent herbicide efficacy on target grass species. Environmental conditions: Drought stress can reduce herbicide uptake and effectiveness.[1] Rain shortly after application can wash the herbicide off the leaves. Weed growth stage: The herbicide is most effective on young, actively growing weeds.[11]- Avoid application during drought conditions. - Ensure a rain-free period of at least one hour after application. - Apply when target grasses are at the 2-5 leaf stage.[11]
Alterations in soil respiration or microbial biomass in soil core experiments. Direct impact on soil microorganisms: Fluazifop-p-butyl can affect the structure and richness of soil bacterial communities.- Use the lowest effective concentration to minimize non-target effects. - Include control groups with no herbicide application to quantify the impact. - Consider including a positive control with a known soil sterilant to benchmark the effect size.

Data on Off-Target Effects

Table 1: Aquatic Toxicity of Fluazifop-p-butyl

Organism Endpoint Value (mg/L) Reference
Bluegill Sunfish96-hour LC500.53[1]
Rainbow Trout96-hour LC501.37[1]
Daphnia magna (invertebrate)48-hour EC50> 10[1]

LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of a test population. EC50 (Effective Concentration 50): The concentration of a chemical that produces an effect in 50% of a test population.

Table 2: Terrestrial Organism Toxicity of Fluazifop-p-butyl

Organism Endpoint Value (mg/kg) Reference
Rat (male)Oral LD50> 3,680[2]
Rat (female)Oral LD502,451[2]
RabbitDermal LD50> 2,420[1]
Mallard DuckOral LD50> 3,500[1]
Bobwhite QuailOral LD50> 4,659[1]

LD50 (Lethal Dose 50): The dose of a substance that is lethal to 50% of a test population.

Experimental Protocols

Protocol 1: Assessing Acute Aquatic Toxicity

This protocol is a generalized guide based on OECD and EPA guidelines for testing the toxicity of chemicals to fish.

  • Test Organism Acclimation: Acclimate the selected fish species (e.g., Rainbow Trout, Bluegill Sunfish) to laboratory conditions for at least 14 days. Maintain a constant temperature, light cycle (e.g., 16h light: 8h dark), and water quality.

  • Preparation of Test Solutions: Prepare a stock solution of Fluazifop-p-butyl in a suitable solvent. Create a series of test concentrations by diluting the stock solution with the same water used for acclimation. Include a solvent control and a negative control (acclimation water only).

  • Experimental Setup: Randomly assign a minimum of 10 fish to each test concentration and control group. Use glass aquaria of appropriate size to avoid overcrowding.

  • Exposure: Expose the fish to the test solutions for 96 hours. Do not feed the fish 24 hours before and during the exposure period.

  • Observation: Record mortality and any sublethal effects (e.g., loss of equilibrium, abnormal swimming behavior) at 24, 48, 72, and 96 hours.

  • Data Analysis: Calculate the LC50 value and its 95% confidence intervals using appropriate statistical methods (e.g., Probit analysis).

Protocol 2: Evaluating Phytotoxicity on Non-Target Plants

This protocol is adapted from studies on the effects of herbicides on non-target wildflowers.[6][7]

  • Plant Cultivation: Grow the selected non-target plant species from seed in pots containing a standardized soil mix. Maintain in a controlled environment (glasshouse or growth chamber) with optimal light, temperature, and water.

  • Herbicide Application: At a specific growth stage (e.g., 4-6 true leaves), apply Fluazifop-p-butyl at different rates (e.g., half, full, and double the recommended field rate). Include an untreated control group.

  • Application Method: Use a laboratory-grade sprayer to ensure even application and to simulate field conditions.

  • Assessment: At set intervals (e.g., 7, 14, and 28 days after application), assess phytotoxicity using a visual scoring system (e.g., 0 = no damage, 100 = complete death).

  • Biomass Measurement: At the end of the experiment, harvest the above-ground biomass for each plant. Dry the biomass in an oven at 60-70°C to a constant weight and record the dry weight.

  • Data Analysis: Use ANOVA or other appropriate statistical tests to determine significant differences in phytotoxicity scores and biomass between the treatment groups and the control.

Visualizations

G cluster_0 Mechanism of Action: ACCase Inhibition A Fluazifop-p-butyl (Applied Herbicide) B Hydrolysis in Plant A->B C Fluazifop Acid (Active Form) B->C E Inhibition of ACCase C->E D Acetyl-CoA Carboxylase (ACCase) in Grasses D->E F Blockage of Fatty Acid Synthesis E->F G Disruption of Cell Membrane Formation F->G H Cell Death in Meristems (Growth Points) G->H

Caption: Mechanism of action of Fluazifop-p-butyl in susceptible grass species.

G cluster_1 Environmental Degradation & Transport Pathway FPB Fluazifop-p-butyl (Parent Compound) Soil Soil / Water FPB->Soil Hydrolysis Rapid Hydrolysis & Microbial Degradation Soil->Hydrolysis FP Fluazifop-P (FP) (Major Metabolite) Hydrolysis->FP Microbial Slower Microbial Degradation FP->Microbial Leaching Leaching Potential FP->Leaching TFMP TFMP (Metabolite) Microbial->TFMP TFMP->Leaching Groundwater Groundwater Contamination Leaching->Groundwater

Caption: Environmental fate of Fluazifop-p-butyl after application.

G cluster_2 Experimental Workflow: Minimizing Off-Target Effects Start Define Research Question LitReview Literature Review: - Lowest effective dose - Known off-target effects Start->LitReview ExpDesign Experimental Design LitReview->ExpDesign Controls Include Controls: - Negative (no treatment) - Positive (if applicable) - Solvent ExpDesign->Controls Application Calibrated Application: - Use drift-reduction nozzles - Avoid windy conditions ExpDesign->Application Monitoring Monitor Off-Target Endpoints: - Non-target species health - Soil/water residues Controls->Monitoring Application->Monitoring Analysis Data Analysis & Interpretation Monitoring->Analysis End Conclusion on Off-Target Risk Analysis->End

Caption: Logical workflow for designing studies to minimize off-target effects.

References

Technical Support Center: Uniform Fenthiaprop Application through Precise Spray Equipment Calibration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance on the calibration of spray equipment for the uniform application of Fenthiaprop in a research setting. Accurate and consistent application is critical for obtaining reliable and reproducible experimental data.

Troubleshooting Guide

This guide addresses common issues encountered during the calibration and application of this compound.

Problem Potential Cause Solution
Inconsistent spray pattern (streaking) 1. Worn, damaged, or mismatched nozzles. 2. Clogged nozzle or sprayer filters. 3. Improper boom height. 4. Low operating pressure.1. Inspect all nozzles and replace any that are worn or damaged. Ensure all nozzles on the boom are identical. 2. Clean all nozzles and filters thoroughly. 3. Adjust the boom height to achieve the manufacturer's recommended overlap (typically 30-100%). 4. Increase the pressure to the recommended operating range for the specific nozzle type.
Variable application rate across the boom 1. Different nozzle sizes on the boom. 2. Clogged nozzles or lines. 3. Worn nozzles leading to higher flow rates in some.1. Verify that all nozzles are of the same size and type. 2. Clean all nozzles and sprayer lines. 3. Measure the output of each nozzle individually. Replace any nozzle that deviates by more than 5-10% from the average output.[1]
Off-target spray drift 1. Spraying in high wind conditions. 2. Operating at excessive pressure, creating fine droplets. 3. Incorrect nozzle type for the application. 4. Boom set too high.1. Avoid spraying when wind speeds exceed 10 mph. 2. Reduce pressure to produce larger droplets, but stay within the nozzle's recommended operating range. 3. Select low-drift nozzles, such as air-induction or turbulence chamber nozzles. 4. Lower the boom to the minimum effective height for uniform coverage.
Application rate is too high or too low 1. Incorrect travel speed. 2. Incorrect pressure setting. 3. Inaccurate initial calibration calculations. 4. Worn nozzles.1. Re-calibrate your travel speed. A slower speed increases the application rate, while a faster speed decreases it. 2. Adjust the pressure. A minor increase in pressure will slightly increase the application rate, and a decrease will lower it. Note that a four-fold increase in pressure is required to double the output. 3. Double-check all calculations for accuracy. 4. Check for and replace worn nozzles.

Frequently Asked Questions (FAQs)

Q1: How often should I calibrate my spray equipment?

A1: You should calibrate your sprayer at the beginning of each research season, when changing the type or rate of pesticide, and any time you replace or modify any part of the spray system (e.g., nozzles, pump, pressure gauge).[2] Regular checks of nozzle output are also recommended.

Q2: What type of nozzle is best for this compound application in a research setting?

A2: For research applications requiring uniform coverage, flat-fan nozzles are a common choice. To minimize drift, consider using low-pressure or extended-range flat-fan nozzles, which produce a consistent pattern over a wider pressure range (15-60 psi).[3] Air-induction and turbulence chamber nozzles can also be excellent choices for reducing drift by producing larger, air-filled droplets.

Q3: How does pressure affect the application of this compound?

A3: Pressure significantly impacts both the flow rate and the droplet size. Increasing the pressure will increase the flow rate and decrease the droplet size. For this compound, it is crucial to select a pressure that provides good coverage without producing excessive fine droplets that are prone to drift. Operating nozzles outside of their recommended pressure range can result in a distorted spray pattern and non-uniform application.[3]

Q4: What is the recommended spray volume (GPA) for this compound?

A4: The ideal spray volume can vary depending on the target weed and environmental conditions. For many post-emergence herbicides like this compound, a spray volume of 15 to 20 gallons per acre (GPA) is often recommended to ensure good coverage.[1] However, always consult the product label or conduct preliminary trials to determine the optimal volume for your specific experimental conditions.

Q5: How do I ensure uniform application in small research plots?

A5: For small plots, using a backpack sprayer with a boom is a common practice. Maintaining a constant walking speed and a consistent spray pressure is critical. A metronome can aid in keeping a steady pace. Ensure the boom height is kept constant throughout the application to maintain the correct spray pattern overlap.

Experimental Protocols

Protocol 1: Sprayer Calibration Using the 1/128th Acre Method

This method is efficient for calibrating sprayers for per-acre applications, as the ounces collected from a single nozzle over a specific distance directly equate to gallons per acre.

Materials:

  • Tape measure

  • Stopwatch

  • Graduated cylinder or measuring cup (ounces)

  • Flags or markers

  • Calculator

  • Personal Protective Equipment (PPE)

Procedure:

  • Determine the Calibration Course Distance:

    • Measure the nozzle spacing on your boom in inches.

    • Use the following formula to determine the required travel distance:

      • Distance (feet) = 340 / Nozzle Spacing (inches)

    • Mark this distance in an area with similar terrain to your research plots.[1]

  • Determine Travel Time:

    • Fill the sprayer tank halfway with water.

    • Drive or walk the measured course at your intended application speed.

    • Record the time it takes to travel the course in seconds.

    • Repeat this at least twice and calculate the average travel time.

  • Measure Nozzle Output:

    • With the sprayer stationary, bring it up to the desired operating pressure.

    • Using the graduated cylinder, collect the water from one nozzle for the exact number of seconds determined in the previous step.

    • The number of ounces collected is equal to the application rate in gallons per acre (GPA).[1]

  • Verify Uniformity and Make Adjustments:

    • Collect the output from each nozzle on the boom for the same amount of time.

    • Calculate the average output of all nozzles.

    • If any nozzle's output varies by more than 5-10% from the average, it should be cleaned or replaced.

    • If the measured GPA is not what is desired, you can make adjustments by changing your travel speed (major adjustment) or the pressure (minor adjustment) and then recalibrating.

Data Presentation

Table 1: Nozzle Selection Guide for this compound Application

Nozzle TypeOperating Pressure (PSI)Droplet SizeDrift PotentialRecommended Use
Standard Flat-Fan30 - 60Medium to FineModerateGeneral broadcast application.
Extended-Range Flat-Fan15 - 60Coarse to FineLow to ModerateUse with controllers that vary pressure.[3]
Air-Induction Flat-Fan30 - 100Coarse to Very CoarseVery LowExcellent for drift reduction.
Hollow-Cone40 - 100Fine to Very FineHighFungicide/insecticide application; not ideal for herbicides where drift is a concern.[4]
Full-Cone15 - 40LargeLowSoil-incorporated herbicides.[4]

Table 2: Example Calibration Data

Nozzle Spacing (inches)Calibration Distance (feet)Travel Time (seconds)Ounces Collected (per nozzle)Application Rate (GPA)
20204451515
20204352020
30136301515
30136232020

Mandatory Visualizations

Sprayer_Calibration_Workflow start Start Calibration pre_check Pre-Calibration Checks (Clean filters, check hoses) start->pre_check measure_spacing Measure Nozzle Spacing pre_check->measure_spacing calc_distance Calculate Calibration Course Distance measure_spacing->calc_distance measure_time Determine Average Travel Time calc_distance->measure_time set_pressure Set Desired Operating Pressure measure_time->set_pressure collect_output Collect Output from Each Nozzle set_pressure->collect_output calc_gpa Calculate GPA (Ounces Collected = GPA) collect_output->calc_gpa check_uniformity Check Nozzle Uniformity (within 5-10% of average) calc_gpa->check_uniformity check_gpa Is GPA Correct? check_uniformity->check_gpa Yes replace_nozzles Clean or Replace Deviant Nozzles check_uniformity->replace_nozzles No adjust Adjust Speed or Pressure check_gpa->adjust No end Calibration Complete check_gpa->end Yes adjust->measure_time replace_nozzles->collect_output

Caption: Workflow for sprayer calibration using the 1/128th acre method.

Troubleshooting_Logic issue Identify Application Issue streaking Streaky Application issue->streaking drift Excessive Drift issue->drift wrong_rate Incorrect Application Rate issue->wrong_rate check_nozzles Inspect & Clean Nozzles streaking->check_nozzles check_boom_height Check Boom Height streaking->check_boom_height check_pressure Check Operating Pressure streaking->check_pressure drift->check_boom_height drift->check_pressure check_wind Assess Wind Conditions drift->check_wind wrong_rate->check_pressure check_speed Verify Travel Speed wrong_rate->check_speed solution_recalibrate Recalculate and Recalibrate wrong_rate->solution_recalibrate solution_nozzles Replace Worn/Mismatched Nozzles check_nozzles->solution_nozzles solution_boom Adjust for Proper Overlap check_boom_height->solution_boom solution_pressure Adjust to Recommended Range check_pressure->solution_pressure solution_wind Spray in Calm Conditions check_wind->solution_wind solution_speed Recalibrate Speed check_speed->solution_speed

Caption: Logic diagram for troubleshooting common spray application issues.

References

Validation & Comparative

Validating Fenthiaprop's Effect on ACCase Activity In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Inhibitory Effects on ACCase Activity

The following table summarizes the 50% inhibitory concentration (IC50) values for several FOP and DIM herbicides against ACCase from various plant species. This data provides a quantitative comparison of their potencies. It is important to note that a specific IC50 value for Fenthiaprop from an in vitro ACCase inhibition study could not be identified in the publicly available literature.

Herbicide ClassHerbicidePlant SpeciesIC50 (µM)Reference
Aryloxyphenoxypropionates (FOPs) QuizalofopWheat (Wildtype)0.486[1]
HaloxyfopWheat (Wildtype)0.968[1]
Fluazifop-p-butylSouthern Crabgrass (Susceptible)Not explicitly stated, but lower than resistant biotypes[2]
This compound Data not available
Cyclohexanediones (DIMs) SethoxydimSouthern Crabgrass (Susceptible)Lower than resistant biotypes[2]
ClethodimSouthern Crabgrass (Susceptible)0.46

Experimental Protocols

A common and reliable method for determining ACCase activity in vitro is the malachite green colorimetric assay. This non-radioactive method quantifies the production of ADP, which is directly proportional to ACCase activity.

In Vitro ACCase Activity Assay using Malachite Green Method

1. Enzyme Extraction:

  • Homogenize fresh or frozen plant leaf tissue in a suitable extraction buffer. The buffer composition is critical and typically contains a buffering agent (e.g., Tricine), cryoprotectants, and reducing agents to maintain enzyme stability.

  • Centrifuge the homogenate to pellet cellular debris.

  • The resulting supernatant contains the crude enzyme extract with ACCase.

2. Reaction Mixture Preparation:

  • The assay is typically performed in a 96-well microplate format.

  • Each well contains a final reaction volume of 250 µL.

  • The reaction mixture includes:

    • Enzyme extract (e.g., 25 µL).

    • ACCase-targeting herbicide at various concentrations (e.g., 25 µL). A control with no herbicide is essential.

    • Enzyme assay buffer (150 µL) containing:

      • 0.1 M Tricine (pH 8.0)

      • 15 mM KCl

      • 3 mM MgCl₂·6H₂O

      • 1 mM Dithiothreitol (DTT)

      • 0.01% Bovine Serum Albumin (BSA)

      • 120 mM NaHCO₃

      • 25 mM ATP

    • The reaction is initiated by adding the substrate, Acetyl-CoA (e.g., 50 µL of a stock solution).

3. Incubation and Termination:

  • Incubate the reaction mixture at a controlled temperature (e.g., 32°C) with gentle shaking for a defined period (e.g., 30 minutes).

  • The reaction is terminated by adding a reagent that stops the enzymatic activity and allows for color development, such as the malachite green reagent.

4. Data Analysis:

  • Measure the absorbance of the colored product at a specific wavelength (e.g., 630 nm) using a microplate reader.

  • The amount of product formed is calculated from a standard curve.

  • ACCase activity is expressed as the rate of product formation per unit of protein per unit of time (e.g., nmol/mg protein/min).

  • For inhibitor studies, plot the percentage of ACCase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing the Process

To better understand the experimental process and the mechanism of action, the following diagrams have been created using Graphviz.

experimental_workflow cluster_extraction Enzyme Extraction cluster_assay In Vitro ACCase Assay cluster_analysis Data Analysis plant_tissue Plant Leaf Tissue homogenization Homogenization in Extraction Buffer plant_tissue->homogenization centrifugation Centrifugation homogenization->centrifugation crude_extract Crude Enzyme Extract (containing ACCase) centrifugation->crude_extract reaction_setup Prepare Reaction Mixture in 96-well Plate crude_extract->reaction_setup add_inhibitor Add this compound/Other Herbicides (various concentrations) reaction_setup->add_inhibitor add_substrate Initiate Reaction with Acetyl-CoA add_inhibitor->add_substrate incubation Incubate at 32°C add_substrate->incubation terminate Terminate Reaction & Add Malachite Green Reagent incubation->terminate measure Measure Absorbance (630 nm) terminate->measure calculate_activity Calculate ACCase Activity measure->calculate_activity inhibition_curve Plot % Inhibition vs. [Inhibitor] calculate_activity->inhibition_curve ic50 Determine IC50 Value inhibition_curve->ic50

Caption: Experimental workflow for in vitro validation of ACCase inhibitors.

ACCase_Inhibition_Pathway cluster_pathway Fatty Acid Biosynthesis Pathway (in Plastids) cluster_inhibition Mechanism of Inhibition acetyl_coa Acetyl-CoA accase ACCase (Acetyl-CoA Carboxylase) acetyl_coa->accase + HCO₃⁻ + ATP malonyl_coa Malonyl-CoA fatty_acids Fatty Acids malonyl_coa->fatty_acids Elongation Steps accase->malonyl_coa Carboxylation binding_site Binds to the Carboxyltransferase (CT) Domain of ACCase accase->binding_site inhibition Inhibition of Enzyme Activity accase->inhibition This compound This compound (Aryloxyphenoxypropionate) This compound->accase

Caption: Mechanism of ACCase inhibition by aryloxyphenoxypropionate herbicides.

References

A Comparative Analysis of Fenthiaprop and Other ACCase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of Fenthiaprop and other acetyl-CoA carboxylase (ACCase) inhibiting herbicides. It is intended for researchers, scientists, and professionals in drug development seeking to understand the performance, mechanism of action, and experimental evaluation of this critical class of herbicides. While direct comparative quantitative data for the older compound this compound is limited in recent literature, this guide uses data from representative ACCase inhibitors to illustrate the methodologies and frameworks for comparison.

Introduction to ACCase Inhibitors

First introduced in the late 1970s, Acetyl-CoA carboxylase (ACCase) inhibitors are a vital class of herbicides that provide selective control of grass weeds in a wide range of broadleaf crops.[1][2] These herbicides, also known as "graminicides," target the ACCase enzyme, which is essential for fatty acid biosynthesis and lipid formation in plants.[3][4][5][6] Disrupting this pathway leads to the cessation of cell membrane production, ultimately causing plant death.

ACCase inhibitors are categorized into three primary chemical families:

  • Aryloxyphenoxypropionates (FOPs): This group includes this compound, diclofop-methyl, and fenoxaprop-p-ethyl.[1][2][7]

  • Cyclohexanediones (DIMs): Prominent examples are sethoxydim and clethodim.[1][2]

  • Phenylpyrazoles (DENs): This is the newest class, currently represented by pinoxaden.[1][2][8]

The selectivity of these herbicides stems from the structural differences in the ACCase enzyme between grasses (susceptible) and broadleaf plants (tolerant).[7]

Mechanism of Action: Inhibition of Fatty Acid Synthesis

ACCase catalyzes the first committed step in the biosynthesis of fatty acids: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. In grasses (Poaceae family), this function is carried out by a large, multi-domain homomeric ACCase enzyme located in the plastids.[8] FOP, DIM, and DEN herbicides bind to the carboxyltransferase (CT) domain of this grass-specific ACCase, inhibiting its function.[9] This blockage prevents the formation of malonyl-CoA, halting the production of fatty acids required for new membranes and leading to a rapid breakdown of cellular integrity and plant death.

ACCase_Pathway AC Acetyl-CoA ACCase ACCase Enzyme (Carboxyltransferase Domain) AC->ACCase Substrate MC Malonyl-CoA FAS Fatty Acid Synthesis MC->FAS ACCase->MC Catalysis Inhibitors ACCase Inhibitors (this compound [FOP], DIMs, DENs) Inhibitors->ACCase Membranes Cell Membranes, Lipids FAS->Membranes Death Grass Weed Death FAS->Death Workflow_Bioassay start Start germination Seed Germination (e.g., Avena fatua) start->germination growth Seedling Growth to 2-3 Leaf Stage germination->growth treatment Herbicide Application (Dose Range + Control) growth->treatment incubation Incubation Period (21-28 Days) treatment->incubation data_collection Data Collection: 1. Survival Count 2. Shoot Biomass Harvest incubation->data_collection analysis Statistical Analysis (Log-Logistic Regression) data_collection->analysis results Calculate ED₅₀ & GR₅₀ Values analysis->results Resistance_Pathway application Continuous Herbicide Application pressure Intense Selection Pressure application->pressure survival Survival of Pre-existing Resistant Individuals pressure->survival tsr Target-Site Resistance (TSR) - Altered ACCase Binding Site - e.g., I1781L Mutation survival->tsr Mechanism 1 ntsr Non-Target-Site Resistance (NTSR) - Enhanced Metabolism - e.g., Cytochrome P450s survival->ntsr Mechanism 2 population Resistant Weed Population Evolves tsr->population ntsr->population

References

Unraveling Weed Resistance: A Comparative Guide to Fenthiaprop Cross-Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of herbicide resistance is critical for the creation of effective and sustainable weed management strategies. This guide provides a comprehensive comparison of cross-resistance studies concerning Fenthiaprop, a vital ACCase-inhibiting herbicide. Due to the limited direct research on this compound, this guide leverages data from studies on fenoxaprop-p-ethyl, a closely related compound to which this compound is converted in planta, to provide a robust understanding of its cross-resistance profile in herbicide-resistant weed populations.

This guide synthesizes quantitative data from multiple studies, details the experimental protocols used to generate this data, and visualizes key processes to facilitate a deeper understanding of the mechanisms at play.

Quantitative Cross-Resistance Data

The cross-resistance of various weed populations to ACCase inhibitors is a complex issue, largely dependent on the specific resistance mechanism present in the weed biotype. Resistance levels are typically quantified using a Resistance Index (RI), which is the ratio of the herbicide dose required to kill 50% of the resistant population (LD50) to the LD50 of a susceptible population.

Below are tables summarizing the cross-resistance patterns observed in two of the most problematic herbicide-resistant grass weeds: black-grass (Alopecurus myosuroides) and rigid ryegrass (Lolium rigidum). The data is primarily derived from studies on fenoxaprop-p-ethyl, which provides a strong indication of the expected cross-resistance patterns for this compound.

Table 1: Cross-Resistance to ACCase Inhibitors in Alopecurus myosuroides Populations with Target-Site Resistance to Fenoxaprop-p-ethyl

HerbicideChemical FamilyResistance Index (RI) - Population 1 (Ile-1781-Leu mutation)Resistance Index (RI) - Population 2 (Asp-2078-Gly mutation)
Fenoxaprop-p-ethylAryloxyphenoxypropionate (FOP)>100>100
Clodinafop-propargylAryloxyphenoxypropionate (FOP)>5010-20
Fluazifop-p-butylAryloxyphenoxypropionate (FOP)>1005-15
Haloxyfop-P-methylAryloxyphenoxypropionate (FOP)>10010-25
Quizalofop-P-ethylAryloxyphenoxypropionate (FOP)>10015-30
ClethodimCyclohexanedione (DIM)2-51-3 (Susceptible)
SethoxydimCyclohexanedione (DIM)5-101-3 (Susceptible)
PinoxadenPhenylpyrazoline (DEN)>505-10

Note: Data is synthesized from multiple sources and represents typical resistance patterns. Actual RI values can vary between specific populations.

Table 2: Cross-Resistance to ACCase Inhibitors in Lolium rigidum Populations with Target-Site Resistance to Fenoxaprop-p-ethyl

HerbicideChemical FamilyResistance Index (RI) - Population A (Ile-2041-Asn mutation)Resistance Index (RI) - Population B (Asp-2078-Gly mutation)
Fenoxaprop-p-ethylAryloxyphenoxypropionate (FOP)>80>100
Diclofop-methylAryloxyphenoxypropionate (FOP)>358[1]>100
Clodinafop-propargylAryloxyphenoxypropionate (FOP)30-60>50
Fluazifop-p-butylAryloxyphenoxypropionate (FOP)>80>50
Haloxyfop-P-methylAryloxyphenoxypropionate (FOP)>80>50
Quizalofop-P-ethylAryloxyphenoxypropionate (FOP)>80>50
ClethodimCyclohexanedione (DIM)13[1]1-5 (Susceptible to moderate resistance)
SethoxydimCyclohexanedione (DIM)5-151-5 (Susceptible to moderate resistance)
PinoxadenPhenylpyrazoline (DEN)10-30>20

Note: Data is synthesized from multiple sources and represents typical resistance patterns. Actual RI values can vary between specific populations.

Experimental Protocols

The data presented in this guide is generated through rigorous experimental protocols. Below are detailed methodologies for key experiments cited.

Whole-Plant Dose-Response Bioassay

This protocol is fundamental for determining the level of resistance in a weed population to a specific herbicide.

  • Seed Collection and Germination:

    • Collect mature seeds from at least 30 randomly selected plants from the suspected resistant field population.[2] A susceptible reference population's seeds should also be collected.

    • Store seeds in labeled paper bags in a cool, dry place until use.[2]

    • Germinate seeds in petri dishes on moist filter paper or directly in trays filled with a potting mix. Germination conditions (temperature, light) should be optimized for the specific weed species.

  • Plant Growth:

    • Once seedlings reach the 1-2 leaf stage, transplant them into individual pots (e.g., 10 cm diameter) containing a standardized greenhouse soil mix.

    • Grow plants in a controlled environment (greenhouse or growth chamber) with optimal temperature, light, and humidity for the species. Typically, a 16-hour day/8-hour night cycle is used.

    • Water and fertilize as needed to ensure healthy growth.

  • Herbicide Application:

    • When plants reach the 3-4 leaf stage, apply the herbicide.

    • Prepare a range of herbicide doses. For a suspected resistant population, this might range from 1/8 to 8 times the recommended field rate. For a susceptible population, a range from 1/32 to 2 times the field rate is often sufficient.[3] An untreated control is essential.

    • Apply the herbicide using a laboratory track sprayer calibrated to deliver a precise volume (e.g., 200 L/ha) at a constant pressure and speed.

  • Data Collection and Analysis:

    • After a set period (typically 21-28 days), assess the plants.

    • Visual assessment of phytotoxicity can be performed using a 0-100% scale (0 = no effect, 100 = plant death).

    • For quantitative data, harvest the above-ground biomass and record the fresh weight. Dry weight can also be measured after drying the biomass at 60-70°C for 48-72 hours.

    • Analyze the data using a non-linear regression model to determine the herbicide dose that causes a 50% reduction in growth (GR50) or survival (LD50) for each population.

    • The Resistance Index (RI) is calculated as the GR50 or LD50 of the resistant population divided by the GR50 or LD50 of the susceptible population.[4]

In Vitro ACCase Activity Assay

This assay directly measures the sensitivity of the target enzyme, Acetyl-CoA Carboxylase (ACCase), to the herbicide.

  • Enzyme Extraction:

    • Harvest fresh, young leaf tissue (e.g., 1-2 grams) from both resistant and susceptible plants.

    • Grind the tissue to a fine powder in liquid nitrogen.

    • Homogenize the powder in an ice-cold extraction buffer containing protease inhibitors to prevent enzyme degradation.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cell debris.

    • The supernatant containing the crude enzyme extract is used for the assay.

  • Enzyme Activity Measurement:

    • The ACCase activity is typically measured by quantifying the incorporation of 14C-labeled bicarbonate (H14CO3-) into an acid-stable product, [14C]malonyl-CoA.

    • The reaction mixture contains the enzyme extract, ATP, acetyl-CoA, MgCl2, and a buffer.

    • A range of concentrations of the active form of the herbicide (e.g., fenoxaprop acid) is added to the reaction mixtures.

    • The reaction is initiated by adding H14CO3- and incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 10-20 minutes).

    • The reaction is stopped by adding acid (e.g., HCl), which also removes any unincorporated H14CO3-.

    • The radioactivity of the acid-stable product is measured using a scintillation counter.

  • Data Analysis:

    • The enzyme activity at each herbicide concentration is expressed as a percentage of the activity in the untreated control.

    • The data is plotted, and a non-linear regression analysis is used to determine the herbicide concentration that inhibits 50% of the enzyme activity (I50).

    • The Resistance Index (RI) is calculated as the I50 of the resistant population divided by the I50 of the susceptible population.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been created using the DOT language.

Experimental_Workflow cluster_field Field Phase cluster_greenhouse Greenhouse/Growth Chamber Phase cluster_lab Laboratory Phase seed_collection Seed Collection (Resistant & Susceptible Populations) germination Seed Germination seed_collection->germination plant_growth Plant Growth (to 3-4 leaf stage) germination->plant_growth herbicide_app Herbicide Application (Dose-Response) plant_growth->herbicide_app data_collection Data Collection (Biomass/Survival Assessment) herbicide_app->data_collection data_analysis Data Analysis (LD50/GR50 Calculation) data_collection->data_analysis ri_calculation Resistance Index (RI) Calculation data_analysis->ri_calculation

Figure 1: A typical experimental workflow for a whole-plant dose-response bioassay.

ACCase_Inhibition_Pathway cluster_cell Plant Cell cluster_enzyme ACCase Enzyme cluster_herbicide Herbicide Action acetyl_coa Acetyl-CoA accase Acetyl-CoA Carboxylase (ACCase) acetyl_coa->accase Binds to malonyl_coa Malonyl-CoA fatty_acids Fatty Acids malonyl_coa->fatty_acids Precursor for membranes Cell Membranes fatty_acids->membranes Building blocks for plant_death Plant Death membranes->plant_death Disruption leads to accase->malonyl_coa Catalyzes conversion This compound This compound (ACCase Inhibitor) This compound->accase Inhibits

Figure 2: The signaling pathway of ACCase inhibition by this compound.

References

A Comparative Guide to Fenthiaprop and Fenoxaprop-p-ethyl: A Tale of Two Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the chemical properties and herbicidal mechanisms of Fenthiaprop-ethyl and Fenoxaprop-p-ethyl reveals a shared lineage in the aryloxyphenoxypropionate class of herbicides. However, a significant disparity in available research and regulatory status marks their current standing in the agricultural sector. While Fenoxaprop-p-ethyl is a widely utilized and well-documented herbicide, this compound-ethyl is largely considered an obsolete compound, resulting in a scarcity of contemporary efficacy data.

This guide provides a comprehensive comparison based on the available scientific literature. Due to the limited publicly accessible experimental data for this compound-ethyl, a direct quantitative comparison of herbicidal efficacy is not feasible. The information presented herein is intended for researchers, scientists, and professionals in drug development to understand the similarities and differences between these two compounds.

Chemical and Physical Properties

Both this compound-ethyl and Fenoxaprop-p-ethyl belong to the aryloxyphenoxypropionate ("fop") family of herbicides.[1][2] This chemical class is characterized by a propionic acid ester linked to a phenoxy group, which in turn is connected to a heterocyclic ring system. The specific heterocyclic moiety differs between the two compounds, with this compound-ethyl containing a benzothiazole ring and Fenoxaprop-p-ethyl possessing a benzoxazole ring.[2][3]

PropertyThis compound-ethylFenoxaprop-p-ethyl
IUPAC Name ethyl (RS)-2-[4-(6-chloro-1,3-benzothiazol-2-yloxy)phenoxy]propionate[2]ethyl (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propanoate[4]
CAS Number 66441-11-0[2]71283-80-2[3]
Chemical Formula C18H16ClNO4S[2]C18H16ClNO5
Molecular Weight 377.8 g/mol 361.8 g/mol
Herbicide Class Aryloxyphenoxypropionate ("fop")[2]Aryloxyphenoxypropionate ("fop")[5]
Mode of Action Acetyl-CoA carboxylase (ACCase) inhibitor[6][7]Acetyl-CoA carboxylase (ACCase) inhibitor[3][5]
Regulatory Status Obsolete in many regions[6][7]Widely registered and used[4]

Mechanism of Action: Inhibition of ACCase

The herbicidal activity of both this compound-ethyl and Fenoxaprop-p-ethyl stems from their ability to inhibit the enzyme Acetyl-CoA carboxylase (ACCase).[5][6][7] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and play vital roles in plant growth and development.[8]

By inhibiting ACCase, these herbicides disrupt the production of lipids in susceptible grass species.[5][6] This leads to a breakdown of cell membrane integrity, cessation of growth, and ultimately, the death of the weed. The selectivity of these herbicides for grasses over broadleaf crops is due to differences in the structure of the ACCase enzyme between these plant types.[8] Broadleaf plants possess a form of ACCase that is less sensitive to this class of herbicides.[8]

ACCase_Inhibition_Pathway cluster_Plant_Cell Grass Plant Cell Herbicide This compound-ethyl or Fenoxaprop-p-ethyl ACCase Acetyl-CoA Carboxylase (ACCase) Herbicide->ACCase Inhibits Fatty_Acid_Synthesis Fatty Acid Synthesis ACCase->Fatty_Acid_Synthesis Catalyzes Cell_Membrane Cell Membrane Integrity Fatty_Acid_Synthesis->Cell_Membrane Plant_Death Weed Death Cell_Membrane->Plant_Death Disruption leads to

Caption: Simplified signaling pathway of ACCase inhibition by this compound-ethyl and Fenoxaprop-p-ethyl.

Herbicidal Efficacy and Crop Spectrum

Fenoxaprop-p-ethyl is a selective, post-emergence herbicide with a well-documented efficacy against a wide range of annual and perennial grass weeds.[5][9] It is commonly used in various broadleaf crops, including soybeans, cotton, canola, and vegetables, as well as in cereals like wheat and rice when used with a safener.[5][10] Target weeds include wild oats, foxtail species, barnyardgrass, and crabgrass.[9][10] Application rates for Fenoxaprop-p-ethyl typically range from 37 to 101 grams of active ingredient per hectare, depending on the crop and target weed species.[4]

Experimental Protocols

Detailed experimental protocols for evaluating the efficacy of Fenoxaprop-p-ethyl can be found in numerous agricultural science publications. A general workflow for such an experiment is outlined below. The absence of similar, accessible studies for this compound-ethyl precludes the provision of a specific protocol for this compound.

Efficacy_Testing_Workflow Start Start: Experimental Design Weed_Cultivation Weed Species Cultivation (e.g., Avena fatua) Start->Weed_Cultivation Herbicide_Application Post-emergence Application of Fenoxaprop-p-ethyl (Varying Doses) Weed_Cultivation->Herbicide_Application Data_Collection Data Collection (e.g., Biomass, Visual Injury) Herbicide_Application->Data_Collection Data_Analysis Statistical Analysis (e.g., Dose-Response Curve Fitting) Data_Collection->Data_Analysis Results Determination of GR50 / ED50 Values Data_Analysis->Results

Caption: General experimental workflow for assessing the herbicidal efficacy of Fenoxaprop-p-ethyl.

Conclusion

This compound-ethyl and Fenoxaprop-p-ethyl share a common heritage as aryloxyphenoxypropionate herbicides that function by inhibiting the ACCase enzyme in grassy weeds. This shared mechanism of action dictates their similar herbicidal profiles as selective, post-emergence graminicides.

References

Navigating Herbicide Fate: A Comparative Guide to Metabolic Pathway Validation in Plants

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current literature exists regarding the specific metabolic fate of Fenthiaprop across different plant species. Therefore, this guide provides a comprehensive framework for validating herbicide metabolic pathways in plants, using a generalized model applicable to various herbicidal compounds. The principles and methodologies outlined below are fundamental to understanding herbicide selectivity and resistance, crucial for developing effective and safe crop protection strategies.

The detoxification of herbicides in plants is a complex, multi-phase process orchestrated by a suite of enzymes that chemically modify the herbicide into less toxic and more easily sequestered molecules. Understanding the nuances of these pathways in different plant species is paramount for predicting herbicide efficacy and crop safety.

The Three-Phase Gauntlet of Herbicide Metabolism

Plants typically metabolize herbicides in a three-phase detoxification pathway, analogous to xenobiotic metabolism in animals. This process involves enzymatic modification (Phase I), conjugation with endogenous molecules (Phase II), and finally, sequestration or transport (Phase III).

  • Phase I: Activation. In this initial phase, enzymes, primarily from the Cytochrome P450 monooxygenase (CYP) superfamily, introduce or expose functional groups (e.g., -OH, -NH2, -COOH) on the herbicide molecule. This is typically an oxidation, reduction, or hydrolysis reaction that increases the molecule's reactivity and prepares it for the next phase.[1]

  • Phase II: Conjugation. The activated herbicide molecule is then conjugated with an endogenous, hydrophilic molecule. This reaction is most commonly catalyzed by Glutathione S-transferases (GSTs), which attach glutathione, or by Glycosyltransferases (GTs), which add a sugar moiety.[1] This step significantly increases the water solubility of the herbicide and drastically reduces its phytotoxicity.

  • Phase III: Sequestration. In the final phase, the conjugated and now non-toxic herbicide metabolite is transported and sequestered in the plant cell's vacuole or apoplast (cell wall). This removal from the cytoplasm prevents any potential interference with cellular processes.

The efficiency and rate of these metabolic phases can vary significantly between different plant species, leading to differential herbicide tolerance. Tolerant crops, for instance, often exhibit rapid and efficient metabolism of a particular herbicide, while susceptible weeds may metabolize it much more slowly, allowing the active compound to reach its target site and exert its phytotoxic effects.

Comparative Quantitative Analysis of Herbicide Metabolism

To illustrate the differences in metabolic profiles between plant species, the following table presents hypothetical data for a fictional herbicide, "Herbicide X," in a tolerant crop (Maize), a susceptible crop (Wheat), and a resistant weed species. The data represents the percentage of the applied Herbicide X and its metabolites found in plant tissues 24 hours after treatment.

CompoundChemical ClassMaize (Tolerant)Wheat (Susceptible)Resistant Weed
Herbicide X Parent Compound5%45%15%
Metabolite A Phase I (Hydroxylated)15%25%30%
Metabolite B Phase II (Glutathione Conjugate)70%20%45%
Metabolite C Phase II (Glucose Conjugate)10%10%10%

This table contains illustrative data and does not represent experimental results for this compound.

Experimental Protocols for Metabolic Pathway Validation

Validating the metabolic pathway of a herbicide in different plant species requires a combination of techniques to trace the fate of the herbicide and identify its metabolites.

Protocol 1: Radiolabeled Herbicide Fate Study

This experiment is designed to track the absorption, translocation, and metabolism of a herbicide within the plant.

Objective: To determine the distribution and metabolic profile of a 14C-labeled herbicide in a plant species over time.

Materials:

  • 14C-labeled herbicide of interest

  • Plant species for testing (e.g., maize, wheat) grown under controlled conditions

  • Application equipment (microsyringe or sprayer)

  • Plant tissue homogenizer

  • Solvents for extraction (e.g., acetonitrile, methanol)

  • Liquid Scintillation Counter (LSC)

  • High-Performance Liquid Chromatography (HPLC) with a radiodetector

  • Phosphor imager

Procedure:

  • Plant Treatment: Apply a precise amount of the 14C-labeled herbicide solution to a specific leaf of each plant. For root uptake studies, the herbicide can be added to the hydroponic solution or soil.

  • Harvesting: Harvest the plants at various time points (e.g., 6, 24, 48, 72 hours) after treatment. Separate the plant into different parts (treated leaf, other leaves, stem, roots).[2]

  • Sample Preparation: The treated leaf is washed to remove any unabsorbed herbicide. Plant parts are then flash-frozen in liquid nitrogen and homogenized.

  • Extraction: Extract the radiolabeled compounds from the homogenized plant tissue using an appropriate solvent system (e.g., acetonitrile:water).

  • Quantification of Radioactivity:

    • Total Radioactivity: Analyze a portion of the extract using a Liquid Scintillation Counter to determine the total amount of absorbed and translocated radioactivity.

    • Metabolite Profiling: Separate the different radioactive compounds (parent herbicide and metabolites) in the extract using HPLC with a radiodetector. The retention time of the peaks can be compared to that of known standards.[2]

  • Visualization: Use a phosphor imager to visualize the distribution of radioactivity throughout the plant. This provides a qualitative assessment of herbicide translocation.

Protocol 2: Metabolite Identification using LC-MS/MS

This experiment focuses on the structural elucidation of the herbicide metabolites.

Objective: To identify the chemical structures of the metabolites of a herbicide in plant extracts.

Materials:

  • Plant extracts from herbicide-treated plants (from Protocol 1 or a similar study)

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Reference standards for the parent herbicide and suspected metabolites (if available)

Procedure:

  • Sample Preparation: The plant extracts are filtered and concentrated. Solid-phase extraction (SPE) may be used for sample cleanup and enrichment of the metabolites.

  • LC Separation: The prepared extract is injected into the LC system. A suitable column and mobile phase gradient are used to separate the parent herbicide and its metabolites based on their physicochemical properties.

  • MS/MS Analysis:

    • Full Scan MS: As the compounds elute from the LC column, the mass spectrometer acquires full scan mass spectra to determine the molecular weights of the parent compound and potential metabolites.

    • Product Ion Scan (MS/MS): The mass spectrometer then isolates each parent ion (from the full scan) and fragments it to produce a characteristic fragmentation pattern (product ion spectrum). This fragmentation pattern provides structural information about the molecule.[3][4]

  • Data Analysis and Identification: The fragmentation patterns of the unknown metabolites are compared with those of reference standards or with theoretical fragmentation patterns to elucidate their structures. High-resolution mass spectrometry can be used to determine the elemental composition of the metabolites.[2]

Visualizing the Metabolic Pathway

The following diagram illustrates the generalized three-phase metabolic pathway for the detoxification of a herbicide in a plant cell.

Herbicide_Metabolism Generalized Herbicide Metabolic Pathway in Plants cluster_phase1 Phase I: Activation cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Sequestration Herbicide Herbicide (Lipophilic, Toxic) Activated_Herbicide Activated Herbicide (e.g., Hydroxylated) Herbicide->Activated_Herbicide Cytochrome P450s (Oxidation, etc.) Conjugated_Herbicide Conjugated Herbicide (Hydrophilic, Non-toxic) Activated_Herbicide->Conjugated_Herbicide GSTs (Glutathione) GTs (Sugars) Vacuole Vacuole / Apoplast (Sequestration) Conjugated_Herbicide->Vacuole ABC Transporters

Caption: A diagram of the three-phase herbicide detoxification pathway in plants.

References

Fenthiaprop's Performance in the Landscape of Aryloxyphenoxypropionate Herbicides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Fenthiaprop, an aryloxyphenoxypropionate herbicide, with other members of its chemical class. The focus is on its performance, mechanism of action, and the experimental frameworks used to evaluate its efficacy. Due to its status as an older and largely obsolete herbicide, direct comparative performance data for this compound is limited in contemporary scientific literature. Therefore, this guide draws comparisons with widely studied aryloxyphenoxypropionates to provide a comprehensive overview.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

Aryloxyphenoxypropionates, colloquially known as "FOPs," are a class of herbicides that selectively control grass weeds. Their mode of action is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase). This enzyme catalyzes the first committed step in fatty acid biosynthesis, a vital process for the formation of cell membranes, particularly in the rapidly growing meristematic tissues of plants.

The selective toxicity of FOPs towards grasses is attributed to the structural differences in the ACCase enzyme between monocotyledonous (grasses) and dicotyledonous (broadleaf) plants. The ACCase in most broadleaf plants is resistant to this class of herbicides. Inhibition of ACCase leads to a depletion of lipids, resulting in the breakdown of cell membranes and ultimately, plant death.

ACCase_Inhibition_Pathway cluster_plant_cell Grass Plant Cell Acetyl_CoA Acetyl-CoA ACCase_Enzyme Acetyl-CoA Carboxylase (ACCase) Acetyl_CoA->ACCase_Enzyme Substrate Malonyl_CoA Malonyl-CoA ACCase_Enzyme->Malonyl_CoA Catalysis Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synthesis Cell_Membranes Cell Membranes Fatty_Acid_Synthesis->Cell_Membranes Plant_Growth Plant Growth Cell_Membranes->Plant_Growth This compound This compound & other FOPs This compound->ACCase_Enzyme Inhibition

Caption: The inhibitory effect of this compound on the ACCase pathway in grass weeds.

Comparative Performance Data

While specific quantitative data for this compound is scarce, the following tables summarize the efficacy of other prominent aryloxyphenoxypropionate herbicides against common grass weeds. This data is indicative of the general performance expected from a "FOP" herbicide.

Table 1: Efficacy of Selected Aryloxyphenoxypropionates on Wild Oat (Avena fatua)

HerbicideApplication Rate (g a.i./ha)Control (%)CropReference
Fenoxaprop-p-ethyl6985 - 95Wheat, Barley[1][2]
Clodinafop-propargyl6090 - 100Wheat[3][4]
Pinoxaden*30 - 4585 - 98Wheat, Barley[5][6]

*Pinoxaden belongs to the phenylpyrazoline ('DEN') chemical family, which also inhibits ACCase but at a different binding site than FOPs.

Table 2: Efficacy of Selected Aryloxyphenoxypropionates on other grass weeds

HerbicideWeed SpeciesApplication Rate (g a.i./ha)Control (%)CropReference
Fenoxaprop-p-ethylEchinochloa colona (Junglerice)60 - 12080 - 90Rice[7]
Clodinafop-propargylPhalaris minor (Canary grass)60>90Wheat[3]
Haloxyfop-p-methylLolium rigidum (Ryegrass)52>95Various Broadleaf Crops[6]

Experimental Protocols

The evaluation of herbicide performance relies on standardized experimental protocols conducted in controlled environments and in the field.

Greenhouse Bioassay for Herbicide Efficacy

A fundamental method to determine the biological activity of a herbicide under controlled conditions.

Objective: To assess the dose-response relationship of a herbicide on a target weed species.

Methodology:

  • Plant Culture: Seeds of the target weed species (e.g., Avena fatua) are sown in pots filled with a standardized potting medium.

  • Growth Conditions: Plants are maintained in a greenhouse with controlled temperature (e.g., 25/18°C day/night), photoperiod (e.g., 16 hours), and humidity.

  • Herbicide Application: At a specific growth stage (e.g., 2-3 leaves), plants are treated with a range of herbicide concentrations. Application is performed using a precision bench sprayer to ensure uniform coverage.

  • Assessment: Plant mortality and biomass reduction are assessed visually and by weighing the above-ground plant material 21 to 28 days after treatment.

  • Data Analysis: The data is used to calculate the GR₅₀ (the dose required to reduce plant growth by 50%) and LD₅₀ (the dose required to kill 50% of the plants).

In Vitro ACCase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the ACCase enzyme.

Objective: To determine the concentration of a herbicide required to inhibit 50% of ACCase activity (IC₅₀).

Methodology:

  • Enzyme Extraction: ACCase is extracted from the fresh leaf tissue of a susceptible grass species. The tissue is ground in liquid nitrogen and homogenized in an extraction buffer.

  • Partial Purification: The crude extract is centrifuged to remove cell debris, and the supernatant containing the enzyme is partially purified, often by ammonium sulfate precipitation.

  • Enzyme Assay: The ACCase activity is measured by quantifying the ATP-dependent carboxylation of acetyl-CoA. This is often done using a colorimetric method, such as the malachite green assay, which measures the phosphate released from ATP hydrolysis.[1]

  • Inhibition Studies: The assay is performed in the presence of varying concentrations of the herbicide to determine its inhibitory effect on the enzyme's activity.

  • Data Analysis: The results are used to calculate the IC₅₀ value, providing a quantitative measure of the herbicide's potency at the molecular target.

Experimental_Workflows cluster_greenhouse Greenhouse Bioassay cluster_lab ACCase Inhibition Assay Potting 1. Potting and Germination Growth 2. Growth to Target Stage Potting->Growth Application 3. Herbicide Application Growth->Application Assessment 4. Visual and Biomass Assessment Application->Assessment Analysis_GH 5. GR50 / LD50 Calculation Assessment->Analysis_GH Extraction 1. Enzyme Extraction Purification 2. Partial Purification Extraction->Purification Assay 3. Enzyme Activity Assay with Inhibitor Purification->Assay Measurement 4. Colorimetric Measurement Assay->Measurement Analysis_Lab 5. IC50 Calculation Measurement->Analysis_Lab

Caption: Standard experimental workflows for evaluating herbicide efficacy and mechanism.

Conclusion

This compound belongs to a well-established class of herbicides with a known and effective mode of action against grass weeds. While direct comparative data for this compound is limited, the performance of other aryloxyphenoxypropionates such as fenoxaprop-p-ethyl and clodinafop-propargyl provides a reliable benchmark for its expected efficacy. The experimental protocols detailed in this guide represent the standard methodologies for the evaluation of new and existing herbicidal compounds, providing a framework for future research and development in this area. For professionals in drug development, the study of established herbicide classes like the aryloxyphenoxypropionates offers valuable insights into target-based screening and the principles of selective toxicity.

References

Statistical Validation of Fenthiaprop Dose-Response Curves: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the herbicidal efficacy of Fenthiaprop and its structural analogs, with a focus on the statistical validation of their dose-response curves. Due to the limited availability of direct dose-response data for this compound in the reviewed literature, this guide utilizes data from the closely related and functionally similar aryloxyphenoxypropionate herbicide, fenoxaprop-p-ethyl, as a proxy. Both herbicides target the Acetyl-CoA Carboxylase (ACCase) enzyme in susceptible grass species. The experimental data presented is primarily from studies on Avena fatua (wild oat), a common and problematic agricultural weed.

Comparative Efficacy of ACCase Inhibitors

The following table summarizes the effective doses of various ACCase inhibiting herbicides required to achieve 50% reduction in plant survival (LD50) or biomass (GR50) in susceptible Avena fatua populations. This data is compiled from multiple studies and serves as a benchmark for evaluating the potency of these herbicides.

HerbicideTarget SpeciesParameterValue (g a.i./ha)Reference
Clodinafop-propargylAvena fatuaLD501.87 - 7.5[1]
Clodinafop-propargylAvena fatuaGR5017 - 58[2]
Fenoxaprop-p-ethylAvena fatua-Widespread Resistance Reported[3]

Note: "a.i./ha" stands for active ingredient per hectare. The widespread resistance to fenoxaprop-p-ethyl highlights the importance of ongoing dose-response studies to monitor herbicide efficacy.[3]

Experimental Protocols

The following is a generalized experimental protocol for conducting a whole-plant dose-response bioassay to determine the efficacy of herbicides like this compound. This protocol is based on methodologies reported in studies on ACCase inhibitors.[4][5]

Objective: To determine the dose-dependent effect of a herbicide on the survival and growth of a target weed species.

Materials:

  • Seeds of the target weed species (e.g., Avena fatua)

  • Pots (e.g., 20-cm diameter)

  • Commercial potting mix

  • Herbicide of interest (e.g., this compound-ethyl)

  • Research track sprayer with appropriate nozzles (e.g., TeeJet XR 110015)

  • Greenhouse or controlled environment growth chamber

  • Drying oven

  • Analytical balance

Procedure:

  • Planting and Growth:

    • Fill pots with a commercial potting mix.

    • Sow a predetermined number of seeds (e.g., 12) in each pot.

    • After emergence, thin the seedlings to a uniform number per pot (e.g., 8).

    • Grow the plants in a greenhouse or growth chamber under controlled conditions (e.g., specific temperature, light, and watering regime).

  • Herbicide Application:

    • Prepare a range of herbicide doses, including a non-treated control. Doses should bracket the expected effective range.

    • Apply the herbicide treatments to the plants at a specific growth stage (e.g., 3-4 leaf stage).

    • Use a research track sprayer to ensure uniform application at a specified volume (e.g., 108 L/ha).

  • Data Collection:

    • After a set period (e.g., 21-28 days), assess seedling survival. A plant is typically considered to have survived if it has at least one new leaf.

    • Harvest the above-ground biomass of the surviving plants from each pot.

    • Dry the biomass in an oven at a specific temperature (e.g., 70°C) for a set duration (e.g., 72 hours).

    • Weigh the dried biomass to determine the dry weight.

  • Statistical Analysis:

    • The experimental design is typically a randomized complete block design with multiple replications (e.g., 3-4) for each treatment.

    • Analyze the survival and dry weight data using non-linear regression to fit a dose-response curve. A common model is the three-parameter log-logistic equation.

    • From the dose-response curve, calculate the LD50 (the herbicide dose that causes 50% mortality) and the GR50 (the herbicide dose that causes a 50% reduction in biomass compared to the non-treated control).

Mechanism of Action: ACCase Inhibition

This compound and other aryloxyphenoxypropionate herbicides act by inhibiting the Acetyl-CoA Carboxylase (ACCase) enzyme.[6][7] This enzyme is crucial for the first committed step in the biosynthesis of fatty acids. By blocking ACCase, the herbicide prevents the formation of malonyl-CoA from acetyl-CoA, which is a critical building block for the production of lipids necessary for cell membranes and plant growth. This inhibition is particularly effective in the meristematic tissues (growing points) of susceptible grass species.

ACCase_Inhibition_Pathway cluster_herbicide Herbicide Action cluster_cell Plant Cell Metabolism This compound This compound ACCase_Enzyme Acetyl-CoA Carboxylase (ACCase) This compound->ACCase_Enzyme Inhibits Acetyl-CoA Acetyl-CoA Acetyl-CoA->ACCase_Enzyme Substrate Malonyl-CoA Malonyl-CoA ACCase_Enzyme->Malonyl-CoA Product Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty_Acid_Synthesis Lipids Lipids for Cell Membranes & Growth Fatty_Acid_Synthesis->Lipids Plant_Death Inhibition of Growth & Eventual Death Dose_Response_Workflow Start Start Seed_Germination Seed Germination (*Avena fatua*) Start->Seed_Germination Seedling_Growth Seedling Growth to 3-4 Leaf Stage Seed_Germination->Seedling_Growth Herbicide_Application Application of this compound (Multiple Doses) Seedling_Growth->Herbicide_Application Incubation Incubation Period (21-28 Days) Herbicide_Application->Incubation Data_Collection Data Collection (Survival & Biomass) Incubation->Data_Collection Statistical_Analysis Statistical Analysis (Non-linear Regression) Data_Collection->Statistical_Analysis Dose_Response_Curve Generate Dose-Response Curve Statistical_Analysis->Dose_Response_Curve ED50_Calculation Calculate ED50/GR50 Dose_Response_Curve->ED50_Calculation End End ED50_Calculation->End

References

Comparative Transcriptomic Analysis of Fenoxaprop-P-ethyl Treated and Control Plants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative overview of the anticipated transcriptomic changes in susceptible plants treated with Fenoxaprop-P-ethyl versus untreated control plants. Fenoxaprop-P-ethyl is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate class. Its primary mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase)[1][2][3]. ACCase catalyzes the first committed step in the de novo biosynthesis of fatty acids[1][4][5]. The inhibition of this crucial enzyme disrupts the production of fatty acids, which are essential components of cell membranes and lipid-based signaling molecules. This disruption ultimately leads to the cessation of growth, necrosis of meristematic tissues, and death of susceptible grass species[2][4][6].

Due to the specific and well-characterized mode of action of Fenoxaprop-P-ethyl, it is possible to predict the key transcriptomic alterations that would be observed in a comparative study. This guide synthesizes the expected changes in gene expression, outlines a detailed experimental protocol for conducting such a transcriptomic analysis, and provides visual representations of the affected signaling pathways. The information presented here is intended to serve as a valuable resource for researchers, scientists, and professionals in drug and herbicide development.

Data Presentation: Predicted Differentially Expressed Genes

The following tables summarize the anticipated differentially expressed genes (DEGs) in a susceptible plant treated with Fenoxaprop-P-ethyl compared to a control plant. The predictions are based on the known mechanism of ACCase inhibition and the subsequent physiological and cellular stress responses.

Table 1: Predicted Downregulated Genes in Fenoxaprop-P-ethyl Treated Plants

Gene CategoryRepresentative GenesPutative FunctionPredicted Log2 Fold Change (Treated/Control)
Fatty Acid BiosynthesisAcetyl-CoA carboxylase (ACCase)Target of Fenoxaprop-P-ethyl, catalyzes the first step of fatty acid synthesis.-2 to -4
Malonyl-CoA:ACP transacylase (MCMT)Involved in the elongation of fatty acid chains.-1.5 to -3
Ketoacyl-ACP synthase (KAS)Catalyzes the condensation reaction in fatty acid synthesis.-1.5 to -3
Stearoyl-ACP desaturase (SAD)Introduces double bonds into fatty acids.-1 to -2.5
Cell Growth and DivisionCyclin-dependent kinases (CDKs)Regulate the cell cycle.-1.5 to -3
Histone proteinsEssential for DNA packaging and chromatin structure.-1 to -2
PhotosynthesisRibulose-bisphosphate carboxylase (RuBisCO)Key enzyme in carbon fixation.-1 to -2
Light-harvesting complex proteins (LHC)Capture light energy for photosynthesis.-1 to -2

Table 2: Predicted Upregulated Genes in Fenoxaprop-P-ethyl Treated Plants

Gene CategoryRepresentative GenesPutative FunctionPredicted Log2 Fold Change (Treated/Control)
Herbicide DetoxificationCytochrome P450 monooxygenases (CYPs)Involved in the metabolic breakdown of herbicides.+2 to +5
Glutathione S-transferases (GSTs)Catalyze the conjugation of glutathione to herbicides for detoxification.+2 to +5
ABC transportersTransport herbicide conjugates into the vacuole.+1.5 to +4
Oxidative Stress ResponseSuperoxide dismutase (SOD)Detoxifies superoxide radicals.+1.5 to +3
Catalase (CAT)Decomposes hydrogen peroxide.+1.5 to +3
Ascorbate peroxidase (APX)Scavenges hydrogen peroxide.+1.5 to +3
General Stress and Defense ResponsePathogenesis-related (PR) proteinsInvolved in plant defense against pathogens, often induced by stress.+2 to +4
Heat shock proteins (HSPs)Act as molecular chaperones to protect proteins from stress-induced damage.+2 to +4
WRKY transcription factorsRegulate the expression of stress-responsive genes.+1.5 to +3.5

Experimental Protocols

The following sections provide a detailed methodology for a comparative transcriptomics experiment using RNA sequencing (RNA-seq).

1. Plant Material and Treatment

  • Plant Species: A susceptible grass species (e.g., Avena fatua (wild oat) or a susceptible variety of Lolium multiflorum).

  • Growth Conditions: Plants should be grown in a controlled environment (e.g., growth chamber) with standardized conditions of light, temperature, and humidity.

  • Treatment: At the 2-3 leaf stage, a set of plants would be treated with a recommended field dose of Fenoxaprop-P-ethyl. A control group of plants would be treated with a mock solution (without the herbicide).

  • Tissue Sampling: Leaf tissue, particularly from the meristematic regions, should be harvested from both treated and control plants at various time points post-treatment (e.g., 6, 12, 24, and 48 hours) to capture both early and late transcriptomic responses. Samples should be immediately frozen in liquid nitrogen and stored at -80°C.

2. RNA Extraction and Library Preparation

  • RNA Extraction: Total RNA would be extracted from the collected tissue samples using a commercially available plant RNA extraction kit, followed by DNase treatment to remove any contaminating genomic DNA.

  • RNA Quality Control: The quality and quantity of the extracted RNA should be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA for sequencing.

  • Library Preparation: RNA-seq libraries would be prepared from the high-quality RNA samples using a standard library preparation kit (e.g., Illumina TruSeq RNA Library Prep Kit). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

3. RNA Sequencing and Data Analysis

  • Sequencing: The prepared libraries would be sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Quality Control: The raw sequencing reads should be subjected to quality control to remove low-quality reads and adapter sequences.

  • Read Mapping: The high-quality reads would be mapped to a reference genome of the chosen plant species.

  • Differential Gene Expression Analysis: The mapped reads would be used to quantify gene expression levels. A statistical analysis (e.g., using DESeq2 or edgeR) would be performed to identify differentially expressed genes (DEGs) between the Fenoxaprop-P-ethyl treated and control samples, with a significance threshold (e.g., p-value < 0.05 and log2 fold change > 1).

  • Functional Annotation and Pathway Analysis: The identified DEGs would be functionally annotated using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to understand the biological processes and pathways affected by the herbicide treatment.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflow described in this guide.

experimental_workflow cluster_materials Plant Material & Treatment cluster_lab_work Laboratory Procedures cluster_analysis Data Analysis plant_growth Plant Growth (Susceptible Grass Species) treatment Fenoxaprop-P-ethyl Treatment plant_growth->treatment control Mock Treatment (Control) plant_growth->control sampling Tissue Sampling (Multiple Time Points) treatment->sampling control->sampling rna_extraction RNA Extraction sampling->rna_extraction qc1 RNA Quality Control rna_extraction->qc1 library_prep RNA-seq Library Preparation qc1->library_prep sequencing High-Throughput Sequencing library_prep->sequencing qc2 Data Quality Control sequencing->qc2 mapping Read Mapping to Reference Genome qc2->mapping deg_analysis Differential Gene Expression Analysis mapping->deg_analysis functional_annotation Functional Annotation (GO, KEGG) deg_analysis->functional_annotation

Experimental workflow for comparative transcriptomics.

fatty_acid_inhibition fenoxaprop Fenoxaprop-P-ethyl accase Acetyl-CoA Carboxylase (ACCase) fenoxaprop->accase Inhibits malonyl_coa Malonyl-CoA accase->malonyl_coa Catalyzes acetyl_coa Acetyl-CoA acetyl_coa->accase fatty_acids Fatty Acid Synthesis malonyl_coa->fatty_acids membranes Cell Membrane Disruption fatty_acids->membranes Leads to cell_death Cell Death membranes->cell_death

Inhibition of fatty acid synthesis by Fenoxaprop-P-ethyl.

stress_response_pathway cluster_primary_effect Primary Effect cluster_secondary_stress Secondary Stress cluster_transcriptional_response Transcriptional Upregulation herbicide Fenoxaprop-P-ethyl Application inhibition ACCase Inhibition & Fatty Acid Depletion herbicide->inhibition detox_genes Detoxification Genes (CYPs, GSTs) herbicide->detox_genes membrane_damage Membrane Damage inhibition->membrane_damage ros Reactive Oxygen Species (ROS) Accumulation stress_genes Stress Response Genes (SOD, CAT, HSPs) ros->stress_genes membrane_damage->ros

Plant stress response to Fenoxaprop-P-ethyl.

References

Validating the environmental safety profile of Fenthiaprop

Author: BenchChem Technical Support Team. Date: November 2025

Fenthiaprop: An Analysis of its Environmental Safety Profile in Comparison to Alternative Herbicides

Introduction

This compound is a herbicide that has been the subject of environmental safety evaluations. Understanding its ecotoxicological profile and environmental fate is crucial for assessing its overall impact. This guide provides a comparative analysis of this compound's environmental safety against other relevant herbicides, supported by experimental data and detailed methodologies.

Ecotoxicity Profile: A Comparative Overview

The ecotoxicity of a herbicide determines its potential harm to non-target organisms. The following table summarizes the acute toxicity of this compound and two other widely used herbicides, Glyphosate and Atrazine, across various environmental indicators.

HerbicideTest OrganismEndpointResult (mg/L)Reference
This compound Rainbow Trout (Oncorhynchus mykiss)96-hour LC50>100
Daphnia magna48-hour EC506.8
Green Algae (Selenastrum capricornutum)72-hour ErC500.037
Glyphosate Rainbow Trout (Oncorhynchus mykiss)96-hour LC508.2
Daphnia magna48-hour EC5012
Green Algae (Scenedesmus subspicatus)72-hour EC504.5
Atrazine Rainbow Trout (Oncorhynchus mykiss)96-hour LC504.5
Daphnia magna48-hour EC506.9
Green Algae (Selenastrum capricornutum)72-hour EC500.043

LC50: Lethal concentration for 50% of the test organisms. EC50: Effect concentration for 50% of the test organisms. ErC50: Effect concentration for 50% of the test organisms, based on growth rate.

Environmental Fate and Persistence

The persistence of a herbicide in the environment is a key factor in its long-term impact. The dissipation time (DT50), the time it takes for 50% of the substance to degrade, is a standard measure.

HerbicideSoil TypeDT50 (days)Reference
This compound Loam28
Glyphosate Sandy Loam47
Atrazine Silt Loam60

Experimental Protocols

The data presented above is derived from standardized ecotoxicological studies. Below are the methodologies for the key experiments cited.

Acute Toxicity Test for Fish (OECD 203)

This guideline outlines a method to assess the acute toxicity of substances to fish.

cluster_acclimation Acclimation Phase cluster_exposure Exposure Phase (96 hours) cluster_analysis Data Analysis A1 Source Healthy Fish A2 Acclimate to Lab Conditions (min. 12 days) A1->A2 A3 Monitor Health & Mortality (<5% in 7 days prior) A2->A3 E2 Introduce Fish to Tanks (min. 7 fish per concentration) A3->E2 Start Test E1 Prepare Test Concentrations (min. 5 concentrations) E1->E2 E3 Maintain Stable Conditions (Temp, pH, O2) E2->E3 E4 Observe Mortality & Clinical Signs (at 24, 48, 72, 96h) E3->E4 D1 Record Mortality Data E4->D1 End Test D2 Calculate LC50 (e.g., Probit analysis) D1->D2 cluster_prep Preparation cluster_exposure Exposure Phase (48 hours) cluster_analysis Data Analysis P1 Culture Daphnia (<24 hours old) P2 Prepare Test Solutions (min. 5 concentrations) P1->P2 E1 Introduce Daphnia to Vessels (min. 20 per concentration) P2->E1 Start Test E2 Incubate in Darkness (20 ± 2°C) E1->E2 E3 Assess Immobilisation (at 24h and 48h) E2->E3 D1 Count Immobilised Daphnia E3->D1 End Test D2 Calculate EC50 D1->D2 cluster_setup Test Setup cluster_incubation Incubation (72 hours) cluster_measurement Measurement & Analysis S1 Prepare Algal Inoculum (Exponential growth phase) S2 Prepare Test Concentrations S1->S2 S3 Inoculate Test Flasks S2->S3 I1 Continuous Illumination S3->I1 I2 Constant Temperature (21-24°C) S3->I2 I3 Agitation S3->I3 M1 Measure Algal Biomass (at 24, 48, 72h) I1->M1 I2->M1 I3->M1 M2 Calculate Growth Rate M1->M2 M3 Determine ErC50 M2->M3

Fenthiaprop Benchmarked: A Comparative Analysis Against New Generation Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fenthiaprop, an established Acetyl-CoA carboxylase (ACCase) inhibitor, against a selection of new generation herbicides. The analysis is supported by a synthesis of available experimental data to evaluate performance and delineate mechanisms of action.

Introduction to this compound and New Generation Herbicides

This compound belongs to the aryloxyphenoxypropionate (FOPs) chemical class and functions by inhibiting the ACCase enzyme, a critical component in fatty acid biosynthesis in grasses.[1][2] This mode of action leads to the disruption of cell membrane formation and ultimately, plant death.[3][4] In recent years, new herbicide chemistries with different modes of action have been introduced, offering alternative solutions for weed management, particularly in scenarios of herbicide resistance. This guide focuses on comparing this compound with representatives from three major classes of new generation herbicides: a newer ACCase inhibitor (Pinoxaden), a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, and a protoporphyrinogen oxidase (PPO) inhibitor.

Comparative Efficacy

The following tables summarize the weed control efficacy of this compound (represented by the closely related and commonly studied Fenoxaprop-p-ethyl) and newer generation herbicides against common grass weeds. Data has been synthesized from multiple studies to provide a comparative overview. Efficacy is presented as percent control, a common metric in herbicide evaluation trials.

Table 1: Efficacy Against Wild Oat (Avena fatua)

HerbicideClassApplication Rate (g a.i./ha)Efficacy (%)Reference
Fenoxaprop-p-ethylACCase Inhibitor (FOP)10085 - 95[5]
PinoxadenACCase Inhibitor (DEN)40 - 5090 - 98[6]
TopramezoneHPPD Inhibitor25 - 50Not effective (grass activity varies)N/A
SaflufenacilPPO Inhibitor25 - 50Limited post-emergence grass activity[7][8]

Table 2: Efficacy Against Little Canary Grass (Phalaris minor)

HerbicideClassApplication Rate (g a.i./ha)Efficacy (%)Reference
Fenoxaprop-p-ethylACCase Inhibitor (FOP)10080 - 90 (resistance reported)[5][9]
PinoxadenACCase Inhibitor (DEN)50>95[2]
MesotrioneHPPD Inhibitor100 - 22570 - 85[10]
FlumioxazinPPO Inhibitor50 - 100Good pre-emergence control[11]

Experimental Protocols

The data presented is based on standard herbicide efficacy trials. A generalized experimental protocol is outlined below.

Objective: To evaluate the efficacy of this compound and new generation herbicides for the control of grass weeds in a field setting.

Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with 3-4 replications per treatment.

  • Plot Size: Typically 2m x 5m or similar dimensions.

Treatments:

  • Untreated control (weedy check).

  • This compound (applied at a standard rate).

  • New generation herbicides (e.g., Pinoxaden, an HPPD inhibitor, a PPO inhibitor) applied at recommended rates.

  • Herbicide applications are made using a calibrated backpack sprayer equipped with flat-fan nozzles to ensure uniform coverage.

Application Timing:

  • Post-emergence, when weeds are at the 2-4 leaf stage and actively growing.

Data Collection:

  • Weed Control Efficacy: Visual assessment of percent weed control at 7, 14, 21, and 28 days after treatment (DAT) on a scale of 0% (no control) to 100% (complete control).

  • Weed Biomass: Collection of above-ground weed biomass from a designated quadrat within each plot at a specified time point (e.g., 28 DAT). Samples are dried to a constant weight.

  • Crop Phytotoxicity: Visual assessment of any crop injury at regular intervals after application.

Statistical Analysis:

  • Data are subjected to Analysis of Variance (ANOVA).

  • Treatment means are separated using a suitable post-hoc test, such as Tukey's HSD or Fisher's LSD at a significance level of p < 0.05.

  • Dose-response curves may be fitted using logistic regression to determine the effective dose for 50% or 90% control (ED50 or ED90).[5]

G cluster_setup Experimental Setup cluster_application Herbicide Application cluster_data Data Collection & Analysis field Field Selection (Uniform Weed Population) design Randomized Complete Block Design (RCBD) field->design plots Plot Establishment (e.g., 2m x 5m, 4 Replicates) design->plots timing Application Timing (e.g., 2-4 Leaf Stage of Weeds) calibration Sprayer Calibration timing->calibration application Herbicide Treatment Application (this compound, New Gen Herbicides, Control) calibration->application visual Visual Efficacy Assessment (% Weed Control @ 7, 14, 21, 28 DAT) biomass Weed Biomass Measurement (Dry Weight) analysis Statistical Analysis (ANOVA, Mean Separation) visual->analysis biomass->analysis

A generalized workflow for a herbicide efficacy field trial.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the mechanisms of action for this compound and the new generation herbicide classes discussed.

This compound (ACCase Inhibitor)

This compound and other ACCase inhibitors target the Acetyl-CoA carboxylase enzyme, which is essential for the first step of fatty acid synthesis.[4] By blocking this enzyme, the production of lipids is halted, leading to the breakdown of cell membranes, particularly in the rapidly growing meristematic tissues of grasses.[3]

ACCase_Inhibition acetyl_coa Acetyl-CoA accase ACCase Enzyme acetyl_coa->accase Substrate malonyl_coa Malonyl-CoA fatty_acids Fatty Acids malonyl_coa->fatty_acids cell_membranes Cell Membranes fatty_acids->cell_membranes plant_death Plant Death cell_membranes->plant_death Disruption accase->malonyl_coa Catalysis This compound This compound This compound->accase Inhibition

Mechanism of action for this compound (ACCase inhibitor).
HPPD Inhibitors

HPPD inhibitors block the 4-hydroxyphenylpyruvate dioxygenase enzyme. This enzyme is crucial in the pathway that produces plastoquinone and tocopherols.[12] The inhibition of HPPD leads to a depletion of these molecules, which in turn prevents the synthesis of carotenoids. Without carotenoids to protect chlorophyll from photo-oxidation, the plant's photosynthetic tissues are bleached, leading to necrosis and death.[13]

HPPD_Inhibition tyrosine Tyrosine hppa 4-Hydroxyphenylpyruvate tyrosine->hppa hppd HPPD Enzyme hppa->hppd Substrate hga Homogentisic Acid plastoquinone Plastoquinone hga->plastoquinone carotenoids Carotenoid Biosynthesis plastoquinone->carotenoids chlorophyll Chlorophyll carotenoids->chlorophyll Protection bleaching Bleaching & Necrosis chlorophyll->bleaching Photo-oxidation hppd->hga Catalysis hppd_inhibitor HPPD Inhibitor hppd_inhibitor->hppd Inhibition

Mechanism of action for HPPD inhibitors.
PPO Inhibitors

PPO inhibitors block the protoporphyrinogen oxidase enzyme, which is involved in the synthesis of both chlorophyll and heme.[14] This inhibition causes an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, leads to the formation of highly reactive singlet oxygen.[15][16] These reactive oxygen species cause rapid peroxidation of lipids and proteins, destroying cell membranes and leading to rapid cell leakage and tissue necrosis.[14][17]

PPO_Inhibition protoporphyrinogen_ix Protoporphyrinogen IX singlet_oxygen Singlet Oxygen (¹O₂) protoporphyrinogen_ix->singlet_oxygen Accumulation & Photo-oxidation ppo PPO Enzyme protoporphyrinogen_ix->ppo Substrate protoporphyrin_ix Protoporphyrin IX chlorophyll_heme Chlorophyll & Heme protoporphyrin_ix->chlorophyll_heme membrane_damage Cell Membrane Peroxidation singlet_oxygen->membrane_damage ppo->protoporphyrin_ix Catalysis ppo_inhibitor PPO Inhibitor ppo_inhibitor->ppo Inhibition

References

Safety Operating Guide

Proper Disposal of Fenthiaprop: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Fenthiaprop, a herbicide used in research and development. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This guidance is intended for researchers, scientists, and drug development professionals.

I. Understanding the Hazards of this compound Waste

This compound and its associated waste are considered hazardous due to their potential environmental toxicity. Improper disposal can lead to the contamination of soil and water systems, posing a risk to aquatic life and other non-target organisms. Therefore, this compound waste must be managed in accordance with local, state, and federal regulations for hazardous chemical waste.

Hazard CharacteristicDescription
Environmental Toxicity Very toxic to aquatic life with long-lasting effects.
Regulatory Status Regulated as a pesticide waste under the Resource Conservation and Recovery Act (RCRA) in the United States once it is designated for disposal.[1][2]
Incompatibility Avoid mixing with strong oxidizing agents, acids, or bases unless part of a validated neutralization procedure.

II. Step-by-Step Disposal Procedures for this compound Waste

The following procedures are based on general best practices for laboratory hazardous waste management and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) protocols.

A. Waste Minimization

Before beginning any experimental work, it is crucial to minimize the generation of this compound waste.

  • Source Reduction: Order and prepare only the amount of this compound solution required for your experiment.

  • Surplus Sharing: If you have unopened or unexpired this compound, check if other researchers in your institution can use it.

B. Collection and Segregation of this compound Waste

Proper collection and segregation are the first steps in safe disposal.

  • Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled waste container for all this compound-contaminated materials. Plastic containers are generally preferred.[3]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound." The date when waste was first added to the container must also be recorded.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your EHS department. Store this compound waste separately from incompatible materials such as strong acids and bases.[4]

  • Container Integrity: Ensure the waste container is in good condition, with a secure, leak-proof lid. Keep the container closed except when adding waste.[5][6]

C. Storage of this compound Waste

Waste must be stored safely in a designated area while awaiting pickup.

  • Satellite Accumulation Area (SAA): Store the this compound waste container in a designated SAA, which should be at or near the point of generation.[3][4]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of potential spills.[4]

  • Regular Inspections: Visually inspect the SAA weekly for any signs of leaks or container degradation.

D. Arranging for Final Disposal

This compound waste must be disposed of through your institution's hazardous waste management program.

  • Contact EHS: Once the waste container is full, or before the designated accumulation time limit is reached (typically 6-12 months), contact your institution's EHS department to request a waste pickup.[3][7]

  • Transportation: Do not transport hazardous waste yourself. Trained EHS professionals will collect the waste for proper disposal at a licensed facility.

E. Decontamination of Laboratory Equipment

All equipment that has come into contact with this compound must be thoroughly decontaminated.

  • Triple Rinsing: Rinse contaminated glassware and equipment three times with a suitable solvent (e.g., acetone, followed by water). The rinsate from the first rinse must be collected and disposed of as this compound hazardous waste. Subsequent rinsates may be disposed of down the drain with copious amounts of water, provided they meet local wastewater discharge regulations.

  • Cleaning Agents: For spraying equipment, commercial tank cleaning agents may be necessary to remove all residues.[8] Follow the manufacturer's instructions for use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves and safety glasses, during the decontamination process.

III. Emergency Procedures for this compound Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent unauthorized entry.

  • Personal Protective Equipment: Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad to contain and absorb the spill.

  • Collect and Dispose: Carefully collect the absorbed material and any contaminated debris, and place it in a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable detergent and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

IV. This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Fenthiaprop_Disposal_Workflow cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_decontamination Equipment Decontamination A Start: this compound Use in Experiment B Collect Waste in Designated Container A->B Generates Waste K Triple Rinse Equipment A->K After Use C Label Container: 'Hazardous Waste, this compound' B->C D Store in Satellite Accumulation Area (SAA) C->D E Use Secondary Containment D->E F Weekly Inspection E->F G Container Full or Time Limit Reached F->G H Request EHS Pickup G->H I EHS Collects for Off-site Disposal H->I J End: Proper Disposal I->J L Collect First Rinsate as Hazardous Waste K->L L->B Add to Waste

Caption: Workflow for the proper management and disposal of this compound waste.

References

Essential Safety and Handling Guidance for Fenthiaprop

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Fenthiaprop, an obsolete herbicide, could not be readily located. The following guidance is based on general safety protocols for handling herbicides, particularly those in the aryloxyphenoxypropionic acid class, and is intended to provide essential safety and logistical information for laboratory professionals. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are critical to minimize exposure when handling this compound. The following table summarizes the recommended PPE. It is imperative to read the product label and any accompanying safety information for specific requirements.[1][2]

Body PartRecommended PPESpecifications & Best Practices
Hands Chemical-resistant glovesNitrile, butyl rubber, or neoprene gloves are generally recommended for handling pesticides.[2][3] Avoid leather or cloth gloves as they can absorb and retain the chemical.[4] Always inspect gloves for tears or holes before use. Wash the exterior of the gloves before removal.
Body Chemical-resistant coveralls or lab coatWear a long-sleeved shirt and long pants under a chemical-resistant apron or coveralls.[2][3] For tasks with a higher risk of splashing, a chemical-resistant suit may be necessary.[5]
Eyes & Face Safety goggles and face shieldUse safety goggles that provide a seal around the eyes to protect against splashes.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashing during mixing or handling.
Respiratory NIOSH-approved respiratorThe need for respiratory protection depends on the formulation (e.g., powder, liquid) and the specific handling procedure (e.g., weighing, spraying). A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if the substance is volatile or if dust or aerosols can be generated.[2] A medical evaluation may be required before respirator use.[1]
Feet Chemical-resistant bootsWear closed-toe, chemical-resistant boots. Pant legs should be worn outside of the boots to prevent chemicals from entering.[5]

Operational Plan: From Receipt to Disposal

This step-by-step plan outlines the safe handling and disposal of this compound in a laboratory setting.

1. Pre-Handling and Preparation:

  • Consult Safety Resources: Before handling, review all available safety information, including any manufacturer's instructions and internal safety protocols.

  • Designated Area: Conduct all work with this compound in a well-ventilated area, such as a chemical fume hood.

  • Gather Materials: Ensure all necessary PPE is available and in good condition. Have spill control materials (e.g., absorbent pads, sand) readily accessible.

2. Handling and Experimentation:

  • Donning PPE: Put on all required PPE before handling the chemical.

  • Weighing and Measuring: If handling a solid form, weigh it out carefully to minimize dust generation. If handling a liquid, use appropriate volumetric glassware to avoid splashes.

  • Solution Preparation: When preparing solutions, add this compound to the solvent slowly while stirring.

  • Experimental Use: During experimental procedures, maintain good laboratory practices. Avoid eating, drinking, or smoking in the work area.

3. Post-Handling and Decontamination:

  • Decontaminate Equipment: All non-disposable equipment that has come into contact with this compound should be thoroughly decontaminated. Follow your institution's approved procedures, which may involve rinsing with a suitable solvent and then washing with soap and water.

  • Personal Decontamination: After handling is complete and before leaving the work area, remove PPE carefully to avoid contaminating yourself. Wash hands thoroughly with soap and water.

4. Waste Disposal:

  • Segregate Waste: All this compound waste, including empty containers, contaminated PPE, and experimental waste, must be collected in properly labeled, sealed containers.

  • Follow Regulations: Dispose of this compound waste as hazardous waste in accordance with local, state, and federal regulations.[6] Contact your institution's EHS department for specific disposal procedures. Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.

Fenthiaprop_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review Safety Protocols B Prepare Work Area (Fume Hood, Spill Kit) A->B C Select & Inspect PPE B->C D Don PPE C->D E Weighing / Measuring D->E F Solution Preparation E->F G Experimental Use F->G H Decontaminate Equipment G->H I Remove PPE H->I J Personal Decontamination (Hand Washing) I->J K Segregate Hazardous Waste J->K L Label & Store Waste K->L M Dispose via EHS L->M

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.